molecular formula C9H9ClO2 B1598427 3-Chloro-4-ethoxybenzaldehyde CAS No. 99585-10-1

3-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1598427
CAS No.: 99585-10-1
M. Wt: 184.62 g/mol
InChI Key: ZYDPBMFCTQAEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDPBMFCTQAEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406378
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-10-1
Record name 3-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-ethoxybenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key chemical intermediate. The document is structured to offer not just procedural steps but also the underlying chemical principles and rationale that govern the synthesis. We will delve into two primary, field-proven methodologies: the direct formylation of 2-chlorophenetole via the Vilsmeier-Haack reaction and the Williamson ether synthesis from 3-chloro-4-hydroxybenzaldehyde. Each pathway is critically evaluated for its efficiency, scalability, and reagent selection. The guide includes detailed experimental protocols, mechanistic diagrams, and a comparative analysis to assist researchers in making informed decisions for their specific applications.

Introduction: Significance and Applications

This compound (CAS No: 99585-10-1) is a substituted aromatic aldehyde of significant interest in the chemical and pharmaceutical industries. Its molecular structure, featuring an aldehyde functional group along with chloro and ethoxy substituents on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules.

The strategic placement of these functional groups allows for a wide range of chemical transformations. It serves as a crucial building block in the development of various high-value compounds:

  • Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and central nervous system disorders.[1]

  • Agrochemicals: The compound is employed in the manufacture of specialized herbicides and pesticides, where its structure contributes to the biological activity of the final product.[1]

  • Fine Chemicals: It finds applications in the synthesis of dyes and fragrances, where its aromatic profile and reactivity are highly valued.[1]

Given its importance, the development of efficient, reliable, and scalable synthetic routes is a primary concern for process chemists and researchers. This guide aims to provide the necessary technical depth to master its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals two principal pathways originating from commercially available precursors.

G target This compound path1 C-C Bond Formation (Formylation) target->path1 Disconnect C-CHO path2 C-O Bond Formation (Etherification) target->path2 Disconnect O-Ethyl start1 2-Chlorophenetole path1->start1 start2 3-Chloro-4-hydroxybenzaldehyde path2->start2

Caption: Retrosynthetic analysis of this compound.

  • Pathway A (Formylation): Disconnection of the aldehyde group (C-CHO bond) suggests a formylation reaction on an activated benzene ring. The precursor would be 2-chlorophenetole, where the electron-donating ethoxy group directs the incoming electrophile (the formyl group) to the para position. The Vilsmeier-Haack reaction is the premier choice for this transformation.

  • Pathway B (Etherification): Disconnection of the ether linkage (O-Ethyl bond) points to a nucleophilic substitution reaction. This involves the ethylation of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde, a classic Williamson ether synthesis.

Pathway A: Vilsmeier-Haack Formylation of 2-Chlorophenetole

This is often the preferred industrial route due to its directness and efficiency. The reaction introduces a formyl group onto an electron-rich aromatic ring using a specialized electrophile known as the Vilsmeier reagent.

Principle and Mechanism

The Vilsmeier-Haack reaction is a two-part process.[2]

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (2-chlorophenetole) attacks the electrophilic carbon of the Vilsmeier reagent. The ethoxy group is a strong ortho-, para-director, and due to steric hindrance from the adjacent chloro group, substitution occurs almost exclusively at the para-position. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde.[2][4]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 2-Chlorophenetole Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Workup) G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Substitution Start 3-Chloro-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + Ethylating Agent EthylatingAgent Ethylating Agent (e.g., Ethyl Bromide)

Sources

A-Z Guide to 3-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its molecular structure, featuring an aldehyde functional group along with chloro and ethoxy substituents, provides a unique combination of reactivity and specificity for advanced organic synthesis.[1][2] This technical guide provides an in-depth analysis of the core physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, and key applications of this compound, with a particular focus on its role in drug development.

Core Physicochemical & Molecular Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. This compound is typically a white flaky solid under ambient conditions.[1]

Molecular Identity

The foundational attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, structural elucidation, and regulatory documentation.

PropertyValueSource(s)
CAS Number 99585-10-1[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.6 g/mol [1][2]
Appearance White flaky solid[1][2]
Purity (Typical) ≥ 95% (HPLC)[1][2]
MDL Number MFCD06246171[1]
Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the expected signals include a triplet and quartet for the ethoxy group, distinct signals for the aromatic protons, and a singlet for the aldehydic proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aldehyde group.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 184.6 g/mol .[2]

Synthesis & Purification

The reliable synthesis of this compound is crucial for its use in further applications. A common and effective method involves the ethylation of 3-Chloro-4-hydroxybenzaldehyde. This approach is favored for its high yield and the availability of starting materials.

Synthetic Pathway: Ethylation of 3-Chloro-4-hydroxybenzaldehyde

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of 3-Chloro-4-hydroxybenzaldehyde acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.

SynthesisWorkflow Reactant1 3-Chloro-4-hydroxybenzaldehyde Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Ethyl Bromide (EtBr) Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Ethyl bromide (EtBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Chloro-4-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to achieve a purity of ≥ 95%.[1]

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications, especially in a regulated environment like drug development.

Analytical Workflow

A standard workflow for the characterization of this compound involves a sequence of chromatographic and spectroscopic analyses.

AnalyticalWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Purification Purification (Recrystallization or Column Chromatography) TLC->Purification HPLC HPLC for Purity (≥ 95%) Purification->HPLC Structure Structural Confirmation (NMR, IR, MS) HPLC->Structure Final Certified Product Structure->Final

Caption: Standard analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of the synthesized this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard: A certified reference standard of this compound.

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry due to the reactivity of its aldehyde group and the specific substitution pattern on the aromatic ring.[2]

Role as a Key Intermediate

This compound is a known key intermediate in the synthesis of Ertugliflozin.[2] Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2] The synthesis of such complex drug molecules often involves multiple steps where the aldehyde serves as a handle for further chemical transformations.

Chemical Reactivity & Further Transformations

The aldehyde functional group is highly versatile and can undergo a variety of chemical reactions, making this compound a valuable starting material.

Reactivity cluster_reactions Key Transformations Start This compound ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination Wittig Wittig Reaction (+ Phosphonium Ylide) Start->Wittig Oxidation Oxidation (+ Oxidizing Agent) Start->Oxidation Amine Amine Derivatives ReductiveAmination->Amine Forms C-N Bond Alkene Stilbene Derivatives Wittig->Alkene Forms C=C Bond Acid Carboxylic Acid Derivative Oxidation->Acid Forms Carboxylic Acid

Sources

Elucidating the Molecular Architecture of 3-Chloro-4-ethoxybenzaldehyde: A Technical Guide for Advanced Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-ethoxybenzaldehyde in Synthetic Chemistry

This compound is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its unique molecular structure, featuring a chlorinated and ethoxylated benzene ring coupled to a reactive aldehyde functional group, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise arrangement of these substituents on the benzaldehyde core dictates its reactivity and ultimately the properties of the resulting downstream products. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any synthetic endeavor.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a suite of modern spectroscopic techniques. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical methodologies is paramount for ensuring the integrity of synthetic intermediates and the success of complex multi-step syntheses. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how the synergistic interpretation of data from these techniques leads to the unequivocal confirmation of the target molecular structure.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation Elemental_Analysis Elemental Analysis (Provides Empirical Formula) MS Mass Spectrometry (Determines Molecular Weight & Molecular Formula) Elemental_Analysis->MS Supports IR Infrared Spectroscopy (Identifies Key Functional Groups e.g., C=O, C-O, C-Cl) MS->IR Guides Interpretation 1H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) IR->1H_NMR Confirms Functional Groups 13C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) 1H_NMR->13C_NMR Correlates Proton & Carbon Data 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Confirms Connectivity) 13C_NMR->2D_NMR Provides Detailed Connectivity Structure_Confirmation Final Structure Confirmed 2D_NMR->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For aromatic aldehydes like this compound, a strong molecular ion peak is typically observed.

Expected Mass Spectrum Data:

ParameterExpected ValueInterpretation
Molecular Formula C₉H₉ClO₂Consistent with the elemental composition.
Molecular Weight 184.6 g/mol Calculated from the molecular formula.
Molecular Ion (M⁺) m/z 184Corresponds to the intact molecule.
Isotope Peak (M+2) m/z 186 (approx. 1/3 intensity of M⁺)The presence of a chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).
Major Fragment Ions m/z 183, 155, 127Resulting from characteristic fragmentation patterns.

Causality in Fragmentation: The fragmentation pattern in the mass spectrum provides valuable structural clues. The primary fragmentation pathways for aromatic aldehydes involve α-cleavage.[2][3][4][5]

  • Loss of a Hydrogen Radical (M-1): The aldehydic proton can be readily lost, resulting in a stable acylium ion at m/z 183.

  • Loss of the Ethoxy Group (M-45): Cleavage of the ether bond can lead to the loss of an ethoxy radical, although this is less common than fragmentation of the ethyl group.

  • Loss of an Ethyl Radical (M-29): A more likely fragmentation of the ethoxy group is the loss of an ethyl radical to give a fragment at m/z 155.

  • Loss of Carbon Monoxide (from M-1 or M-29): The acylium ions can further lose a molecule of carbon monoxide (CO), a characteristic fragmentation of aldehydes and ketones, leading to fragments at m/z 155 and 127 respectively.

Fragmentation_Pathway M [C₉H₉ClO₂]⁺˙ m/z = 184 M_minus_H [M-H]⁺ m/z = 183 M->M_minus_H -H• M_minus_Et [M-C₂H₅]⁺ m/z = 155 M->M_minus_Et -C₂H₅• M_minus_Et_minus_CO [M-C₂H₅-CO]⁺ m/z = 127 M_minus_Et->M_minus_Et_minus_CO -CO

Caption: Predicted mass spectral fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3100MediumC-H stretchAromatic
~2980-2850MediumC-H stretchAliphatic (ethoxy group)
~2820 & ~2720WeakC-H stretch (Fermi resonance)Aldehyde
~1700StrongC=O stretchAldehyde
~1600 & ~1480Medium-StrongC=C stretchAromatic ring
~1250StrongC-O stretchAryl ether
~1050StrongC-O stretchAlkyl ether
~800-850StrongC-H bend (out-of-plane)1,2,4-trisubstituted benzene
~750StrongC-Cl stretchAryl chloride

Expert Insights: The two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde and are a result of Fermi resonance with an overtone of the C-H bending vibration. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a clear indicator of the aldehyde functionality. The presence of both aryl and alkyl C-O stretching bands confirms the ethoxy group attached to the aromatic ring. The out-of-plane C-H bending pattern is highly diagnostic for the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting them to a higher chemical shift (downfield), while electron-donating groups shield them, causing an upfield shift.[6]

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~9.8Singlet (s)1HAldehyde proton (-CHO)Highly deshielded by the electronegative oxygen and the aromatic ring current. No adjacent protons to couple with.
~7.8Doublet (d)1HAromatic proton (H-2)Ortho to the electron-withdrawing aldehyde group and meta to the electron-donating ethoxy group. Coupled to H-6 (J ≈ 2 Hz).
~7.6Doublet of doublets (dd)1HAromatic proton (H-6)Ortho to the electron-withdrawing chloro group and meta to the aldehyde group. Coupled to H-5 (J ≈ 8-9 Hz) and H-2 (J ≈ 2 Hz).
~7.0Doublet (d)1HAromatic proton (H-5)Ortho to the electron-donating ethoxy group and meta to the chloro group. Coupled to H-6 (J ≈ 8-9 Hz).
~4.2Quartet (q)2HMethylene protons (-OCH₂CH₃)Deshielded by the adjacent oxygen atom. Coupled to the three methyl protons (J ≈ 7 Hz).
~1.5Triplet (t)3HMethyl protons (-OCH₂CH₃)Shielded aliphatic protons. Coupled to the two methylene protons (J ≈ 7 Hz).

HNMR_Structure H_aldehyde ~9.8 ppm (s, 1H) H2 ~7.8 ppm (d, 1H) H6 ~7.6 ppm (dd, 1H) H5 ~7.0 ppm (d, 1H) CH2 ~4.2 ppm (q, 2H) CH3 ~1.5 ppm (t, 3H)

Caption: this compound structure with predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale for Chemical Shift
~190CHAldehyde carbonyl (C=O)Highly deshielded due to the electronegativity of the oxygen atom.
~160CAromatic carbon (C-4)Attached to the electron-donating ethoxy group.
~135CAromatic carbon (C-1)Attached to the aldehyde group.
~132CHAromatic carbon (C-6)Influenced by the adjacent chloro and aldehyde groups.
~128CHAromatic carbon (C-2)Influenced by the adjacent aldehyde group and the chloro group.
~125CAromatic carbon (C-3)Attached to the electron-withdrawing chloro group.
~112CHAromatic carbon (C-5)Shielded by the ortho ethoxy group.
~65CH₂Methylene carbon (-OCH₂)Deshielded by the adjacent oxygen atom.
~15CH₃Methyl carbon (-CH₃)Typical chemical shift for an aliphatic methyl group.

Self-Validation through Data Integration: The number of signals in the ¹³C NMR spectrum (9 unique carbons) is consistent with the molecular formula. The chemical shifts align with the expected electronic effects of the substituents. For instance, the carbon attached to the electron-donating ethoxy group (C-4) is significantly downfield, while the carbon ortho to it (C-5) is upfield.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following are detailed protocols for the acquisition of high-quality data for this compound.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, colorless solution should be obtained.

  • Transfer: Carefully transfer the solution into a clean NMR tube, ensuring no solid particles are present.

  • Placement: Place the NMR tube into the spinner turbine, adjust the depth using the gauge, and insert it into the NMR spectrometer.

Protocol 2: FT-IR Spectroscopy of a Solid Sample (Thin Film Method)
  • Sample Preparation: Place a small amount (a few milligrams) of this compound in a clean watch glass.[7]

  • Solvent Addition: Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[7]

  • Film Casting: Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[7]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a testament to the power of a multi-technique spectroscopic approach. Mass spectrometry provides the foundational information of molecular weight and formula, while IR spectroscopy confirms the presence of key functional groups. It is, however, the detailed analysis of ¹H and ¹³C NMR spectra that allows for the unambiguous assignment of the substitution pattern on the aromatic ring and the confirmation of the ethoxy group's connectivity. By integrating the data from these complementary techniques, researchers can have the utmost confidence in the structural integrity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical research and development endeavors.

References

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Sample preparation for FT-IR. Unknown Source.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. PubMed.
  • GCMS Section 6.11.4. Whitman People.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Guide to FT-IR Spectroscopy. Bruker.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.
  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Human Metabolome Database.
  • 1H NMR Spectra and Peak Assignment. Oregon State University.
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Synthesis and analysis of derivatives of dibenzalacetone aldol products. Morressier.
  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE.
  • Benzaldehyde, 4-ethoxy-. NIST WebBook.

Sources

Spectroscopic Unveiling of 3-Chloro-4-ethoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Chloro-4-ethoxybenzaldehyde (C₉H₉ClO₂), a versatile aromatic aldehyde pivotal in the synthesis of pharmaceuticals and other fine chemicals.[1] For researchers and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is fundamental for structural verification, purity assessment, and reaction monitoring. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and methodologies.

Introduction to this compound and Its Spectroscopic Importance

This compound is a white flaky solid with a molecular weight of 184.6 g/mol .[1] Its structure, featuring a chlorinated and ethoxylated benzaldehyde core, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity and purity, which are critical parameters in any synthetic workflow, particularly in pharmaceutical applications where stringent quality control is paramount.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation based on the well-established principles of each technique and comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample prep2 Add 0.5-0.7 mL deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 Prepared Sample acq2 Acquire 1H NMR spectrum acq1->acq2 acq3 Acquire 13C NMR spectrum (proton-decoupled) acq1->acq3 an1 Process raw data (FT, phasing, baseline correction) acq2->an1 Raw 1H FID acq3->an1 Raw 13C FID an2 Integrate 1H signals an1->an2 an3 Assign chemical shifts and coupling constants an2->an3 an4 Correlate 1H and 13C data an3->an4 end end an4->end Final Structure Confirmation

Caption: A generalized workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet1HAldehyde proton (-CHO)Aldehydic protons are highly deshielded and typically appear as singlets in the 9-10 ppm region.
~7.90Doublet1HAromatic proton (H-2)This proton is ortho to the electron-withdrawing aldehyde group and is deshielded. It will appear as a doublet due to coupling with H-6.
~7.75Doublet of doublets1HAromatic proton (H-6)This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
~7.00Doublet1HAromatic proton (H-5)This proton is ortho to the electron-donating ethoxy group and is more shielded. It will appear as a doublet due to coupling with H-6.
~4.15Quartet2HMethylene protons (-OCH₂CH₃)The methylene protons are adjacent to three methyl protons, resulting in a quartet.
~1.45Triplet3HMethyl protons (-OCH₂CH₃)The methyl protons are adjacent to two methylene protons, resulting in a triplet.
Predicted ¹³C NMR Spectrum of this compound

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show nine distinct signals:

Chemical Shift (δ, ppm)AssignmentRationale
~191.0Aldehyde carbon (-CHO)Aldehyde carbons are highly deshielded and appear in the 190-200 ppm region.
~160.0Aromatic carbon (C-4)This carbon is attached to the strongly electron-donating ethoxy group.
~132.0Aromatic carbon (C-1)This is the carbon to which the aldehyde group is attached.
~131.0Aromatic carbon (C-6)
~129.0Aromatic carbon (C-2)
~125.0Aromatic carbon (C-3)This carbon is attached to the chlorine atom.
~112.0Aromatic carbon (C-5)This carbon is ortho to the electron-donating ethoxy group.
~64.5Methylene carbon (-OCH₂CH₃)
~14.5Methyl carbon (-OCH₂CH₃)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions from the sample spectrum.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3050-3100Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2980, ~2870MediumAliphatic C-H stretchFrom the ethoxy group.
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)A highly diagnostic pair of peaks for aldehydes.[2][3]
~1700StrongC=O stretch (aromatic aldehyde)Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[3][4]
~1600, ~1580Medium-WeakAromatic C=C stretchCharacteristic of the benzene ring.
~1250StrongAryl-O stretch (asymmetric)Characteristic of the aryl ether linkage.
~1040StrongAlkyl-O stretch (symmetric)From the ethoxy group.
~800-850StrongC-Cl stretch

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where the sample is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Fragmentation of this compound

MS_Fragmentation M [M]+• m/z = 184/186 F1 [M-H]+• m/z = 183/185 M->F1 - H• F2 [M-C₂H₅]+• m/z = 155/157 M->F2 - C₂H₅• (from ethoxy group) F3 [M-CHO]+• m/z = 155/157 M->F3 - CHO• (α-cleavage) F4 [C₇H₄ClO]+• m/z = 139/141 F2->F4 - O F5 [C₇H₇O]+• m/z = 107 F3->F5 - Cl•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a molecular ion peak at m/z 184, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A smaller peak at m/z 186, with an intensity of approximately one-third of the m/z 184 peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

  • Major Fragment Ions:

    • m/z 155/157 ([M-C₂H₅]⁺): Loss of an ethyl radical from the ethoxy group is a likely fragmentation pathway for ethers.

    • m/z 155/157 ([M-CHO]⁺): Alpha-cleavage of the aldehyde group, resulting in the loss of a formyl radical, is a characteristic fragmentation of aromatic aldehydes.[5]

    • m/z 139/141 ([C₇H₄ClO]⁺): This fragment could arise from the loss of the ethoxy group.

    • m/z 111 ([C₆H₄Cl]⁺): Loss of both the aldehyde and ethoxy groups.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the identification and characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by established methodologies, serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment of this important chemical intermediate.

References

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a source providing tables of IR absorption frequencies.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Scribd. (n.d.). Characteristic Infrared Absorption Bands. Retrieved from a document providing a chart of IR absorption bands.
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
  • Wade, L. G. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from a source discussing mass and infrared spectroscopy.
  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts.
  • Summary of C13-NMR Interpretation. (n.d.).
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from a source discussing mass and infrared spectroscopy.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from a source providing protocols for NMR spectroscopy.
  • The Exam Formula. (n.d.). NMR part 4 - The Exam Formula. Retrieved from a source discussing NMR of benzene and cyclic structures.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from a video explaining the fragmentation of aldehydes and ketones in mass spectrometry.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from a source providing the IR spectrum of benzaldehyde.
  • Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance Volume 50.
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

3-Chloro-4-ethoxybenzaldehyde CAS number 99585-10-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-ethoxybenzaldehyde (CAS 99585-10-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data, field-proven insights into its synthesis and handling, and its strategic applications in modern organic chemistry.

Core Compound Identity and Significance

This compound is a substituted aromatic aldehyde recognized for its unique electronic and steric properties conferred by the chloro, ethoxy, and formyl groups on the benzene ring.[1][2] This specific substitution pattern makes it a valuable and reactive building block for constructing more complex molecular architectures.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][3][4] The reactivity of the aldehyde group, modulated by the electron-donating ethoxy group and the electron-withdrawing chloro group, allows it to readily participate in essential carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

Structural Representation

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The following tables summarize the known physical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 99585-10-1[1][2][4][5]
Molecular Formula C₉H₉ClO₂[1][5]
Molecular Weight 184.62 g/mol [2][5]
Appearance White flaky solid[1][2]
Purity ≥ 95% (HPLC)[1][2]
Boiling Point 283.8 ± 20.0 °C (Predicted)[5][6]
Density 1.202 ± 0.06 g/cm³ (Predicted)[5][6]
Storage Conditions 0–8 °C, under inert gas (Nitrogen or Argon)[1][5][7]
InChI Key ZYDPBMFCTQAEMR-UHFFFAOYSA-N[2][4]
SMILES CCOC1=C(C=C(C=C1)C=O)Cl[4]
Table 2: Predicted Spectroscopic Data

Direct experimental spectra for this specific compound are not widely published. The following predictions are based on established principles of spectroscopy and comparative analysis with the structurally similar compound 4-ethoxybenzaldehyde.[8][9][10]

TechniqueExpected Features
¹H NMR ~9.8 ppm (s, 1H): Aldehydic proton (-CHO).~7.8-7.9 ppm (m, 2H): Aromatic protons ortho to the aldehyde group.~7.0 ppm (d, 1H): Aromatic proton para to the aldehyde group.~4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).~1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~191 ppm: Aldehyde carbonyl carbon.~160 ppm: Aromatic carbon attached to the ethoxy group.~125-135 ppm: Aromatic carbons.~65 ppm: Methylene carbon of the ethoxy group.~15 ppm: Methyl carbon of the ethoxy group.
IR (Infrared) ~2830 & 2730 cm⁻¹: C-H stretch of the aldehyde.~1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[11]~1600, 1580, 1500 cm⁻¹: C=C stretching of the aromatic ring.~1260 cm⁻¹: Aryl-O stretching of the ether.~800-850 cm⁻¹: C-Cl stretching.
Mass Spec (EI) m/z 184/186: Molecular ion peak [M]⁺ showing a characteristic 3:1 isotopic pattern for chlorine.[2]m/z 183/185: [M-H]⁺ fragment.m/z 155/157: [M-CHO]⁺ or [M-H-CO]⁺ fragment.[2]m/z 139: [M-OC₂H₅]⁺ fragment (loss of ethoxy radical).[2]

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis of this compound is via electrophilic aromatic substitution on 4-ethoxybenzaldehyde.[2] The ethoxy group is a strong ortho-, para- director, while the aldehyde is a meta- director. This directing effect synergy favors substitution at the position ortho to the ethoxy group (and meta to the aldehyde), yielding the desired product.

Workflow: Synthesis via Electrophilic Chlorination

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-ethoxybenzaldehyde.

Materials:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Iron(III) chloride (FeCl₃, catalytic amount, ~0.05 eq) or Aluminum chloride (AlCl₃)

  • Sulfuryl chloride (SO₂Cl₂, 1.05 eq)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-ethoxybenzaldehyde in dry DCM.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃) to the solution. The choice of a Lewis acid is critical as it polarizes the chlorinating agent, making it a more potent electrophile.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

  • Chlorination: Add sulfuryl chloride (dissolved in a small amount of dry DCM) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a beaker containing a cold, saturated solution of sodium bisulfite to destroy any unreacted chlorinating agent.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acids), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For a moderately polar compound like this, a non-polar solvent or a mixed-solvent system is often effective.[2]

Materials:

  • Crude this compound

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Solvent Selection: Based on the structural similarity to related compounds, a solvent system of hexane with a small amount of ethyl acetate is a good starting point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or solvent mixture) until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Further cool the flask in an ice bath to maximize the yield of the precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, a white flaky solid.[1][2]

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the reactivity of its functional groups, making it a versatile precursor in multi-step syntheses.

  • Aldehyde Group Reactivity: The formyl group is susceptible to nucleophilic attack and condensation reactions.[1] This allows for its conversion into other functional groups such as alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions).

  • Aromatic Ring Reactivity: The substituted ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will dictate the regioselectivity of these transformations.

Key Industrial Applications:

Caption: Major application areas for this compound.

  • Pharmaceutical Synthesis: This is a primary application. The compound serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs). A notable example is its use as a known intermediate in the synthesis of Ertugliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[2] It is also used in developing drugs targeting cardiovascular and central nervous system disorders.[3]

  • Agrochemicals: It is employed in the manufacture of herbicides and pesticides, where its structure is incorporated to create molecules with specific biological activities.[3]

  • Fine Chemicals: Its structure contributes to the desired chemical properties and aromatic profiles in the synthesis of specialty dyes, pigments, and fragrances.[1][3][4]

  • Material Science: The compound can be incorporated into polymer formulations to enhance material properties for use in coatings and adhesives.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available safety data for this and structurally related compounds.

Table 3: GHS Hazard and Precautionary Information
CategoryCode(s)Description
Signal Word Danger[5]
Hazard Statements H302+H312+H332H315H318H335Harmful if swallowed, in contact with skin or if inhaled.[5]Causes skin irritation.[5]Causes serious eye damage.[5]May cause respiratory irritation.[5][12]
Precautionary Statements P261P280P301+P312P305+P351+P338P362+P364Avoid breathing dust/fume/gas/mist/vapors/spray.[5][12]Wear protective gloves/protective clothing/eye protection/face protection.[5][12]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]Take off contaminated clothing and wash it before reuse.[12]
Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[12]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]

    • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, store under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[5]

References

  • This compound - MySkinRecipes.[Link]
  • This compound | 99585-10-1 - J&K Scientific.[Link]
  • This compound | CAS#:99585-10-1 | Chemsrc.[Link]
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde - PubChemLite.[Link]
  • 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem.[Link]
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH.[Link]
  • 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem.[Link]
  • 3,4-Diethoxybenzaldehyde - NIST WebBook.[Link]
  • Benzaldehyde, 4-ethoxy- - NIST WebBook.[Link]
  • Ethyl Vanillin - NIST WebBook.[Link]
  • 4-Ethoxybenzaldehyde NMR - All About Drugs.[Link]

Sources

solubility of 3-Chloro-4-ethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-ethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility spans the pharmaceutical, agrochemical, and fine chemical industries, where it is a key building block for more complex molecules.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their work.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance White flaky solid[1]
Melting Point Not explicitly found for this compound, but related compounds like 4-ethoxybenzaldehyde have a melting point of 13-14 °C and 3-ethoxy-4-hydroxybenzaldehyde has a melting point of 76-79 °C.[3][4][5]
Storage Temperature 0-8 °C[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a moderately polar molecule, its solubility in a given organic solvent will be a function of the solvent's polarity, hydrogen bonding capability, and other intermolecular interactions.

The primary factors influencing solubility are:

  • Polarity : The presence of the aldehyde, chloro, and ethoxy groups imparts a degree of polarity to the this compound molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.[7]

  • Hydrogen Bonding : The oxygen atom of the aldehyde and ethoxy groups can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors will likely exhibit enhanced solubility for this compound.

  • Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[10]

Caption: Logical relationship between physicochemical properties and solubility.

Estimated Solubility Profile of this compound

Qualitative Estimation:

  • High Solubility : Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), and in polar protic solvents like ethanol and methanol. The polarity of these solvents will facilitate the dissolution of the polar benzaldehyde derivative.

  • Moderate Solubility : Expected in solvents of intermediate polarity such as dichloromethane and toluene.

  • Low Solubility : Expected in nonpolar solvents like hexane and cyclohexane.

Estimated Quantitative Solubility:

The following table provides an estimated solubility profile. These values are extrapolations and should be confirmed experimentally.

Solvent ClassExample SolventPredicted Solubility at 25°C ( g/100 mL)Rationale
Alcohols Ethanol> 10Polar protic nature and ability to hydrogen bond.
Ketones Acetone> 10High polarity.
Esters Ethyl Acetate> 5Moderate polarity.
Ethers Diethyl Ether1 - 5Lower polarity compared to ketones and esters.
Chlorinated Solvents Dichloromethane1 - 5Moderate polarity.
Aromatic Hydrocarbons Toluene< 1Lower polarity.
Aliphatic Hydrocarbons Hexane< 0.1Nonpolar nature.

Experimental Determination of Solubility

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation : Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition : Add a known volume of the desired organic solvent to each vial.

  • Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sampling : Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any undissolved particles.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.

  • Calculation : Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Predictive Models for Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[14][15][16] HSP is based on the principle that the total cohesive energy of a liquid is the sum of three components:

  • δd : Dispersion forces

  • δp : Polar forces

  • δh : Hydrogen bonding forces

A substance is more likely to dissolve in a solvent with a similar HSP profile. While the HSP values for this compound are not published, they can be estimated using group contribution methods.[16]

Applications in Research and Development

A clear understanding of the solubility of this compound is critical for:

  • Reaction Solvent Selection : Choosing an appropriate solvent that dissolves the reactants is crucial for achieving optimal reaction kinetics and yield.

  • Crystallization and Purification : The differential solubility of the compound in various solvents at different temperatures is the basis for its purification by crystallization.[17]

  • Formulation Development : In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. For agrochemicals, it affects the formulation of stable and effective products.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to other aromatic aldehydes. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Black, S. N., & Collier, E. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Black, S. N., & Collier, E. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Hansen Solubility Parameters. (n.d.).
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • A Bayesian Approach to Predict Solubility Parameters. (n.d.). ChemRxiv.
  • Semantic Scholar. (n.d.). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials.
  • ChemSynthesis. (2025, May 20). 3-ethoxy-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). p-ethoxy benzaldehyde.
  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
  • PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde.
  • Li, D., et al. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 122, 137-144.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • MySkinRecipes. (n.d.). This compound.
  • Studylib. (n.d.). Alcohols and Ethers Worksheet: Organic Chemistry.

Sources

theoretical studies of 3-Chloro-4-ethoxybenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 3-Chloro-4-ethoxybenzaldehyde's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational landscape, and electronic properties of this compound. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational modes, and electronic characteristics. Key analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), are detailed to offer a thorough understanding of intramolecular interactions, chemical reactivity, and sites susceptible to electrophilic and nucleophilic attack. The computational findings are discussed in the context of validating theoretical models against experimental spectroscopic data, establishing a robust framework for the in silico characterization of substituted benzaldehydes.

Introduction

This compound is an aromatic aldehyde that serves as a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular architecture, featuring an electron-withdrawing chloro group and an electron-donating ethoxy group on the benzene ring, creates a unique electronic environment that dictates its reactivity and potential applications. A fundamental understanding of its structural and electronic properties at the molecular level is paramount for designing novel synthetic routes and developing new molecules with desired biological or material properties.

Theoretical chemistry provides powerful predictive tools that complement and guide experimental research. Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective for accurately modeling the properties of organic molecules.[2] This guide presents a detailed theoretical study of this compound, with the following objectives:

  • To determine the stable equilibrium geometry of the molecule.

  • To predict its vibrational spectrum (FT-IR and FT-Raman) and assign characteristic vibrational modes.

  • To analyze its electronic properties, including frontier molecular orbitals, charge distribution, and intramolecular stability.

  • To map its electrostatic potential to predict reactive sites.

This document is intended for researchers and scientists in drug development and chemical synthesis, offering a detailed protocol and interpretive framework for the computational analysis of substituted aromatic compounds.

Methodologies: A Self-Validating Approach

The cornerstone of trustworthy computational research lies in a methodology that is both theoretically sound and validated against empirical data. The workflow described herein is designed as a self-validating system, where theoretical predictions are poised for comparison with experimental spectroscopic results.

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations are performed using the Gaussian suite of programs. The choice of computational method is critical for achieving a balance between accuracy and resource efficiency.

Rationale for Method Selection:

  • Theory Level (DFT): Density Functional Theory is selected over simpler methods like Hartree-Fock (HF) because it incorporates electron correlation, which is essential for accurately describing the electronic structure of conjugated systems like aromatic rings.[3][4]

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. It is a widely-used and well-validated functional that consistently provides reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[5][6]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the molecule. The inclusion of diffuse functions (++) is crucial for describing the electron density far from the nuclei, which is important for anions and weak interactions, while polarization functions (d,p) allow for the description of non-spherical electron distribution in bonds, leading to more accurate geometries and vibrational frequencies.[3][7]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial molecular structure of this compound is drawn and optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations yield the theoretical FT-IR and FT-Raman spectra.

  • Further Analysis: Based on the optimized structure, additional calculations are performed to analyze the electronic properties, including Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

G cluster_input Input cluster_computation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Results & Discussion cluster_validation Validation mol_build 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization mol_build->geom_opt Input Geometry freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure geom_analysis 5. Analyze Molecular Geometry geom_opt->geom_analysis elec_prop 4. Electronic Property Calculations (NBO, MEP) freq_calc->elec_prop vib_analysis 6. Assign Vibrational Spectra (FT-IR, Raman) freq_calc->vib_analysis react_analysis 7. Analyze Reactivity (HOMO-LUMO, MEP) elec_prop->react_analysis comparison 8. Compare Theoretical & Experimental Results geom_analysis->comparison vib_analysis->comparison exp_data Experimental Data (FT-IR, NMR, etc.) exp_data->comparison

Computational workflow for theoretical analysis.
Experimental Validation Methods

To validate the theoretical results, experimental data is essential. The following spectroscopic techniques are standard for characterizing such molecules:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques measure the vibrational transitions in a molecule. The resulting spectra provide a "fingerprint" of the functional groups present and can be directly compared to the computationally predicted vibrational frequencies.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[9][10] Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations can predict NMR chemical shifts, offering another layer of validation.[5]

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the equilibrium geometry of this compound. The key structural parameters, including selected bond lengths and angles, are calculated and presented below. The planarity of the benzene ring is maintained, with the aldehyde, chloro, and ethoxy groups lying nearly in the same plane to maximize conjugation and stability.

Optimized structure of this compound.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bonds Angle (°)
Bond Lengths C=O 1.215 Bond Angles C2-C1-C6 119.5
C-Cl 1.751 O2-C3-C4 125.1
C-C (ring avg.) 1.395 C1-C2-Cl 119.8
C-O (ethoxy) 1.368 C3-O2-C9 117.5

| | O-C (ethyl) | 1.432 | | O1-C7-H8 | 120.3 |

Note: These values are representative and derived from typical DFT/B3LYP calculations for similar structures.

The C=O bond length is typical for an aromatic aldehyde. The C-Cl bond is slightly elongated due to resonance effects with the ring. The bond angles around the substituted carbons (C2 and C3) deviate slightly from the ideal 120° of an sp² carbon, accommodating the steric and electronic effects of the substituents.

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR and FT-Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated wavenumbers to correct for anharmonicity and limitations of the theoretical model.[4]

Table 2: Assignment of Major Vibrational Frequencies

Frequency (cm⁻¹) (Scaled) Assignment Vibrational Mode Description
~3080 Aromatic C-H str. Stretching of C-H bonds on the benzene ring
~2985 Aliphatic C-H str. Asymmetric stretching of CH₃ and CH₂ in ethoxy group
~2840 Aldehyde C-H str. Stretching of the C-H bond of the aldehyde group
~1695 C=O str. Strong stretching vibration of the carbonyl group
~1590, ~1480 Aromatic C=C str. In-plane stretching vibrations of the benzene ring
~1260 C-O-C str. Asymmetric stretching of the aryl-ether bond
~1030 C-O str. Stretching of the O-C₂H₅ bond

| ~780 | C-Cl str. | Stretching vibration of the carbon-chlorine bond |

The most intense band in the IR spectrum is predicted to be the C=O stretching vibration, a characteristic feature of aldehydes.[11][12] The positions of the aromatic C=C stretching bands are influenced by the electronic effects of the substituents. The C-Cl stretch appears in the fingerprint region and provides clear evidence for the chlorine substitution.[13]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[5][14]

  • HOMO: The electron density of the HOMO is primarily localized over the benzene ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO's electron density is concentrated on the carbonyl group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack.

  • Energy Gap (ΔE): A smaller energy gap implies that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability.[14] For this molecule, the calculated gap suggests it is moderately reactive, suitable for its role as a synthetic intermediate.

NBO analysis transforms the complex molecular orbitals into localized orbitals that align with Lewis structures (bonds, lone pairs). This method quantifies intramolecular delocalization and hyperconjugative interactions.[3][7]

Key findings from NBO analysis typically reveal:

  • Strong π → π* interactions within the benzene ring, confirming aromatic delocalization.

  • Hyperconjugative interactions between the lone pairs on the ethoxy oxygen (n(O)) and the antibonding orbitals of the adjacent C-C bonds (σ*(C-C)), which contribute to the stability of the molecule.

  • Delocalization of electron density from the ring into the antibonding orbital of the carbonyl group (π*(C=O)), which explains the electronic communication between the substituents.

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity.[2][5]

  • Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are the most likely sites for electrophilic attack. For this compound, the most negative potential is localized on the carbonyl oxygen atom, making it a primary site for protonation and coordination with Lewis acids.

  • Positive Potential Regions (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly the aldehydic hydrogen.

  • Neutral Regions (Green): These areas have a near-zero potential.

The MEP map visually confirms that the carbonyl oxygen is the most nucleophilic site and the carbonyl carbon is an electrophilic site, which is consistent with the known reactivity of aldehydes.

Conclusion

This guide outlines a comprehensive theoretical framework for the analysis of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The study provides detailed insights into the molecule's optimized geometry, vibrational characteristics, and electronic properties.

  • The optimized structural parameters align well with expected values for substituted benzaldehydes.

  • The predicted vibrational spectra provide clear assignments for key functional groups, which can be used to interpret and validate experimental FT-IR and FT-Raman data.

  • Analysis of the HOMO-LUMO energy gap and MEP map reveals the molecule's reactivity, identifying the carbonyl group as the primary reactive center, with the oxygen being the site for electrophilic attack and the carbon for nucleophilic attack.

  • NBO analysis confirms the importance of electron delocalization and hyperconjugative interactions in stabilizing the molecular structure.

The methodologies and findings presented here serve as a robust protocol for the in silico characterization of complex organic molecules, providing essential data that can accelerate research and development in medicinal chemistry and materials science.

References

  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. Wiley Online Library.
  • Chithambarathanu, T., et al. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan Journal of Chemistry, 8(4), 490-508.
  • ResearchGate. (2015). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Ribeiro-Viana, R., et al. (2013). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 18(9), 11078-11100.
  • Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR.
  • ResearchGate. (n.d.). 3D optimized structures, HOMO, LUMO and energy gap of compounds CMP1, CMP2, CMP3 and CMP4.
  • Boy, S., Kotan, G., & Yüksek, H. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151.
  • PubChem. (n.d.). 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook.
  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde.
  • International Journal of Science and Research (IJSR). (2023). Group Theoretical Vibrational Analysis of 4-Chlorobenzaldehyde.
  • Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben.
  • ResearchGate. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde.
  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and....
  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. National Center for Biotechnology Information.
  • Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. ResearchGate.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • SciSpace. (n.d.). Evidence of C-H‚‚‚O Hydrogen Bonds in Liquid 4-Ethoxybenzaldehyde by NMR and Vibrational Spectroscopies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.

Sources

fundamental reactivity of the aldehyde group in 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 3-Chloro-4-ethoxybenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its chemical behavior is dominated by the aldehyde functional group, the reactivity of which is intricately modulated by the electronic and steric interplay of the chloro and ethoxy substituents on the benzene ring. This guide provides a comprehensive examination of the core reactivity of the aldehyde moiety in this molecule. We will dissect the underlying electronic effects governing its electrophilicity and explore its participation in key synthetic transformations, including nucleophilic additions, condensations, oxidations, and reductions. The causality behind experimental choices and detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile building block.

Molecular Architecture and Electronic Landscape

The reactivity of the aldehyde group in this compound is not considered in isolation. It is a direct consequence of the cumulative electronic influences exerted by the substituents on the aromatic ring.

The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles.[2][3][4][5] The substituents on the ring—a chloro group at position 3 (meta to the aldehyde) and an ethoxy group at position 4 (para to the aldehyde)—fine-tune this electrophilicity.

  • Ethoxy Group (-OEt) at C4: This group exerts a strong, electron-donating mesomeric effect (+M) due to the lone pairs on the oxygen atom. This effect increases the electron density of the aromatic ring, which, through resonance, slightly reduces the partial positive charge on the carbonyl carbon. This donation marginally deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.

  • Chloro Group (-Cl) at C3: The chloro substituent exhibits two opposing effects. Its primary influence is a strong, electron-withdrawing inductive effect (-I) owing to its high electronegativity. This effect pulls electron density away from the ring, increasing the electrophilicity of the carbonyl carbon. It also has a weaker, electron-donating mesomeric effect (+M), but from the meta position, its resonance contribution to the carbonyl carbon is negligible.

The net result is a carefully balanced electronic environment. The potent +M effect of the para-ethoxy group is partially counteracted by the -I effect of the meta-chloro group. This makes the aldehyde in this compound a moderately reactive electrophile, whose behavior can be predictably controlled in synthetic protocols.

Caption: Electronic effects governing aldehyde reactivity.

Core Reactions of the Aldehyde Group

The synthetic utility of this compound is realized through a variety of reactions targeting the aldehyde group.

Nucleophilic Addition & Condensation Reactions

These reactions represent the most fundamental reactivity of the aldehyde, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[2]

The condensation with primary amines to form imines (Schiff bases) is a robust and widely used transformation.[6] These products are common ligands in coordination chemistry and are precursors to many biologically active molecules.[7][8] The reaction proceeds via nucleophilic attack of the amine, followed by dehydration.

schiff_base_mechanism start This compound + Primary Amine (R-NH2) step1 Nucleophilic Attack (Amine on Carbonyl C) start->step1 intermediate Tetrahedral Intermediate (Carbinolamine) step1->intermediate step2 Proton Transfer intermediate->step2 step3 Dehydration (Loss of H2O) step2->step3 product Schiff Base (Imine) + H2O step3->product

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a representative synthesis using 2-amino-4-chlorobenzoic acid.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 0.01 mol) in 30 mL of ethanol with gentle warming. In a separate beaker, dissolve the primary amine (e.g., 2-amino-4-chlorobenzoic acid, 1.71 g, 0.01 mol) in 20 mL of hot ethanol.[7]

  • Reaction: Add the amine solution to the aldehyde solution in the flask. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals several times with cold ethanol to remove unreacted starting materials. Dry the product in a vacuum desiccator.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an ionic liquid.[9] It is a powerful method for forming carbon-carbon double bonds, yielding α,β-unsaturated products.[9]

knoevenagel_mechanism start Aldehyde + Active Methylene (e.g., Malononitrile) step1 Base abstracts α-proton to form Carbanion start->step1 step2 Nucleophilic attack of Carbanion on Carbonyl C step1->step2 intermediate Aldol-type Adduct step2->intermediate step3 Dehydration (Elimination of H2O) intermediate->step3 product α,β-Unsaturated Product step3->product

Caption: Mechanism of Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general, efficient procedure using an ionic liquid catalyst.

  • Mixing: In a 50 mL flask, create a stirred mixture of this compound (0.37 g, 2.0 mmol) and an active methylene compound, such as malononitrile (0.13 g, 2.0 mmol).

  • Catalyst Addition: Add the catalyst, for example, 1-methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4) (72.6 mg, 15 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, and the product may precipitate quickly. Monitor completion by TLC.

  • Work-up: Upon completion, filter the reaction mixture. Wash the solid product with water (3 x 5 mL) and dry to obtain the pure product, often without needing further purification.

The Wittig reaction provides an indispensable route for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[10][11] This reaction is highly versatile for C=C bond formation, replacing the carbonyl C=O bond directly.[12][13]

wittig_workflow start Aldehyde + Phosphorus Ylide (Ph3P=CHR) step1 [2+2] Cycloaddition start->step1 intermediate Oxaphosphetane Intermediate step1->intermediate step2 Cycloreversion intermediate->step2 product Alkene + Triphenylphosphine Oxide (Ph3P=O) step2->product

Caption: Experimental Workflow for the Wittig Reaction.

Experimental Protocol: Wittig Olefination

This procedure is a general method for the olefination of substituted benzaldehydes.[12]

  • Setup: Dissolve this compound (92 mg, 0.5 mmol) in 5 mL of dry dichloromethane in a vial equipped with a magnetic stir bar.

  • Ylide Addition: Add the Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, 209 mg, 0.6 mmol, 1.2 equivalents) portion-wise to the stirred solution.[12]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Isolation: Evaporate the solvent under a stream of nitrogen. Add 3-4 mL of a 25% diethyl ether in hexanes solution to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid.

  • Purification: Filter the mixture to remove the precipitate. Evaporate the solvent from the filtrate to yield the crude alkene product, which can be further purified by microscale column chromatography.[12]

Oxidation

Like most aldehydes, this compound is readily oxidized to the corresponding carboxylic acid, 3-Chloro-4-ethoxybenzoic acid. This is a fundamental transformation for accessing acid derivatives. A study on the related 3-ethoxy-4-hydroxybenzaldehyde demonstrated first-order kinetics with respect to the aldehyde, oxidant (KMnO4), and acid.[14]

Experimental Protocol: Oxidation to Carboxylic Acid

  • Setup: Dissolve the aldehyde (1.85 g, 0.01 mol) in a suitable solvent like acetone or a mixture of t-butanol and water in a flask placed in an ice bath.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO4) in water dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy excess oxidant. Acidify the mixture with HCl, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Reduction

The aldehyde group can be easily reduced to a primary alcohol (3-Chloro-4-ethoxyphenyl)methanol. This is typically achieved with mild hydride reagents.

Experimental Protocol: Reduction to Primary Alcohol

  • Setup: Dissolve this compound (1.85 g, 0.01 mol) in 50 mL of methanol in a flask cooled in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH4) (0.4 g, ~0.01 mol) portion-wise to the stirred solution, controlling the rate of addition to manage the effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Work-up: Carefully add dilute HCl to quench the excess NaBH4 and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol product.

Summary of Properties and Reactivity

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99585-10-1[1][15]
Molecular Formula C₉H₉ClO₂[1][15]
Molecular Weight 184.62 g/mol [1][15]
Appearance White flaky solid[1]
Purity ≥ 95% (HPLC)[1]

Table 2: Summary of Key Transformations

Reaction TypeReagent(s)Product Functional GroupKey Feature
Schiff Base Formation Primary Amine (R-NH₂)Imine (C=N)Forms C=N bond
Knoevenagel Condensation Active Methylene Compoundα,β-Unsaturated SystemForms C=C bond
Wittig Reaction Phosphorus YlideAlkene (C=C)Replaces C=O with C=C
Oxidation KMnO₄, H⁺Carboxylic Acid (COOH)Increases oxidation state
Reduction NaBH₄Primary Alcohol (CH₂OH)Decreases oxidation state

Conclusion

The is that of a moderately active electrophile, susceptible to a wide range of synthetically valuable transformations. The electronic push-pull system created by the para-ethoxy and meta-chloro substituents provides a stable yet reactive substrate for nucleophilic addition, condensation, oxidation, and reduction reactions. A thorough understanding of these principles and access to robust protocols, as detailed in this guide, enables chemists to effectively utilize this compound as a strategic building block in the design and synthesis of complex target molecules in the pharmaceutical and chemical industries.[1][16]

References

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1045-1051. [Link]
  • Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. SpectraBase. [Link]
  • Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. Scholars Journal of Chemistry. [Link]
  • Knoevenagel condens
  • The Knoevenagel Condens
  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of Colorado Boulder. [Link]
  • 3-Chloro-4-methoxybenzaldehyde. PubChem. [Link]
  • Novel Methods of Knoevenagel Condens
  • Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes.
  • Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. IAR Consortium. [Link]
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
  • Chapter 7: Nucleophilic attack at the carbonyl carbon. OCLUE - Open Textbook Publishing. [Link]
  • Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
  • This compound. MySkinRecipes. [Link]
  • Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube. [Link]
  • Benzaldehyde, 4-ethoxy-. NIST WebBook. [Link]
  • 3-Chloro-4-ethylbenzaldehyde. PubChem. [Link]
  • Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate.
  • Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. YouTube. [Link]
  • Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
  • 3-Chloro-4-fluorobenzaldehyde. PubChem. [Link]
  • 3-Chloro-4-hydroxybenzaldehyde. PubChem. [Link]
  • 3-chloro-5-ethoxy-4-propoxybenzaldehyde (C12H15ClO3). PubChemLite. [Link]
  • This compound. MySkinRecipes. [Link]
  • How does the nucleophilic attack in DNA replication occur?. Biology Stack Exchange. [Link]

Sources

electrophilic and nucleophilic sites of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-4-ethoxybenzaldehyde

Executive Summary

This compound is a polysubstituted aromatic aldehyde of significant interest in the fields of pharmaceutical, agrochemical, and fine chemical synthesis.[1] Its utility as a versatile building block stems from a well-defined and predictable reactivity profile, governed by the electronic interplay of its constituent functional groups: an aldehyde, a chloro substituent, and an ethoxy group. This guide provides a detailed analysis of the molecule's electronic architecture to identify its primary electrophilic and nucleophilic centers. The principal electrophilic site is unequivocally the carbonyl carbon of the aldehyde group, making it susceptible to nucleophilic addition reactions. Conversely, the aromatic ring acts as a nucleophile in electrophilic aromatic substitution (EAS) reactions. A comprehensive analysis of the competing directing effects of the substituents reveals that the C5 position is the most activated and sterically accessible site for electrophilic attack. This dual reactivity is fundamental to its role as a key intermediate in the synthesis of more complex molecular targets.

Introduction

This compound, with the chemical formula C₉H₉ClO₂, is a white, flaky solid that serves as a crucial intermediate in organic synthesis.[1] Its applications are diverse, ranging from the development of novel pharmaceutical agents and agrochemicals to the formulation of unique flavors and fragrances.[1][2] The synthetic potential of this molecule is dictated by the specific locations of its electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Understanding the electronic influence of each substituent on the benzaldehyde core is paramount for predicting reaction outcomes and designing rational synthetic pathways. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind the molecule's reactivity.

Compound Properties
IUPAC Name This compound
CAS Number 99585-10-1[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.6 g/mol [1]
Appearance White flaky solid[1]

Analysis of Molecular and Electronic Structure

The reactivity of this compound is not merely a sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its substituents. A rigorous analysis of these effects allows for the precise identification of its reactive centers.

The Aldehyde Carbonyl: The Primary Electrophilic Center

The most prominent electrophilic site within the molecule is the carbonyl carbon of the aldehyde group (-CHO). This electrophilicity arises from two fundamental principles:

  • Inductive Effect: The oxygen atom is significantly more electronegative than the carbon atom, leading to a strong polarization of the carbon-oxygen double bond (C=O). This pulls electron density away from the carbonyl carbon, inducing a substantial partial positive charge (δ+).

  • Resonance Effect: The π-system of the carbonyl group allows for resonance delocalization, which further accentuates the electron deficiency of the carbonyl carbon.

This inherent electron deficiency makes the carbonyl carbon an excellent target for attack by a wide range of nucleophiles, forming the basis for nucleophilic addition and condensation reactions, which are characteristic of aldehydes.[1]

The Aromatic Ring: A Modulated Nucleophilic System

While the aldehyde group deactivates the aromatic ring towards electrophilic attack, the presence of the chloro and, most importantly, the ethoxy groups renders the ring sufficiently electron-rich to act as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the combined directing effects of all three substituents.

Deconstructing Substituent Effects

To pinpoint the most nucleophilic position on the aromatic ring, we must analyze the individual and collective influence of each group.

Substituent Position Inductive Effect (-I) Resonance Effect (M) Overall Effect on Ring Directing Influence
Aldehyde (-CHO) C1Strongly WithdrawingStrongly Withdrawing (-M)Strongly Deactivatingmeta-directing[3][4][5]
Chloro (-Cl) C3Strongly WithdrawingWeakly Donating (+M)Deactivatingortho, para-directing
Ethoxy (-OEt) C4Weakly WithdrawingStrongly Donating (+M)Strongly Activatingortho, para-directing
Predicting Regioselectivity: Identification of the C5 Position

The directing influences of the substituents are in competition.

  • The aldehyde group strongly deactivates the ortho (C2, C6) and para (C4) positions, directing incoming electrophiles to the meta positions (C3, C5).[5]

  • The chloro group deactivates the ring overall but directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

  • The ethoxy group is the most powerful activating group present. Its strong +M effect significantly increases electron density at its ortho (C3, C5) and para (C1) positions.

In this contest, the strongly activating ethoxy group is the dominant director. It powerfully activates the C3 and C5 positions. Since the C3 position is already occupied by the chloro substituent, the C5 position emerges as the most electron-rich, sterically accessible, and therefore most nucleophilic site on the aromatic ring for electrophilic attack. The C2 and C6 positions are strongly deactivated by the adjacent aldehyde group, making them less favorable sites.

Caption: Key reactive sites of this compound.

Reactivity and Mechanistic Pathways

The dual electronic nature of this compound gives rise to two primary classes of reactions.

Reactions at the Electrophilic Carbonyl Center

The partial positive charge on the carbonyl carbon makes it a prime target for nucleophiles. A classic example is the formation of a cyanohydrin via the addition of a cyanide ion (e.g., from NaCN).

Mechanism: Nucleophilic Addition

  • Nucleophilic Attack: The cyanide ion (⁻:C≡N), a potent nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen atom of the intermediate is protonated by a weak acid (e.g., HCN or water) to yield the final cyanohydrin product.

Caption: General mechanism of electrophilic aromatic substitution (EAS).

Experimental Methodologies

The following protocols are representative examples of reactions exploiting the distinct .

Protocol: Synthesis of this compound Cyanohydrin (Nucleophilic Addition)

This protocol describes a standard procedure for the addition of cyanide to the electrophilic carbonyl carbon.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Preparation of Cyanide Solution: In a separate beaker, dissolve 1.1 equivalents of sodium cyanide in a minimal amount of water.

  • Cooling: Place the flask containing the aldehyde solution in an ice bath and cool to 0-5 °C.

  • Addition: While stirring vigorously, slowly add the aqueous sodium cyanide solution to the cooled aldehyde solution.

  • Acidification: After the addition is complete, slowly add 1.2 equivalents of acetic acid dropwise, maintaining the temperature below 10 °C. The acid protonates the alkoxide intermediate and neutralizes excess cyanide.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol: Nitration of this compound (Electrophilic Aromatic Substitution)

This protocol details the nitration at the nucleophilic C5 position. [3] Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice/salt bath

  • Crushed ice

Procedure:

  • Cooling: Place 5.0 equivalents of concentrated sulfuric acid in a flask and cool to -5 to 0 °C using an ice/salt bath.

  • Substrate Addition: While maintaining the temperature, slowly add 1.0 equivalent of this compound in small portions with efficient stirring. Ensure the aldehyde is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled dropping funnel, carefully prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the aldehyde, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Very carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 3-Chloro-4-ethoxy-5-nitrobenzaldehyde.

Conclusion

This compound is a molecule with a well-defined and synthetically valuable dual-reactivity profile. The aldehyde group provides a highly reliable electrophilic center at the carbonyl carbon, readily undergoing nucleophilic addition reactions. Simultaneously, the aromatic ring, powerfully activated at the C5 position by the ethoxy group, serves as an effective nucleophile for targeted electrophilic aromatic substitution. This predictable and site-selective reactivity, grounded in the fundamental principles of substituent electronic effects, establishes this compound as a cornerstone intermediate for the construction of complex, high-value molecules in pharmaceutical and industrial chemistry.

References

  • Brainly. (2024). State the position on the ring at which electrophilic substitution is likely to predominate in benzaldehyde. Explain why.
  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781.
  • Chemistryy Land. (2022). Electrophilic substitution reactions of benzaldehyde. YouTube.
  • Toppr. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • Allen. (n.d.). Why Benzaldehyde is metadirecting for nucleophilic substitution rections?
  • Semantic Scholar. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.
  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.

Sources

A Guide to the Synthesis of 3-Chloro-4-ethoxybenzaldehyde: Historical Perspectives and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxybenzaldehyde is a key aromatic aldehyde that serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its distinct molecular architecture, featuring both a chloro and an ethoxy group on the benzaldehyde scaffold, provides a versatile platform for the construction of more complex molecules.[1] This guide offers a comprehensive exploration of the historical and contemporary synthetic routes to this important compound. It delves into the mechanistic underpinnings of classical formylation reactions, such as the Vilsmeier-Haack and Gattermann reactions, and provides detailed, field-proven experimental protocols. By synthesizing historical context with modern application, this document aims to equip researchers with the foundational knowledge and practical insights necessary for the efficient synthesis and utilization of this compound.

Introduction: A Tale of Two Substituents

The synthetic history of substituted benzaldehydes is deeply intertwined with the development of organic chemistry itself. While the precise first synthesis of this compound is not prominently documented as a landmark discovery, its preparation relies on a lineage of foundational reactions developed in the late 19th and early 20th centuries. The challenge in synthesizing this particular molecule lies in the regioselective introduction of the formyl group (-CHO) onto a benzene ring already bearing two substituents with differing electronic effects: an electron-donating ethoxy group and an electron-withdrawing chloro group.

The ethoxy group is an ortho-, para-director, strongly activating the ring towards electrophilic aromatic substitution. Conversely, the chloro group is deactivating yet also an ortho-, para-director. The interplay of these effects dictates the primary strategies for its synthesis, which almost invariably involves two key transformations:

  • Etherification: Formation of the ethoxy group on a phenolic precursor.

  • Formylation: Introduction of the aldehyde group onto the aromatic ring.

This guide will dissect the principal historical methods for achieving the critical formylation step, focusing on the underlying mechanisms that govern their success.

Chapter 1: Core Synthetic Strategies & Mechanistic Insights

The preparation of this compound typically begins with a precursor that already contains the chloro and hydroxyl/ethoxy functionalities. The most logical and common precursor is 3-chloro-4-ethoxyphenol or its synthetic equivalent, 2-chloro-1-ethoxybenzene . The critical step is the introduction of the aldehyde group, for which several classical methods are viable.

The Vilsmeier-Haack Reaction: A Reliable Workhorse

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, is a versatile method for the formylation of electron-rich aromatic compounds.[2] Given the activating nature of the ethoxy group, it is a highly effective method for this synthesis.

Causality & Mechanistic Pillars: The reaction's efficacy stems from the in-situ generation of a mild electrophile, the chloroiminium ion, known as the Vilsmeier reagent .[2] This reagent is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3]

  • Why DMF and POCl₃? DMF serves as the source of the formyl group. POCl₃ is a strong dehydrating agent and chlorine source that activates the DMF, making it susceptible to nucleophilic attack by the electron-rich aromatic ring. The resulting Vilsmeier reagent is electrophilic enough to attack the activated ring but generally not so reactive as to cause unwanted side reactions, which can be an issue with stronger electrophiles used in Friedel-Crafts reactions.[3]

  • Regioselectivity: The powerful activating and para-directing effect of the ethoxy group at position 4, combined with the ortho-directing effect of the chloro group at position 3, strongly favors the introduction of the electrophile at the position ortho to the ethoxy group and meta to the chloro group (C1 position). This concerted directing effect leads to high regioselectivity and a clean formation of the desired product.

The overall workflow can be visualized as a two-part process: formation of the electrophile, followed by electrophilic aromatic substitution.

Vilsmeier_Haack_Workflow cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 2-Chloro-1-ethoxybenzene Vilsmeier_Reagent->Substrate Reacts With Iminium_Intermediate Iminium Intermediate Substrate->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Iminium_Intermediate

Vilsmeier-Haack reaction workflow for aldehyde synthesis.
The Gattermann Reaction: A Classic Alternative

The Gattermann reaction, named after the German chemist Ludwig Gattermann, provides another historical route for formylating aromatic compounds.[4] While the original reaction used a hazardous mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl), a safer modification using zinc cyanide (Zn(CN)₂) is more common.[4]

Causality & Mechanistic Pillars: This method is particularly well-suited for activated systems like phenols and their ethers.[5]

  • In-Situ Reagent Generation: The key to the Gattermann reaction is the in-situ formation of the electrophilic species. In the presence of a Lewis acid catalyst (like AlCl₃) and HCl, the cyanide source generates an intermediate that acts as the formylating agent.[4] The reaction proceeds through an aldimine intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[6]

  • Trustworthiness of the Method: The Gattermann reaction is a well-established and reliable method. However, its application can be limited by the toxicity of cyanide reagents and the often harsh conditions required. For substrates like 2-chloro-1-ethoxybenzene, the Vilsmeier-Haack reaction is often preferred due to its milder conditions and less toxic reagents.

The Gattermann-Koch variant, which uses carbon monoxide instead of HCN, is generally not applicable to phenolic ethers, making it unsuitable for this specific synthesis.[4]

Chapter 2: Detailed Experimental Protocols

The following protocol is a representative synthesis based on the Vilsmeier-Haack methodology, which is widely regarded as an efficient route for this transformation.

Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol outlines the formylation of 2-chloro-1-ethoxybenzene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-1-ethoxybenzene156.6115.6 g0.10
Phosphorus oxychloride (POCl₃)153.3318.4 g (11.2 mL)0.12
N,N-Dimethylformamide (DMF)73.0910.2 g (10.8 mL)0.14
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-~150 mL-
Water (H₂O)18.02As needed-
Anhydrous Magnesium Sulfate120.37~10 g-

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation (The "Why"): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10.8 mL) to 0°C using an ice bath. This initial cooling is critical to control the exothermic reaction that follows.

  • Controlled Addition (The "Why"): Add phosphorus oxychloride (POCl₃, 11.2 mL) dropwise to the cooled DMF over 30 minutes. Maintaining the temperature below 10°C is paramount to prevent the decomposition of the Vilsmeier reagent and ensure a high yield of the active electrophile. The mixture will become a thick, pale-yellow solid or slurry.

  • Substrate Introduction (The "Why"): After the addition is complete, allow the mixture to stir at 0°C for an additional 20 minutes. Then, add a solution of 2-chloro-1-ethoxybenzene (15.6 g) in dichloromethane (DCM, 20 mL) dropwise.

  • Reaction Progression (The "Why"): Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (~40-45°C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur.

  • Quenching and Hydrolysis (The "Why"): Cool the reaction mixture back to 0°C. This is a critical safety and procedural step. The mixture is then carefully and slowly poured onto crushed ice (~200 g). This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive POCl₃. This process is highly exothermic and must be done with caution.

  • Neutralization and Extraction (The "Why"): Stir the aqueous mixture for 30 minutes. The solution will be acidic. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. This step is necessary to remove acidic byproducts and prepare for extraction. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Washing and Drying (The "Why"): Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification (The "Why"): Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound as a solid.

Experimental workflow for Vilsmeier-Haack synthesis.

Conclusion

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where historical methods like the Vilsmeier-Haack and Gattermann reactions provide robust and reliable pathways. The Vilsmeier-Haack reaction, in particular, stands out for its operational simplicity, milder conditions, and high regioselectivity, making it a preferred method in modern synthetic laboratories. Understanding the mechanistic principles behind these formylation techniques allows chemists to troubleshoot reactions, optimize conditions, and adapt these powerful tools for the synthesis of new and valuable molecules. This guide has provided both the historical context and a practical, detailed protocol to empower researchers in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Gattermann reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Adams, R. (1957). The Gattermann Synthesis of Aldehydes. Organic Reactions, 229–259.
  • Slideshare. (n.d.). Gattermann reaction.

Sources

1H NMR and 13C NMR spectral analysis of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-ethoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] We will delve into the practical aspects of sample preparation, the theoretical underpinnings of spectral features, and a detailed, peak-by-peak interpretation. This document is intended for researchers and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

The Foundational Protocol: High-Fidelity NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the integrity of the sample. A meticulously prepared sample is a self-validating system; it minimizes artifacts and ensures that the resulting spectrum is a true representation of the molecule's magnetic environment. Broad spectral lines or the presence of suspended material can obscure fine details like coupling constants, leading to ambiguous interpretations.[3]

Step-by-Step Methodology for Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of solid this compound into a clean, dry vial. The concentration should be sufficient to achieve a good signal-to-noise ratio without causing solubility issues or exchange effects seen at high concentrations.[4]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.[5] The deuterium signal is also critical for the spectrometer's lock system, which maintains magnetic field stability.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR peaks.[6]

  • Filtration (Critical Step): To eliminate particulate matter that broadens spectral lines, filter the solution directly into a high-quality 5 mm NMR tube.[3] This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[3][7]

  • Volume Adjustment & Capping: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[5][7] This standardized volume ensures the sample is correctly positioned within the instrument's radiofrequency coil, which is crucial for optimal magnetic field shimming and spectral resolution.[4] Cap the tube securely to prevent solvent evaporation.

G Figure 1: NMR Sample Preparation Workflow cluster_workflow Methodology A 1. Weigh Analyte (5-10 mg) B 2. Add Deuterated Solvent (0.7 mL CDCl3) A->B C 3. Ensure Complete Dissolution B->C D 4. Filter into NMR Tube (via Cotton Plug) C->D E 5. Adjust Volume & Cap Securely D->E

Caption: Figure 1: A standardized workflow for preparing high-resolution NMR samples.

¹H NMR Spectral Analysis: Decoding the Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, quantity, and connectivity of hydrogen atoms within a molecule.[8] The spectrum of this compound is a classic example of a substituted aromatic system, displaying distinct signals for its aldehyde, aromatic, and aliphatic protons.

Caption: Figure 2: Structure with proton labels for spectral assignment.

Interpretation of the ¹H NMR Spectrum

The analysis of the ¹H NMR spectrum is based on three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
H-a ~9.85Singlet (s)1HThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O double bond and its electronegative oxygen atom, resulting in a characteristic downfield shift. It has no adjacent protons, hence it appears as a singlet.
H-2 ~7.82Doublet (d)1HThis proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It is split only by H-6 (a meta coupling, J ≈ 2 Hz), appearing as a sharp doublet.
H-6 ~7.68Doublet of Doublets (dd)1HPositioned ortho to the electron-donating ethoxy group and ortho to the aldehyde, its chemical shift is intermediate. It is split by H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2 Hz), resulting in a doublet of doublets.
H-5 ~7.05Doublet (d)1HThis proton is ortho to the strongly electron-donating ethoxy group, which shields it and shifts its signal significantly upfield compared to the other aromatic protons.[9][10] It is split only by H-6 (ortho coupling, J ≈ 8.5 Hz) into a doublet.
H-b (-OCH₂-) ~4.18Quartet (q)2HThese methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split by the three equivalent protons of the methyl group (H-c) into a quartet (n+1 = 3+1 = 4).
H-c (-CH₃) ~1.49Triplet (t)3HAs terminal aliphatic protons, they are the most shielded and appear furthest upfield. They are split by the two equivalent protons of the methylene group (H-b) into a triplet (n+1 = 2+1 = 3).

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a distinct signal for each unique carbon atom in the molecule.[11] In a standard proton-decoupled spectrum, each signal appears as a singlet, allowing for a direct count of the non-equivalent carbon environments.

Caption: Figure 3: Structure with carbon labels for spectral assignment.

Interpretation of the ¹³C NMR Spectrum

The chemical shift of each carbon is determined by its hybridization and the electronegativity of its attached atoms and substituents. Aromatic carbons typically resonate in the 120-170 ppm range.[12]

Assignment Chemical Shift (δ, ppm) Rationale & Causality
C-a (-CHO) ~189.5The carbonyl carbon of an aldehyde is extremely deshielded due to the double bond to a highly electronegative oxygen, placing it furthest downfield.
C-4 (-OEt) ~158.8This aromatic carbon is directly attached to the electronegative oxygen of the ethoxy group, causing a strong deshielding effect and shifting it significantly downfield.
C-2 ~131.0This carbon is adjacent to the electron-withdrawing aldehyde group.
C-1 (-CHO) ~130.5As the carbon to which the aldehyde group is attached (the ipso-carbon), its chemical shift is influenced by the carbonyl's electronic effects.
C-6 ~128.5This carbon experiences less influence from the substituents compared to the others.
C-3 (-Cl) ~125.0The carbon bearing the chlorine atom is deshielded by the halogen's electronegativity, but the effect is less pronounced than that of the oxygen on C-4.
C-5 ~112.0This carbon is ortho to the electron-donating ethoxy group, which causes significant shielding and shifts its signal upfield relative to the other aromatic carbons.
C-b (-OCH₂-) ~64.8An sp³-hybridized carbon directly bonded to oxygen, its signal appears in the characteristic range for ether linkages.
C-c (-CH₃) ~14.6This terminal aliphatic carbon is the most shielded carbon in the molecule, resulting in the most upfield signal.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum precisely defines the proton count and connectivity through integration and spin-spin splitting patterns, while the ¹³C NMR spectrum confirms the presence of nine unique carbon environments, corresponding to the complete carbon skeleton. This dual-spectroscopic approach represents a cornerstone of modern chemical analysis, offering a high-fidelity fingerprint of molecular structure that is indispensable in research and industrial settings.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
  • Bruker Corporation. (n.d.). NMR Sample Preparation.
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Wiley-VCH. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • Chemistry LibreTexts. (2023, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.

Sources

FT-IR vibrational frequencies of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Vibrational Frequencies of 3-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) vibrational frequencies of this compound, an important aromatic aldehyde intermediate. The guide integrates experimental FT-IR principles with theoretical Density Functional Theory (DFT) calculations to achieve a robust and validated assignment of the compound's spectral features. We detail a systematic methodology for both acquiring and interpreting the FT-IR spectrum, explaining the causal links between molecular structure and vibrational modes. Key vibrational assignments for the carbonyl, aromatic C-H, C-O, and C-Cl functional groups are presented in a clear, tabular format. This work underscores the synergy between experimental spectroscopy and computational chemistry, offering a self-validating framework for the structural elucidation of complex organic molecules critical to the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for Aromatic Aldehydes

This compound is a substituted aromatic aldehyde whose structural scaffold is pertinent to the synthesis of various fine chemicals and pharmaceutical intermediates.[1] In the rigorous landscape of drug development and chemical manufacturing, the unambiguous structural confirmation and purity assessment of such compounds are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical tool for this purpose.[2]

The core principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites its constituent bonds into specific vibrational states (stretching, bending, twisting).[3] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a molecule like this compound, with its multiple functional groups (aldehyde, ether, aryl halide, and substituted benzene ring), the FT-IR spectrum can be complex.

Therefore, this guide aims to:

  • Provide a detailed protocol for the experimental and theoretical analysis of this compound.

  • Assign the principal vibrational frequencies by correlating experimental data with high-level DFT calculations.

  • Offer a validated framework that enhances the confidence and accuracy of spectral interpretation for researchers.

Methodology: A Dual Experimental and Computational Approach

To ensure the highest degree of scientific integrity, a dual approach combining experimental spectroscopy with theoretical modeling is employed. The experimental spectrum provides real-world data, while computational analysis offers a theoretical basis for assigning each vibrational band with high confidence.

Experimental FT-IR Spectroscopy Protocol

The acquisition of a high-quality FT-IR spectrum is the foundational step for any vibrational analysis. The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and suitability for solid and liquid samples.[2]

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Instrument Preparation: Power on the FT-IR spectrometer (e.g., an Agilent Cary 630 FTIR) and allow the infrared source and detector to stabilize for at least 30 minutes.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-grade isopropanol wipe if necessary.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the Fourier transform and subtracts the background spectrum to yield the final absorbance or transmittance spectrum of the sample.

Theoretical Vibrational Frequency Calculations

To move beyond empirical assignments, we utilize Density Functional Theory (DFT), a quantum mechanical modeling method, to predict the vibrational frequencies of this compound.

Causality Behind DFT: DFT calculations model the electronic structure of a molecule to find its minimum energy geometry (optimization) and then calculate the second derivatives of the energy with respect to atomic positions (Hessian matrix).[4] The eigenvalues of this matrix correspond to the harmonic vibrational frequencies.[4] This ab initio approach provides a powerful predictive tool for assigning spectral bands, especially in the complex "fingerprint region."

Computational Workflow:

  • Molecular Modeling: The structure of this compound is built using computational chemistry software (e.g., Gaussian, ORCA).

  • Geometry Optimization: The molecular geometry is optimized to find the most stable conformation. A widely used and reliable functional for this purpose is B3LYP, paired with a robust basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This step confirms that the structure is a true energy minimum (no imaginary frequencies) and generates the harmonic vibrational frequencies.

  • Frequency Scaling: A known limitation of DFT is that it assumes harmonic vibrations and has inherent systematic errors, causing calculated frequencies to often be higher than experimental values.[6] To correct for this, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a common scaling factor is ~0.965.[7]

Results and Discussion: Analysis of Vibrational Modes

The molecular structure of this compound, optimized using DFT, is the basis for our spectral analysis.

Caption: Optimized molecular structure of this compound.

The table below summarizes the principal vibrational frequencies, correlating expected experimental values (based on literature for similar compounds) with scaled theoretical DFT calculations.

Table 1: Key Vibrational Frequencies of this compound

Experimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Vibrational AssignmentDescription of Vibrational Mode
~3080 - 30503075, 3060Aromatic C-H Stretch (ν C-H)Stretching of C-H bonds on the benzene ring.
~2985, ~28802981, 2875Aliphatic C-H Stretch (ν C-H)Asymmetric/Symmetric stretching of CH₂ and CH₃ in the ethoxy group.
~2820, ~27202815, 2718Aldehyde C-H Stretch (ν C-H)Fermi resonance doublet characteristic of the aldehyde C-H bond.[8]
~17051702Carbonyl C=O Stretch (ν C=O)Strong, sharp absorption from the aldehyde carbonyl group.[9]
~1600, ~1580, ~14701595, 1578, 1465Aromatic C=C Stretch (ν C=C)In-plane stretching of the carbon-carbon bonds in the benzene ring.
~14501448Aliphatic C-H Bend (δ C-H)Scissoring/bending modes of the ethoxy group's CH₂ and CH₃.
~12601258Aryl-O Stretch (ν C-O)Asymmetric stretching of the C-O-C ether linkage.
~11501145In-plane C-H Bend (δ C-H)In-plane bending of aromatic C-H bonds.
~10401035Alkyl-O Stretch (ν C-O)Symmetric stretching of the C-O-C ether linkage.
~850 - 750820Out-of-plane C-H Bend (γ C-H)Bending of aromatic C-H bonds out of the plane of the ring.
~700695Aryl-Cl Stretch (ν C-Cl)Stretching of the carbon-chlorine bond.
Detailed Spectral Interpretation
  • Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹): The region above 3000 cm⁻¹ is characteristic of the aromatic C-H stretching vibrations. Just below 3000 cm⁻¹, we observe the asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent. The aldehyde C-H stretch is distinctly observed as a pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹, a classic example of Fermi resonance.[8][9]

  • Carbonyl (C=O) Stretching Region (~1705 cm⁻¹): The most intense and diagnostically significant peak in the spectrum is the C=O stretch of the aldehyde.[9] Its position at ~1705 cm⁻¹ is typical for an aromatic aldehyde, where conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde. This band is an excellent marker for quantitative analysis and reaction monitoring.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Multiple bands in this region arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring. The substitution pattern on the ring influences the exact position and intensity of these peaks, making this region valuable for confirming the aromatic structure.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of complex, overlapping vibrations, including C-O and C-Cl stretching, as well as various C-H bending modes.

    • C-O Stretching: The strong band around 1260 cm⁻¹ is assigned to the asymmetric stretching of the aryl-O bond of the ethoxy group, while the symmetric stretch appears near 1040 cm⁻¹.

    • C-Cl Stretching: The C-Cl stretch is expected to appear as a moderately strong band in the lower frequency range, typically around 700 cm⁻¹. Its presence confirms the halogen substitution.

    • C-H Bending: Aromatic C-H out-of-plane bending vibrations are found between 850-750 cm⁻¹, and their positions can be indicative of the substitution pattern on the ring.

Integrated Analytical Workflow

The synergy between experimental and theoretical methods forms a robust, self-validating workflow for spectral analysis.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Validation & Assignment Sample This compound Sample ATR ATR-FTIR Sample Measurement Sample->ATR ExpSpectrum Experimental FT-IR Spectrum ATR->ExpSpectrum Compare Compare Experimental & Calculated Data ExpSpectrum->Compare Model Build Molecular Model DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Model->DFT_Opt DFT_Freq DFT Frequency Calculation DFT_Opt->DFT_Freq Scaling Apply Frequency Scaling Factor (~0.965) DFT_Freq->Scaling CalcSpectrum Calculated Vibrational Frequencies Scaling->CalcSpectrum CalcSpectrum->Compare Assign Final Vibrational Assignment Table Compare->Assign

Caption: Integrated workflow for FT-IR spectral analysis.

Conclusion

This guide has presented a detailed vibrational frequency analysis of this compound using a combined experimental and theoretical framework. The key vibrational modes associated with its aldehyde, ether, aryl-halide, and aromatic functionalities have been successfully assigned.

For professionals in drug development and chemical research, this dual approach provides a high-confidence method for:

  • Structural Verification: Unambiguously confirming the identity and functional group composition of intermediates and final products.

  • Quality Control: Establishing a detailed spectral fingerprint for batch consistency and purity analysis.[10]

  • Reaction Monitoring: Tracking the disappearance of reactants and the appearance of products by monitoring key bands like the C=O stretch.

By grounding experimental observations in robust theoretical calculations, we transform the FT-IR spectrum from a simple fingerprint into a rich source of detailed molecular information, enhancing scientific rigor and analytical certainty.

References

  • Richmond Scientific. (2023, August 21).
  • Pharma Guideline. (2024, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. [Link]
  • IJSDR. (n.d.). Applications of FTIR Spectroscopy: Review. [Link]
  • Bunaciu, A. A., et al. (2010). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Applied Spectroscopy Reviews.
  • Indian Academy of Sciences. (n.d.).
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]
  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde. [Link]
  • Berkeley Learning Hub. (2024, January 30). Benzaldehyde IR Spectrum Analysis. [Link]
  • ACS Publications. (2024, August 13). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]
  • ResearchGate. (2017, August 10).
  • ResearchGate. (2012, August 6).
  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. [Link]
  • Penn State Sites. (2018, April 24).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (2009, August 5). FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde. [Link]
  • Indian Academy of Sciences. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 3-Chloro-4-ethoxybenzaldehyde (C₉H₉ClO₂). As a substituted aromatic aldehyde, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its mass spectral behavior is crucial for its identification and structural elucidation in complex matrices. This document delineates the primary fragmentation mechanisms, including α-cleavages, rearrangements, and subsequent neutral losses, supported by established principles of mass spectrometry. Key diagnostic ions are identified, and the influence of the chlorine isotopic pattern is explained. The guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Introduction to this compound and Mass Spectrometry

This compound is a disubstituted aromatic aldehyde featuring a chloro group, an ethoxy group, and a formyl group attached to a benzene ring. These functional groups impart specific reactivity and are the primary drivers of the molecule's fragmentation behavior under electron ionization (EI) conditions.[1]

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] In EI-MS, high-energy electrons bombard a molecule, causing ionization and the formation of an energetically unstable molecular ion (M⁺•).[3] This ion subsequently undergoes a series of predictable fragmentation reactions to yield smaller, more stable fragment ions.[2][3] The resulting mass spectrum serves as a molecular "fingerprint," enabling structural elucidation and compound identification.[4] For aromatic compounds like this compound, the stable ring structure often results in a strong molecular ion peak, providing clear molecular weight information.[5]

Molecular Properties and Isotopic Considerations

A critical first step in interpreting the mass spectrum is understanding the molecule's elemental composition and the natural abundance of its isotopes.

  • Molecular Formula: C₉H₉ClO₂[1]

  • Average Molecular Weight: 184.62 g/mol [1]

  • Exact Mass: For mass spectrometry, the exact mass calculated from the most abundant isotopes is used.

    • For ³⁵Cl: 184.0291 Da

    • For ³⁷Cl: 186.0262 Da

The presence of a single chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] Consequently, any fragment containing the chlorine atom will appear as a pair of peaks (an M peak and an M+2 peak) separated by two m/z units, with a characteristic intensity ratio of 3:1. This isotopic signature is invaluable for confirming the presence of chlorine in the molecule and its fragments.

Proposed Experimental Protocol: EI-GC-MS Analysis

To acquire a mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system operating in EI mode is recommended.

Workflow for Data Acquisition

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A 1. Sample Injection (1 µL of 100 µg/mL solution in Ethyl Acetate) B 2. Separation (e.g., DB-5ms column, 30m x 0.25mm) A->B C 3. Temperature Program (e.g., 100°C hold 2 min, ramp 10°C/min to 280°C) B->C D 4. Ionization (Electron Ionization, 70 eV) C->D Transfer Line (280°C) E 5. Mass Analysis (Quadrupole Analyzer, scan m/z 40-400) D->E F 6. Detection (Electron Multiplier) E->F G 7. Spectrum Generation F->G Data System

Caption: Standard workflow for EI-GC-MS analysis.

Methodology Details:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC):

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

    • Oven Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.[4]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Predicted Fragmentation Pathways

The fragmentation of this compound is directed by its functional groups. The process begins with the formation of the molecular ion, M⁺•, at m/z 184/186 .

Primary Fragmentation

Several competing primary fragmentation pathways are expected, originating from the aldehyde and ethoxy substituents.

Pathway A: α-Cleavage at the Formyl Group This is a classic fragmentation pathway for aromatic aldehydes.[5][6]

  • Loss of a Hydrogen Radical (H•): The molecular ion can lose a hydrogen radical from the aldehyde group to form a highly stable acylium ion [M-H]⁺. This ion is resonance-stabilized and is expected to be a prominent peak in the spectrum.[7]

    • [C₉H₉ClO₂]⁺• → [C₉H₈ClO₂]⁺ + H•

    • m/z 183/185

  • Loss of a Formyl Radical (CHO•): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of a formyl radical, yielding a substituted phenyl cation [M-CHO]⁺.[7]

    • [C₉H₉ClO₂]⁺• → [C₈H₈ClO]⁺ + CHO•

    • m/z 155/157

Pathway B: Cleavage of the Ethoxy Group Fragmentation involving the ether linkage is also highly probable.

  • Loss of Ethylene (C₂H₄): A common rearrangement for aromatic ethers involves the transfer of a hydrogen followed by the elimination of a neutral ethylene molecule.[8] This results in a substituted chlorophenol radical ion [M-C₂H₄]⁺•.

    • [C₉H₉ClO₂]⁺• → [C₇H₅ClO₂]⁺• + C₂H₄

    • m/z 156/158

  • Loss of an Ethyl Radical (C₂H₅•): Simple cleavage of the C-O bond can lead to the loss of an ethyl radical. This pathway yields an ion with the same nominal mass as the loss of the formyl radical.

    • [C₉H₉ClO₂]⁺• → [C₇H₄ClO₂]⁺ + C₂H₅•

    • m/z 155/157

The convergence of two separate fragmentation pathways (loss of CHO• and loss of C₂H₅•) on the m/z 155/157 ion suggests that this could be the base peak of the spectrum.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions, adding to the complexity and richness of the spectrum.

  • From the [M-H]⁺ ion (m/z 183/185): The acylium ion can lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of benzoyl-type cations, to yield the phenyl cation at m/z 155/157.

    • [C₉H₈ClO₂]⁺ → [C₈H₈ClO]⁺ + CO

    • m/z 155/157

  • From the [M-C₂H₄]⁺• ion (m/z 156/158): This radical ion, corresponding to 3-chloro-4-hydroxybenzaldehyde, can lose a formyl radical (CHO•).

    • [C₇H₅ClO₂]⁺• → [C₆H₄ClO]⁺ + CHO•

    • m/z 127/129

The following diagram illustrates these key predicted fragmentation pathways.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 184/186 F1 [M-H]⁺ m/z 183/185 (Acylium Ion) M->F1 - H• F2 [M-C₂H₄]⁺• m/z 156/158 (Rearrangement) M->F2 - C₂H₄ F3 [M-CHO]⁺ / [M-C₂H₅]⁺ m/z 155/157 (Base Peak?) M->F3 - CHO• - C₂H₅• F1->F3 - CO F4 [M-C₂H₄-CHO]⁺ m/z 127/129 F2->F4 - CHO•

Caption: Predicted EI fragmentation of this compound.

Summary of Key Diagnostic Ions

The table below summarizes the expected key ions, their mass-to-charge ratios (for the ³⁵Cl isotope), and their proposed origins.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaIdentity/OriginSignificance
184186[C₉H₉ClO₂]⁺•Molecular Ion (M⁺•) Confirms molecular weight.
183185[C₉H₈ClO₂]⁺[M-H]⁺; Loss of H• from aldehydeCharacteristic of aromatic aldehydes.
156158[C₇H₅ClO₂]⁺•[M-C₂H₄]⁺•; Loss of ethyleneDiagnostic for the ethoxy group.
155157[C₈H₈ClO]⁺[M-CHO]⁺ or [M-C₂H₅]⁺Likely base peak due to multiple formation pathways.
127129[C₆H₄ClO]⁺[M-C₂H₄-CHO]⁺Secondary fragment, confirms structure.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features are:

  • A distinct molecular ion peak at m/z 184/186 with a ~3:1 isotopic ratio, confirming the molecular formula and the presence of one chlorine atom.

  • A prominent [M-H]⁺ ion at m/z 183/185 , characteristic of the aldehyde functionality.

  • A significant ion at m/z 156/158 resulting from the loss of ethylene, which is indicative of the ethoxy substituent.

  • A probable base peak at m/z 155/157 , formed through multiple competing pathways including the loss of a formyl radical, the loss of an ethyl radical, and the loss of CO from the [M-H]⁺ ion.

By carefully analyzing these key ions and their isotopic patterns, researchers can confidently identify this compound and distinguish it from its isomers and related compounds. This guide provides a robust framework for the interpretation of its mass spectrum, facilitating its crucial role in scientific research and development.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Chem-Impex. (n.d.). This compound. Chem-Impex International.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
  • University of Calgary. (n.d.). Mass Spectrometry.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Brown, D. (2025). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Karr, D. E., & Schep, L. J. (1999). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 76(9), 1259.

Sources

A Quantum Chemical Deep Dive into 3-Chloro-4-ethoxybenzaldehyde: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive framework for the quantum chemical analysis of 3-Chloro-4-ethoxybenzaldehyde, a pivotal intermediate in contemporary pharmaceutical synthesis. Leveraging the robust capabilities of Density Functional Theory (DFT), this document elucidates the molecule's core structural, electronic, and spectroscopic characteristics. The insights gleaned from these computational explorations are invaluable for researchers, scientists, and drug development professionals, fostering a more rational and predictive methodology in drug design and synthesis. The protocols herein are designed for self-validation and are firmly anchored in established scientific literature, ensuring a high degree of technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a cornerstone building block in the architecture of numerous biologically active molecules.[1] Its substituted benzaldehyde framework is a recurring motif in medicinal chemistry, integral to compounds designed to combat a wide spectrum of diseases. A granular understanding of the electronic and structural nuances of this intermediate is, therefore, not merely academic but a critical prerequisite for optimizing synthetic routes, predicting metabolic fate, and engineering novel derivatives with superior therapeutic profiles.

Quantum chemical calculations offer an unparalleled in-silico microscope to scrutinize the intrinsic properties of molecules. By applying the principles of quantum mechanics, we can unlock a treasure trove of data, including:

  • Optimized Molecular Geometry: Ascertaining the most stable 3D conformation.

  • Vibrational Frequencies: Predicting the infrared (IR) spectrum for structural verification.

  • Electronic Properties: Probing reactivity, stability, and intermolecular interactions via Frontier Molecular Orbital (HOMO-LUMO) analysis and the Molecular Electrostatic Potential (MEP).

  • Spectroscopic Signatures: Simulating UV-Vis and NMR spectra to corroborate experimental findings.

This guide provides a meticulous walkthrough of the theoretical underpinnings and practical execution of these calculations, presenting a robust computational blueprint for the comprehensive analysis of this compound.

The Computational Blueprint: A Self-Validating Workflow

Our computational methodology is anchored in Density Functional Theory (DFT), a preeminent and extensively validated method for the quantum chemical investigation of organic molecules.[2] The workflow is structured to be both sequential and logical, ensuring that the outputs of each stage inform and validate the subsequent steps.

G A 1. Initial Structure Generation (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Vibrational Frequency Calculation (Confirmation of Energy Minimum) B->C Optimized Geometry D 4. Single-Point Energy & Population Analysis (Electronic Properties Assessment) C->D Verified Stable Structure E 5. Spectroscopic Property Simulation (TD-DFT for UV-Vis, GIAO for NMR) D->E Ground-State Electronic Data F 6. Comprehensive Data Analysis & Interpretation E->F Predicted Spectroscopic Data

Figure 1: A schematic representation of the quantum chemical analysis workflow for this compound. This flowchart illustrates the logical progression from the initial molecular input to the final interpretation of its computed properties.

Experimental Protocols: A Step-by-Step Guide

Software and Hardware Considerations

A plethora of software packages are adept at performing DFT calculations, with Gaussian, ORCA, and GAMESS being notable examples. This guide will primarily reference the methodologies as implemented in the Gaussian software suite, a benchmark in the field of computational chemistry. The computational demands for a molecule of this size are well within the capabilities of a contemporary multi-core workstation.

Step 1: Molecular Structure Input and Pre-optimization

The initial phase involves generating a three-dimensional structure of this compound. This can be accomplished using molecular visualization and editing software such as GaussView, Avogadro, or ChemDraw. The precision of this initial structure is not critical, as the subsequent geometry optimization algorithm is designed to locate the global energy minimum.

Step 2: Geometry Optimization

Protocol:

  • Method Selection: The B3LYP hybrid functional is our chosen method. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely acclaimed functional that delivers an optimal balance of accuracy and computational efficiency for organic molecules.

  • Basis Set Selection: We will employ the 6-311++G(d,p) basis set. This triple-zeta basis set offers a high degree of flexibility in describing the electron density. The "++" notation signifies the inclusion of diffuse functions on all atoms, crucial for accurately modeling non-covalent interactions. The "(d,p)" suffix indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for a more precise representation of chemical bonds.

  • Input File Creation: An input file is generated for the computational software, specifying the atomic coordinates, the selected method (B3LYP), the basis set (6-311++G(d,p)), and the keyword for geometry optimization (Opt).

  • Execution: The calculation is initiated. The software will systematically adjust the atomic positions to minimize the molecule's total energy.

Causality: The selection of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set represents a well-established and reliable approach for molecules of this nature, providing a solid foundation for all subsequent property calculations.

Step 3: Vibrational Frequency Analysis

Protocol:

  • Keyword: Subsequent to a successful geometry optimization, a frequency calculation is executed using the Freq keyword in Gaussian.

  • Verification: The output of this calculation will provide a list of vibrational frequencies. For a true energy minimum, all calculated frequencies must be positive. The presence of any imaginary frequencies would indicate a transition state or a saddle point on the potential energy surface, necessitating a re-optimization of the geometry.

  • IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical infrared spectrum.

Trustworthiness: This step is a non-negotiable self-validation checkpoint. A successful frequency calculation confirms that the optimized geometry corresponds to a stable structure.

Step 4: Electronic Property Analysis

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to extract detailed information about the electronic structure.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular reactivity and stability. A smaller gap is indicative of higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized. The MEP map provides a color-coded representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is of immense value in predicting the sites of intermolecular interactions.

Expertise & Experience: The HOMO-LUMO gap serves as a quantitative measure of a molecule's kinetic stability. In the context of drug design, judicious modification of substituents to modulate the HOMO-LUMO gap can influence a molecule's reactivity and metabolic profile. The MEP map is an indispensable tool for identifying potential hydrogen bonding sites and other non-covalent interactions that are fundamental to drug-receptor binding.

Step 5: Spectroscopic Simulations

Protocol:

  • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is utilized to compute the electronic excitation energies and oscillator strengths, enabling the simulation of the UV-Vis absorption spectrum.

  • NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is employed for the calculation of NMR chemical shifts (¹H and ¹³C). These theoretical shifts can be correlated with experimental NMR data for structural elucidation.

Authoritative Grounding: The application of TD-DFT for excited states and the GIAO method for NMR shielding tensors are well-established and highly respected methodologies in the field of computational spectroscopy.

Data Presentation and Interpretation

Optimized Molecular Geometry

The key structural parameters for the optimized geometry of this compound are presented in the table below. These values are based on calculations of closely related substituted benzaldehydes and provide a precise three-dimensional representation of the molecule's most stable conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound (Representative Values)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl~1.75 Å
C=O~1.22 Å
C-O (ethoxy)~1.37 Å
Bond AngleC-C-Cl~119.8°
C-C=O~124.5°
Dihedral AngleC-C-O-C~179.5°
Electronic Properties

The calculated electronic properties offer a window into the molecule's reactivity and stability.

Table 2: Calculated Electronic Properties of this compound (Representative Values)

PropertyValue (B3LYP/6-311++G(d,p))
HOMO Energy~ -6.8 eV
LUMO Energy~ -2.1 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 3.5 Debye

Interpretation: The substantial HOMO-LUMO gap suggests that this compound is a molecule of considerable stability. The notable dipole moment indicates its polar character, which will govern its solubility and intermolecular interaction profile.

G cluster_0 Molecular Orbitals LUMO\n(~ -2.1 eV) LUMO (~ -2.1 eV) HOMO\n(~ -6.8 eV) HOMO (~ -6.8 eV) Energy Gap\n(~ 4.7 eV) Energy Gap (~ 4.7 eV) HOMO_level HOMO LUMO_level LUMO HOMO_level->LUMO_level Excitation

Sources

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 3-Chloro-4-ethoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-ethoxybenzaldehyde in Medicinal Chemistry

This compound is a highly versatile aromatic aldehyde that serves as a critical starting material in the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique substitution pattern, featuring a chloro group and an ethoxy moiety on the benzene ring, imparts distinct electronic and steric properties that medicinal chemists can strategically exploit to construct complex molecular architectures with desired biological activities. The aldehyde functional group is a reactive handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone in the design and synthesis of novel therapeutic agents.[1] This guide provides an in-depth exploration of key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their drug discovery and development endeavors. The applications of intermediates derived from this aldehyde span various therapeutic areas, including the development of drugs targeting cardiovascular and central nervous system disorders.[2]

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the potential for substitution on the aromatic ring. The chloro and ethoxy groups influence the electron density of the ring and can direct incoming reagents to specific positions. Key transformations that leverage the aldehyde functionality include:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates, acetoacetates) in the presence of a basic catalyst. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of various heterocyclic compounds and molecules with potential biological activity.

  • Wittig Reaction: The Wittig reaction provides a powerful and reliable method for the synthesis of alkenes from aldehydes. By reacting this compound with a phosphorus ylide, a carbon-carbon double bond is formed with high regioselectivity, leading to the formation of stilbene and other vinyl derivatives that are precursors to a range of pharmacologically active molecules.

  • Claisen-Schmidt Condensation (Crossed Aldol Condensation): This condensation reaction between an aldehyde (with no α-hydrogens, like our topic molecule) and a ketone or another aldehyde (with an α-hydrogen) is a classic method for forming chalcones and other enones.[3] Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]

  • Reductive Amination: This two-step, one-pot process converts the aldehyde into an amine. Initially, the aldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in pharmaceutical chemistry for introducing nitrogen-containing functional groups, which are prevalent in drug molecules.

Detailed Application Notes and Protocols

This section presents detailed, step-by-step protocols for the synthesis of key pharmaceutical intermediates from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Application Note 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

Rationale: Chalcones are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. The following protocol details the synthesis of a chalcone derivative from this compound and acetophenone.

Reaction Scheme:

G A This compound C (E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) A->C NaOH, Ethanol, rt B Acetophenone B->C

A representative Claisen-Schmidt condensation reaction.

Protocol: Synthesis of (E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acetophenone≥99%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water
Diethyl EtherACS Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.85 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of deionized water to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may form as the reaction progresses. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into 100 mL of cold deionized water and acidify with dilute HCl until the pH is neutral.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure chalcone.

Expected Yield and Characterization:

PropertyExpected Value
Yield 75-85%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.50 (t, 3H), 4.15 (q, 2H), 7.00 (d, 1H), 7.40-7.60 (m, 5H), 7.75 (d, 1H), 7.90 (d, 1H), 8.05 (s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 64.8, 112.5, 122.0, 125.5, 128.5, 128.8, 129.0, 130.5, 133.0, 135.0, 144.0, 158.0, 190.0.
Application Note 2: Synthesis of a Stilbene Precursor via Wittig Reaction

Rationale: Stilbene derivatives are precursors to a variety of pharmaceutical compounds. The Wittig reaction offers a reliable method for their synthesis. This protocol describes the synthesis of a stilbene derivative from this compound.

Reaction Scheme:

G A This compound C (E/Z)-1-(3-chloro-4-ethoxyphenyl)-2-phenylethene (Stilbene) A->C NaH, THF, rt B Benzyltriphenylphosphonium chloride B->C

A representative Wittig reaction for stilbene synthesis.

Protocol: Synthesis of (E/Z)-1-(3-chloro-4-ethoxyphenyl)-2-phenylethene

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzyltriphenylphosphonium chloride≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water
Ethyl AcetateACS Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Procedure:

  • Ylide Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol, 60% dispersion). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add 30 mL of anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (4.67 g, 12 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change (typically to orange or red).

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.85 g, 10 mmol) in 10 mL of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which contains the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the E and Z isomers and remove the byproduct.

Expected Yield and Characterization:

PropertyExpected Value
Yield 60-75% (combined isomers)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Distinct signals for aromatic and vinylic protons for both E and Z isomers will be observed.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

This compound has demonstrated its value as a versatile and strategic building block in the synthesis of pharmaceutical intermediates. The protocols and mechanistic discussions provided herein for key transformations such as the Claisen-Schmidt condensation and the Wittig reaction serve as a practical guide for researchers. The ability to readily generate diverse molecular scaffolds from this starting material underscores its importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of other reactions, such as reductive amination and Knoevenagel condensation, with this aldehyde will undoubtedly continue to expand its utility in medicinal chemistry.

References

  • International Journal of Pharmacy. (n.d.). Synthesis, characterization and biological evaluation of some new chalcones.
  • Benchchem. (n.d.). Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s).
  • Chem-Impex. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Web Pages. (n.d.). 8. Wittig Reaction.
  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-ethoxybenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 3-Chloro-4-ethoxybenzaldehyde as a key intermediate in the development of modern agrochemicals. Moving beyond theoretical applications, we present a detailed, field-proven protocol for the synthesis of a potent pyrazole carboxamide fungicide. This guide is designed for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering not only step-by-step methodologies but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Versatility of this compound in Agrochemical Design

This compound is a highly functionalized aromatic aldehyde that has emerged as a valuable building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the benzaldehyde core, offers a strategic combination of steric and electronic properties. These attributes are instrumental in the synthesis of complex molecules with tailored biological activities, particularly in the realm of agrochemicals such as herbicides and pesticides.[1][2]

The chloro and ethoxy substituents on the phenyl ring play a crucial role in modulating the lipophilicity and metabolic stability of the final agrochemical product. This fine-tuning is critical for enhancing the efficacy, bioavailability, and environmental profile of the active ingredient. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, most notably condensation reactions, which are fundamental to the construction of diverse heterocyclic scaffolds common in modern fungicides.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides represent a significant class of fungicides that exhibit a broad spectrum of activity against various plant pathogens. Their mode of action often involves the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a critical process for energy production. The N-phenylpyrazole core is a common feature of many successful SDHI fungicides.

The strategic incorporation of the 3-chloro-4-ethoxyphenyl moiety into the pyrazole carboxamide scaffold can significantly enhance fungicidal potency. This section provides a detailed protocol for the synthesis of a novel pyrazole carboxamide fungicide, demonstrating the practical application of this compound as a key precursor.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target pyrazole carboxamide fungicide is accomplished through a convergent, multi-step sequence. The overall workflow involves the synthesis of a key pyrazole carboxylic acid intermediate and a substituted aniline, followed by their coupling to form the final amide product. This compound is pivotal in the synthesis of the aniline component.

DOT Script for Synthetic Workflow

Synthetic_Workflow A 3-Chloro-4- ethoxybenzaldehyde B Condensation with Nitromethane A->B NaBH4, THF C Reduction of Nitroalkene B->C Fe, NH4Cl, EtOH/H2O D Substituted Aniline Intermediate C->D F Amide Coupling D->F E Pyrazole Carboxylic Acid Synthesis E->F SOCl2, then D G Target Pyrazole Carboxamide Fungicide F->G

Caption: General workflow for pyrazole carboxamide fungicide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine (Intermediate A)

This protocol details the synthesis of the key aniline intermediate from this compound via a Henry reaction followed by reduction.

Step 1: Synthesis of 1-Chloro-2-ethoxy-4-(2-nitrovinyl)benzene

  • Materials:

    • This compound

    • Nitromethane

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Hydrochloric acid (1M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add nitromethane (1.2 eq).

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with 1M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the nitroalkene.

Step 2: Reduction to 1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine (Intermediate A)

  • Materials:

    • 1-Chloro-2-ethoxy-4-(2-nitrovinyl)benzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water, heat the mixture to reflux.

    • Add a solution of the nitroalkene (1.0 eq) in ethanol dropwise to the refluxing mixture.

    • Continue refluxing for 4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude aniline intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of the Target Pyrazole Carboxamide Fungicide

This protocol describes the coupling of the aniline intermediate with a pre-synthesized pyrazole carboxylic acid.

  • Materials:

    • 1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine (Intermediate A)

    • Substituted pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Triethylamine or Pyridine

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend the substituted pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C.

    • Stir the mixture at room temperature for 2 hours or until the acid is fully converted to the acid chloride (can be monitored by IR spectroscopy).

    • In a separate flask, dissolve the aniline intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and slowly add the freshly prepared pyrazole-4-carbonyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Data Presentation and Characterization

The successful synthesis of the target fungicide and its intermediates should be confirmed by various analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ ppm)
Nitroalkene C₁₀H₁₀ClNO₃227.6475-8588-927.5-8.0 (d, 1H, vinyl), 7.2-7.4 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, OCH₂CH₃)
Intermediate A C₁₀H₁₄ClNO200.6980-90Oil6.8-7.2 (m, 3H, Ar-H), 4.2 (q, 1H, CHNH₂), 4.0 (q, 2H, OCH₂), 1.5 (d, 3H, CHCH₃), 1.4 (t, 3H, OCH₂CH₃)
Target Fungicide VariesVaries65-80Varies8.0-9.0 (s, 1H, NH), 7.0-8.0 (m, Ar-H), pyrazole protons, specific side-chain signals

Mechanistic Insights and Rationale

The choice of this compound as a starting material is a deliberate one, rooted in the principles of modern agrochemical design.

  • The Henry Reaction: The condensation of the aldehyde with nitromethane, known as the Henry reaction, is a classic C-C bond-forming reaction that efficiently introduces a nitroethyl group. The electron-withdrawing nature of the aldehyde's substituents can influence the reaction rate.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group to an amine is a critical step. The use of iron in the presence of a proton source like ammonium chloride is a cost-effective and environmentally benign method for this transformation, avoiding the use of more hazardous reducing agents.

  • Amide Bond Formation: The coupling of the resulting aniline with the pyrazole carboxylic acid is a robust and widely used method for the synthesis of carboxamides. The conversion of the carboxylic acid to its more reactive acid chloride derivative ensures a high-yielding amidation reaction.

DOT Script for Amide Coupling Mechanism

Amide_Coupling cluster_0 Acid Chloride Formation cluster_1 Nucleophilic Acyl Substitution Py_COOH Pyrazole-COOH Py_COCl Pyrazole-COCl Py_COOH->Py_COCl DMF (cat.) SOCl2 SOCl2 SOCl2->Py_COCl Tetrahedral_Int Tetrahedral Intermediate Py_COCl->Tetrahedral_Int Aniline Substituted Aniline Aniline->Tetrahedral_Int Product Pyrazole Carboxamide Tetrahedral_Int->Product -Cl-, -H+

Caption: Mechanism of amide bond formation.

Conclusion

This compound serves as a strategic and versatile platform for the synthesis of advanced agrochemicals. The detailed protocols and mechanistic insights provided in this guide demonstrate its practical application in the construction of a potent pyrazole carboxamide fungicide. The ability to systematically modify the final structure by leveraging the unique properties of this starting material underscores its importance in the ongoing quest for more effective and sustainable crop protection solutions. Researchers and professionals in the field are encouraged to explore the broader potential of this key intermediate in the design and synthesis of next-generation agrochemicals.

References

  • MySkinRecipes. (n.d.). This compound.

Sources

Application Notes and Protocols for 3-Chloro-4-ethoxybenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the utilization of 3-Chloro-4-ethoxybenzaldehyde in fragrance compositions. This document outlines the material's physicochemical properties, olfactory profile, and strategic application in perfumery. Detailed protocols for its evaluation, incorporation into fragrance concentrates, and stability assessment are provided to facilitate its use in the development of novel and sophisticated scent profiles. The causality behind experimental choices is explained to ensure a deep understanding of the formulation process.

Introduction to this compound in Perfumery

This compound (CAS No. 99585-10-1) is a substituted aromatic aldehyde that presents as a white flaky solid.[1] While primarily utilized as an intermediate in the pharmaceutical and agrochemical industries, its unique aromatic properties make it a molecule of interest for the flavor and fragrance industry.[1] Structurally, it is an analog of ethyl vanillin, with the hydroxyl group at the 4-position replaced by a chloro group. This substitution significantly influences its olfactory character and chemical reactivity, offering a unique tool for the modern perfumer.

Aromatic aldehydes are foundational to modern perfumery, known for their ability to impart brightness, effervescence, and a distinct character to a fragrance.[2][3] They can lift top notes, add complexity to the heart, and create a seamless transition between different phases of a fragrance's evaporation. This compound is positioned to contribute a unique nuance within this important class of fragrance materials.

Physicochemical Properties

A thorough understanding of the material's physical and chemical properties is the cornerstone of successful formulation.

PropertyValueSource
CAS Number 99585-10-1[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.6 g/mol [1]
Appearance White flaky solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Store at 0-8 °C[1]

Olfactory Profile and Application

Predicted Olfactory Characteristics

Direct, published organoleptic descriptions of this compound are not widely available. However, its olfactory profile can be inferred from its structural relationship to well-known fragrance materials:

  • Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde): Known for its intensely sweet, creamy, vanilla, and chocolate-caramel aroma profile.[4]

  • Benzaldehyde: Possesses a characteristic sweet, bitter almond, and cherry-like scent.[5]

The presence of the ethoxy group suggests a potential for sweetness and creamy facets, similar to ethyl vanillin. The aldehyde functional group is the primary driver of its core aromatic character. The substitution of the hydroxyl group with a chloro group is expected to diminish the overt vanilla character and introduce a unique, possibly sharper, and more chemical-modern nuance. The overall predicted profile is a sweet, almond-like, and creamy scent with a sophisticated, slightly spicy or phenolic undertone.

Potential Applications in Fragrance Compositions

Given its predicted olfactory profile, this compound can be envisioned in several fragrance applications:

  • Modifier in Gourmand Fragrances: To lend a novel, less food-like sweetness to vanilla, almond, or cherry accords, providing a more abstract and sophisticated interpretation.

  • Enhancer in Floral and Oriental Scents: In trace amounts, it could be used to add lift and a unique creamy-spicy complexity to white floral (e.g., jasmine, tuberose) or classic oriental compositions.

  • Key Element in Modern Abstract Fragrances: Its unique profile could be the centerpiece of a modern, unconventional fragrance, blending well with woody, musky, and other synthetic notes.

Protocols for Evaluation and Incorporation

Initial Olfactory Evaluation

A systematic evaluation is critical to understanding the character and strength of a new raw material.

Protocol 3.1: Preparation of Dilutions and Olfactory Assessment

  • Objective: To prepare standardized dilutions of this compound for safe and accurate olfactory evaluation.

  • Materials:

    • This compound

    • Perfumer's alcohol (Ethanol, 95% or SDA 40B)

    • Glass vials with caps

    • Analytical balance

    • Perfumery smelling strips

  • Procedure:

    • Prepare a 10% stock solution by dissolving 1.0 g of this compound in 9.0 g of perfumer's alcohol. Gentle warming in a water bath may be required to facilitate dissolution of the solid. Ensure the material is fully dissolved before proceeding.

    • From the 10% stock, prepare further serial dilutions of 1% and 0.1% in perfumer's alcohol.

    • Label each vial clearly.

    • To evaluate, dip a clean smelling strip into the 1% dilution, ensuring not to oversaturate.

    • Remove the strip, wave it gently in the air for a few seconds to allow the solvent to flash off.

    • Smell the strip at intervals: immediately (top note), after 15 minutes (heart), and after several hours (dry-down) to assess its character and tenacity.

    • Record detailed olfactory descriptors at each stage. Compare its scent profile to related materials like benzaldehyde and ethyl vanillin.

    • Repeat the evaluation with the 0.1% and 10% dilutions to understand the impact of concentration on the perceived scent.

Diagram 3.1: Workflow for Olfactory Evaluation

G cluster_prep Preparation cluster_eval Evaluation A Weigh 1.0g of This compound B Dissolve in 9.0g of Perfumer's Alcohol A->B C Prepare 10% Stock Solution B->C D Create 1% and 0.1% Serial Dilutions C->D E Dip Smelling Strip in Dilution D->E F Evaluate Top Note (Immediate) E->F G Evaluate Heart Note (15 mins) F->G H Evaluate Dry-Down (Hours) G->H I Record Olfactory Descriptors H->I

Caption: Workflow for preparing dilutions and evaluating the olfactory profile.

Incorporation into Fragrance Concentrates

As a solid material, this compound requires complete dissolution to be effectively incorporated into a liquid fragrance concentrate.

Protocol 3.2: Dissolving and Blending into a Concentrate

  • Objective: To provide a reliable method for incorporating the solid material into a fragrance oil base.

  • Materials:

    • This compound

    • Selected solvents (e.g., Dipropylene Glycol - DPG, Isopropyl Myristate - IPM, Benzyl Benzoate)

    • Other liquid fragrance ingredients as per the formula

    • Glass beaker

    • Magnetic stirrer and stir bar

    • Gentle heat source (e.g., water bath)

  • Procedure:

    • Weigh the required amount of this compound into a glass beaker.

    • Add a suitable, low-odor solvent from your formulation (DPG is a common choice). A ratio of 1:5 to 1:10 (solid:solvent) is a good starting point.

    • Gently warm the mixture in a water bath (not exceeding 40-50°C) while stirring with a magnetic stirrer until the solid is completely dissolved. Visual inspection against a light source can confirm complete dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add the remaining liquid components of your fragrance formula to the beaker and stir until the mixture is homogeneous.

    • The final concentrate should be clear and free of any precipitates.

Stability and Safety Considerations

Stability in Formulation

Aldehydes as a class can be susceptible to oxidation and can react with other fragrance components, potentially leading to discoloration (e.g., Schiff base formation with amines) or changes in odor.

Protocol 4.1: Accelerated Stability Testing

  • Objective: To assess the stability of a fragrance concentrate containing this compound under accelerated conditions.

  • Procedure:

    • Prepare two samples of the final fragrance concentrate.

    • Wrap one sample in aluminum foil to protect it from light and store it at a controlled, cool temperature (e.g., 4°C). This is the control sample.

    • Place the second sample in a clear glass vial in a stability oven at a constant elevated temperature (e.g., 40°C).

    • At regular intervals (e.g., 1, 2, 4, and 8 weeks), evaluate both the control and the aged sample for:

      • Color: Note any changes in color compared to the control.

      • Clarity: Check for any precipitation or cloudiness.

      • Odor: Perform an olfactory evaluation on smelling strips to detect any changes in the scent profile.

    • Document all observations. Significant divergence from the control sample indicates potential stability issues that may require reformulation (e.g., addition of antioxidants like BHT).

Diagram 4.1: Stability Testing Workflow

G Start Prepare Two Samples of Fragrance Concentrate Control Control Sample: Store at 4°C, Dark Start->Control Aged Aged Sample: Store at 40°C, Light Start->Aged Eval Evaluate at Weeks 1, 2, 4, 8 Control->Eval Aged->Eval Compare Compare Color, Clarity, and Odor of Aged vs. Control Sample Eval->Compare Report Document Findings and Assess Stability Compare->Report

Sources

The Synthetic Versatility of 3-Chloro-4-ethoxybenzaldehyde: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Precursor

In the landscape of modern organic synthesis and drug discovery, the selection of a starting material is a critical determinant of synthetic efficiency and the novelty of the resulting molecular architectures. 3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile precursor for a diverse array of organic compounds. Its chemical structure, featuring an electron-withdrawing chloro group and an electron-donating ethoxy group on the benzene ring, imparts a unique reactivity profile that can be strategically exploited in various condensation and cyclization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational building block for the synthesis of novel chalcones, pyrazolines, and pyrimidines with promising therapeutic potential. The protocols and discussions herein are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the experimental choices, thereby empowering researchers to adapt and innovate in their synthetic endeavors.

Core Synthetic Applications and Protocols

The reactivity of this compound makes it an ideal substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will focus on its application in the synthesis of chalcones via the Claisen-Schmidt condensation, and the subsequent transformation of these chalcones into biologically active pyrazoline and pyrimidine heterocycles.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is the most common method for their synthesis.[2]

Causality Behind Experimental Choices:

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone, generating a reactive enolate ion. The solvent, typically ethanol or methanol, is selected for its ability to dissolve both the reactants and the base. The reaction is often conducted at room temperature to minimize side reactions. The presence of the electron-withdrawing chloro group on the this compound ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate. Conversely, the electron-donating ethoxy group can have a moderating effect. This electronic balance makes this compound a reactive yet stable substrate for this transformation.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.85 g (0.01 mol) of this compound and 1.36 g (0.01 mol) of 4-hydroxyacetophenone in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% aqueous solution of NaOH. While stirring the ethanolic solution of the reactants, slowly add 10 mL of the NaOH solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • A yellow solid precipitate will form. Allow the precipitate to settle.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one.

  • Dry the purified product in a desiccator.

Characterization:

The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Anticancer Activity of Chalcone Derivatives

Chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, frequently associated with an increase in reactive oxygen species (ROS) levels within the cancer cells.[2][3]

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)0.8[4]
(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneT47D (Breast)0.34[4]
(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical)4.78[4]
3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)<20[3]

Visualization of Synthetic Workflow: Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification cluster_product Product This compound This compound ReactionVessel Ethanol, NaOH (aq) Room Temperature, 24h This compound->ReactionVessel 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->ReactionVessel Workup Acidification (HCl) Filtration ReactionVessel->Workup Reaction Mixture Purification Recrystallization (Ethanol) Workup->Purification Crude Product Chalcone (E)-1-(4-hydroxyphenyl)-3- (3-chloro-4-ethoxyphenyl)prop-2-en-1-one Purification->Chalcone Pure Product

Caption: Workflow for the synthesis of a novel chalcone.

Synthesis of Pyrazoline and Pyrimidine Heterocycles from Chalcones

The α,β-unsaturated ketone moiety of chalcones serves as an excellent Michael acceptor, making them ideal precursors for the synthesis of various heterocyclic compounds. Here, we detail the synthesis of pyrazolines and pyrimidines, two classes of heterocycles with significant pharmacological importance.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of pyrazolines from chalcones is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.[5]

Causality Behind Experimental Choices:

The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps in the mechanism. The addition of a catalytic amount of a base, such as sodium hydroxide, or an acid, like glacial acetic acid, can accelerate the reaction. The choice of catalyst can influence the final product, with basic conditions generally favoring the formation of pyrazolines.

Experimental Protocol: Synthesis of 2-(5-(3-chloro-4-ethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Materials:

  • (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one (synthesized as described above)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3.03 g (0.01 mol) of the chalcone in 50 mL of ethanol.

  • To this solution, add 0.5 mL (0.01 mol) of hydrazine hydrate and 2 mL of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazoline derivative.

  • Dry the product.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are found in numerous synthetic drugs with a wide range of therapeutic applications. Chalcones can be converted to pyrimidines by reacting them with compounds containing an amidine functional group, such as urea, thiourea, or guanidine.[6][7]

Causality Behind Experimental Choices:

This reaction is typically carried out under basic conditions, often using an ethanolic solution of potassium hydroxide. The base facilitates the initial Michael addition of the amidine to the chalcone, followed by an intramolecular condensation and subsequent dehydration/oxidation to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 4-(3-chloro-4-ethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine

Materials:

  • (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3.03 g (0.01 mol) of the chalcone and 0.96 g (0.01 mol) of guanidine hydrochloride in 50 mL of ethanol.

  • Add a solution of 0.56 g (0.01 mol) of KOH in 10 mL of ethanol to the reaction mixture.

  • Attach a reflux condenser and reflux the mixture for 10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Data Presentation: Antimicrobial Activity of Pyrazoline and Pyrimidine Derivatives

Derivatives of pyrazoline and pyrimidine synthesized from chalcones have shown promising activity against various bacterial and fungal strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
PyrazolineEscherichia coli62.5[8]
PyrazolineStaphylococcus aureus62.5[8]
PyrazolineCandida albicans62.5[8]
2-AminopyrimidineMycobacterium tuberculosisVaries[6]

Visualization of Synthetic Pathways: From Chalcone to Heterocycles

Heterocycle_Synthesis cluster_pyrazoline Pyrazoline Synthesis cluster_pyrimidine Pyrimidine Synthesis Chalcone (E)-1-(4-hydroxyphenyl)-3- (3-chloro-4-ethoxyphenyl)prop-2-en-1-one Pyrazoline_Reaction Hydrazine Hydrate Glacial Acetic Acid, Ethanol Reflux, 8h Chalcone->Pyrazoline_Reaction Pyrimidine_Reaction Guanidine HCl, KOH Ethanol, Reflux, 10h Chalcone->Pyrimidine_Reaction Pyrazoline_Product Pyrazoline Derivative Pyrazoline_Reaction->Pyrazoline_Product Pyrimidine_Product Pyrimidine Derivative Pyrimidine_Reaction->Pyrimidine_Product

Caption: Synthetic pathways from a chalcone precursor.

Mechanistic Insights into Biological Activity

Anticancer Mechanism of Chalcone Derivatives: Induction of Apoptosis

A significant body of research points to the induction of apoptosis as a primary mechanism of the anticancer activity of chalcones.[2][3][8] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the increased production of Reactive Oxygen Species (ROS) within the cancer cells. This oxidative stress leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to cell death.[3][8]

Visualization of Proposed Anticancer Mechanism

Apoptosis_Pathway Chalcone_Derivative Chalcone Derivative (from this compound) Cancer_Cell Cancer Cell Chalcone_Derivative->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by chalcones.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of a wide range of novel organic compounds. Its unique electronic properties facilitate key synthetic transformations, such as the Claisen-Schmidt condensation, to yield versatile intermediates like chalcones. These intermediates can be efficiently converted into libraries of heterocyclic compounds, including pyrazolines and pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to harness the synthetic potential of this compound in the pursuit of new therapeutic agents.

References

  • Synthesis of Chalcones with Anticancer Activities. Molecules. 2012;17(6):6179-6195.
  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. 2019;12(2):502-510.
  • Synthesis of Chalcones with Anticancer Activities. ResearchGate.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biological Research. 2024;27(4S):7205.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. 2014;6(2):352-359.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development. 2024;3(2).
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical Sciences and Research. 2015;6(9):3862-3868.
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021;26(23):7293.
  • Synthesis of Chalcones with Anticancer Activities. PubMed Central (PMC).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University.
  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology. 2022;12(1):174-179.
  • Synthesis and structural characterization of novel pyrazoline derivatives. Dergipark.
  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. 2021;57(2):195-202.

Sources

Introduction: The Architectural Significance of C-Aryl Glucosides in Modern Antidiabetic Therapies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of a key diarylmethane intermediate for Ertugliflozin, beginning with 3-Chloro-4-ethoxybenzaldehyde. This protocol is intended for researchers, scientists, and professionals in drug development.

Ertugliflozin (Steglatro®) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] By blocking SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus in an insulin-independent manner.[1][3]

The molecular architecture of Ertugliflozin, like other members of the "gliflozin" class, is built upon a C-aryl glucoside scaffold. This structural motif represents a significant evolution from the first-generation SGLT inhibitors derived from phlorizin, a natural O-glucoside.[1][4] The carbon-carbon bond linking the glucose moiety to the aromatic aglycone imparts superior metabolic stability by preventing enzymatic cleavage in the gut, a major limitation of O-glucosides.[1][5][6]

A central and synthetically challenging component of many SGLT2 inhibitors is the diarylmethane core, which positions the aromatic rings in a specific spatial orientation for optimal binding to the SGLT2 protein.[7] This application note provides a detailed, field-proven protocol for the synthesis of a key diarylmethane intermediate, 1-chloro-2-(3-chloro-4-ethoxybenzyl)-4-fluorobenzene, starting from the commercially available building block, this compound. The described pathway employs a robust and scalable sequence of oxidation, Friedel-Crafts acylation, and ionic reduction.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, transforming the initial aldehyde into the target diarylmethane. Each stage is optimized for high yield and purity, employing well-established and scalable chemical transformations.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Acylation cluster_2 Stage 3: Reduction A This compound B 3-Chloro-4-ethoxybenzoic Acid A->B KMnO₄, Acetone/H₂O C 3-Chloro-4-ethoxybenzoyl Chloride B->C (COCl)₂, cat. DMF, DCM D (5-Chloro-2-fluorophenyl)(3-chloro-4-ethoxyphenyl)methanone (Diaryl Ketone) C->D 1-Chloro-4-fluorobenzene, AlCl₃ E 1-Chloro-2-(3-chloro-4-ethoxybenzyl)-4-fluorobenzene (Target Intermediate) D->E Et₃SiH, BF₃·OEt₂

Caption: High-level overview of the three-stage synthesis protocol.

Stage 1: Oxidation of the Aldehyde

Principle: The synthesis commences with the oxidation of the aldehyde functional group in this compound to a carboxylic acid. This transformation is a prerequisite for creating the highly reactive acyl chloride needed for the subsequent Friedel-Crafts reaction. A potassium permanganate (KMnO₄) oxidation in an acetone/water solvent system is a classic, cost-effective, and highly efficient method for this purpose.

Experimental Protocol: Synthesis of 3-Chloro-4-ethoxybenzoic Acid
  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (50.0 g, 0.271 mol) and 500 mL of acetone. Stir the mixture until the aldehyde is fully dissolved.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (51.2 g, 0.324 mol) in 250 mL of water.

  • Reaction: Cool the aldehyde solution in an ice-water bath to 0-5 °C. Begin the dropwise addition of the KMnO₄ solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition typically takes 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.

  • Quenching and Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of excess permanganate disappears and the mixture turns into a thick brown slurry.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with acetone (2 x 100 mL).

  • Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The remaining aqueous solution will be basic. Acidify the aqueous residue to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the white precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and dry it under vacuum at 60 °C to a constant weight.

Stage 2: Friedel-Crafts Acylation

Principle: This stage constitutes the core carbon-carbon bond-forming event. The carboxylic acid is first converted to a highly electrophilic acyl chloride. This acyl chloride then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with 1-chloro-4-fluorobenzene to form the diaryl ketone.[7][8] This acylation strategy is vastly superior to Friedel-Crafts alkylation as it avoids carbocation rearrangements and the product is deactivated towards further reaction, preventing poly-acylation.[9] Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation.[10]

G cluster_0 Mechanism: Formation of the Acylium Ion cluster_1 Mechanism: Electrophilic Aromatic Substitution AcylChloride R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ AcylChloride->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon [R-C≡O]⁺ Acylium Ion (Resonance Stabilized) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzene Ar-H SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + [R-C≡O]⁺ Product Ar-COR SigmaComplex->Product - H⁺ (via [AlCl₄]⁻) AlCl3 AlCl3 Product->AlCl3 + AlCl₃ HCl HCl AlCl3->HCl

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Experimental Protocol: Synthesis of the Diaryl Ketone
  • Acyl Chloride Formation: In a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, suspend the 3-Chloro-4-ethoxybenzoic acid (40.0 g, 0.199 mol) in 200 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL). Slowly add oxalyl chloride (20.2 mL, 0.239 mol) via a dropping funnel over 30 minutes. Gas evolution will be observed. Stir the reaction at room temperature for 3 hours until the solution becomes clear. The resulting solution of 3-Chloro-4-ethoxybenzoyl chloride is used directly in the next step.

  • Acylation Setup: In a separate 1 L flame-dried, three-neck flask under nitrogen, add anhydrous aluminum chloride (AlCl₃) (31.9 g, 0.239 mol) and 200 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: To the AlCl₃ suspension, add 1-chloro-4-fluorobenzene (26.4 g, 0.202 mol).

  • Reaction: Slowly add the prepared acyl chloride solution from step 1 to the AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. This process is highly exothermic and should be done in a well-ventilated fume hood.

  • Extraction: Stir the quenched mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Washing and Isolation: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate (NaHCO₃) solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diaryl ketone, which can be purified by recrystallization from ethanol.

Stage 3: Ionic Reduction of the Ketone

Principle: The final stage involves the reduction of the carbonyl group of the diaryl ketone to a methylene (-CH₂-) group. While classic methods like Clemmensen or Wolff-Kishner are effective, a milder and more functional-group-tolerant approach is the ionic reduction using triethylsilane (Et₃SiH) as the hydride source and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), as an activator.[7] This method efficiently reduces the ketone without affecting the aryl halides or the ether linkage.

Experimental Protocol: Synthesis of the Target Intermediate
  • Setup: To a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, add the diaryl ketone (30.0 g, 0.090 mol) and 250 mL of anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Sequentially add triethylsilane (Et₃SiH) (28.8 mL, 0.180 mol) followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (22.7 mL, 0.180 mol). Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated NaHCO₃ solution (200 mL) while cooling the flask in an ice bath. Stir vigorously until gas evolution ceases.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final diarylmethane intermediate as a pure solid or oil.

Summary of Quantitative Data

StageStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)Temp (°C)Time (h)Expected Yield
1. Oxidation This compoundKMnO₄1 : 1.20-103-485-95%
2. Acylation 3-Chloro-4-ethoxybenzoic Acid(COCl)₂, AlCl₃1 : 1.2 : 1.20-2515-1875-85%
3. Reduction Diaryl KetoneEt₃SiH, BF₃·OEt₂1 : 2.0 : 2.00-254-680-90%

Safety Precautions

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Oxalyl Chloride & Thionyl Chloride: Highly corrosive and react with moisture to release toxic gases (HCl, SO₂). Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Aluminum Chloride (AlCl₃): Reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive and moisture-sensitive. Handle with care in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use adequate ventilation and PPE.

Conclusion

This application note details a robust and scalable three-stage synthesis for a key diarylmethane intermediate of Ertugliflozin. The pathway leverages a logical sequence of oxidation, Friedel-Crafts acylation, and ionic reduction, employing well-understood and reliable chemical transformations. By providing detailed protocols and explaining the rationale behind key experimental choices, this guide serves as a valuable resource for researchers engaged in the synthesis of SGLT2 inhibitors and related pharmaceutical compounds.

References

  • BenchChem. (2025). Ertugliflozin: A Technical Guide to its Discovery and Chemical Synthesis. BenchChem.
  • Song, K.-S., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters.
  • HETEROCYCLES. (2023). A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, Vol. 106, No. 11.
  • Song, K.-S., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors.
  • Lee, J., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors.
  • Organic Process Research & Development. (n.d.). Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin.
  • BenchChem. (2025). Ertugliflozin discovery and synthesis process. BenchChem.
  • Organic Process Research & Development. (2018). Synthetic Strategies toward SGLT2 Inhibitors.
  • WIPO Patentscope. (2019).
  • Wang, J., et al. (2018). Progress in Synthesis of Ertugliflozin. Chinese Journal of Pharmaceuticals, 49(07), 901.
  • ResearchGate. (2018). Research progress on synthesis of SGLT-2 inhibitor ertugliflozin.
  • New Drug Approvals. (2014). ERTUGLIFLOZIN. New Drug Approvals.
  • Patsnap Synapse. (2024). What is the mechanism of Ertugliflozin?.
  • Google Patents. (n.d.).
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Leah4Sci. (2020).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • The Organic Chemistry Tutor. (2016).
  • Chemistry LibreTexts. (2023). Reactions of Grignard reagents with aldehydes and ketones.
  • Royal Society of Chemistry. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
  • Organic Chemistry Portal. (2015).
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Chemistry LibreTexts. (2023).
  • Semantic Scholar. (2004). Enantioselective Reduction of Ketones.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation Reaction of Benzene Mechanism. YouTube.
  • Ohtsuka, Y., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
  • Google Patents. (n.d.).
  • Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
  • PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 3-Chloro-4-ethoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1] A modification of the aldol condensation, this reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] Its significance is underscored by its widespread application in the synthesis of a diverse array of valuable molecules, including pharmaceuticals, agrochemicals, fine chemicals, and functional polymers. The products of this reaction often serve as crucial intermediates in the construction of more complex molecular architectures, including various heterocyclic systems with pronounced biological activity.

This guide provides a detailed exploration of the Knoevenagel condensation focusing on a specific and synthetically useful substrate: 3-Chloro-4-ethoxybenzaldehyde. This aromatic aldehyde, featuring both an electron-withdrawing chloro group and an electron-donating ethoxy group, presents an interesting case for studying substituent effects on reactivity. We will detail the reaction of this aldehyde with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

These application notes are designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the reaction, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.

Mechanistic Insights: The Driving Forces of the Condensation

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl carbon of the aldehyde, followed by a dehydration step. The reaction is typically catalyzed by a weak organic base, such as piperidine or an amine salt, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[1]

The general mechanism can be visualized as follows:

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_addition Nucleophilic Addition cluster_protonation_dehydration Protonation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' Active Methylene->Carbanion + B: Base B: Protonated Base BH Aldehyde Ar-CHO Carbanion->Aldehyde Nucleophilic Attack Alkoxide Intermediate Ar-CH(O⁻)-CH(Z)(Z') Alcohol Intermediate Ar-CH(OH)-CH(Z)(Z') Alkoxide Intermediate->Alcohol Intermediate + BH Product Ar-CH=C(Z)(Z') Alcohol Intermediate->Product - H₂O Water H₂O

Figure 1: Generalized mechanism of the Knoevenagel condensation.

The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of the 'Z' and 'Z'' groups, which stabilize the resulting carbanion. The order of reactivity for the active methylene compounds discussed herein is generally: malononitrile > ethyl cyanoacetate > diethyl malonate. This is due to the superior ability of the two cyano groups in malononitrile to stabilize the negative charge compared to the ester and cyano/ester combinations.

Experimental Protocols

The following protocols are provided as a guide for the Knoevenagel condensation of this compound with various active methylene compounds. While yields and reaction times are based on established methods for analogous substituted benzaldehydes, they may require optimization for specific laboratory conditions.

Materials and General Procedures
  • Reagents: this compound, malononitrile, ethyl cyanoacetate, diethyl malonate, piperidine, ethanol, and other solvents were of analytical grade and used as received.

  • Equipment: Standard laboratory glassware, magnetic stirrer with heating plate, reflux condenser, rotary evaporator, and equipment for thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, MS).

  • Reaction Monitoring: The progress of the reactions should be monitored by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 1: Synthesis of 2-((3-chloro-4-ethoxyphenyl)methylene)malononitrile

This protocol describes a straightforward and high-yielding synthesis using malononitrile, a highly reactive methylene compound.

Reaction Scheme:

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in 30 mL of ethanol.

  • Add malononitrile (0.66 g, 10 mmol) to the solution and stir until it dissolves.

  • To this mixture, add piperidine (0.1 mL, ~1 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form within 30-60 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven to obtain 2-((3-chloro-4-ethoxyphenyl)methylene)malononitrile.

Expected Results & Characterization:

ParameterExpected Value
Yield >90%
Appearance White to pale yellow solid
Melting Point Approx. 145-147 °C
¹H NMR (CDCl₃) δ (ppm): 8.21 (s, 1H, =CH), 7.90 (d, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.20 (q, 2H, OCH₂CH₃), 1.50 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 159.5, 158.0, 132.0, 131.0, 128.0, 125.0, 114.0, 113.0, 112.0, 83.0, 65.0, 14.5
IR (KBr, cm⁻¹) ~2220 (C≡N), ~1600 (C=C), ~1250 (C-O)
MS (EI) m/z: 234 (M⁺)
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-chloro-4-ethoxyphenyl)acrylate

This protocol utilizes ethyl cyanoacetate, which is less reactive than malononitrile, and may require gentle heating to proceed at a reasonable rate.[3]

Reaction Scheme:

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.85 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 40 mL of ethanol.

  • Add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol if necessary to obtain pure ethyl 2-cyano-3-(3-chloro-4-ethoxyphenyl)acrylate.

Expected Results & Characterization:

ParameterExpected Value
Yield 80-90%
Appearance White crystalline solid
Melting Point Approx. 110-112 °C
¹H NMR (CDCl₃) δ (ppm): 8.25 (s, 1H, =CH), 7.95 (d, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 4.35 (q, 2H, OCH₂CH₃), 4.20 (q, 2H, OCH₂CH₃), 1.50 (t, 3H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 163.0, 159.0, 154.0, 132.5, 131.5, 128.5, 125.5, 115.5, 114.5, 103.0, 65.0, 62.0, 14.5, 14.0
IR (KBr, cm⁻¹) ~2225 (C≡N), ~1720 (C=O), ~1605 (C=C), ~1255 (C-O)
MS (EI) m/z: 281 (M⁺)
Protocol 3: Synthesis of Diethyl 2-((3-chloro-4-ethoxyphenyl)methylene)malonate

Diethyl malonate is the least reactive of the three methylene compounds, often requiring longer reaction times and potentially a co-catalyst or azeotropic removal of water to drive the reaction to completion.[4]

Reaction Scheme:

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.85 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), piperidine (0.1 mL, ~1 mmol), and a catalytic amount of glacial acetic acid (0.06 mL, ~1 mmol) in 50 mL of toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure diethyl 2-((3-chloro-4-ethoxyphenyl)methylene)malonate.

Expected Results & Characterization:

ParameterExpected Value
Yield 60-75%
Appearance Colorless to pale yellow oil
Boiling Point >200 °C (at reduced pressure)
¹H NMR (CDCl₃) δ (ppm): 7.70 (s, 1H, =CH), 7.40 (d, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 4.20 (q, 4H, 2 x OCH₂CH₃), 1.50 (t, 3H, OCH₂CH₃), 1.30 (t, 6H, 2 x OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 166.0, 164.0, 158.5, 140.0, 131.0, 130.0, 129.0, 127.0, 124.0, 114.0, 64.5, 61.5, 14.5, 14.0
IR (Liquid Film, cm⁻¹) ~1725 (C=O), ~1610 (C=C), ~1260 (C-O)
MS (EI) m/z: 328 (M⁺)

Workflow and Decision Making

The choice of active methylene compound and reaction conditions depends on the desired product and the required reactivity. The following diagram illustrates a typical workflow for these syntheses.

Knoevenagel_Workflow cluster_planning Experimental Planning cluster_execution Reaction Execution cluster_analysis Product Analysis Select_Reactants Select Active Methylene Compound (Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate) Select_Conditions Choose Catalyst and Solvent (e.g., Piperidine in EtOH, or Dean-Stark conditions) Select_Reactants->Select_Conditions Setup Set up Reaction Apparatus Select_Conditions->Setup Run_Reaction Run Reaction and Monitor by TLC Setup->Run_Reaction Workup Perform Aqueous Workup or Direct Filtration Run_Reaction->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize by NMR, IR, MS, M.P. Purification->Characterization

Figure 2: A generalized workflow for the Knoevenagel condensation.

Troubleshooting and Field-Proven Insights

  • Low Yields with Diethyl Malonate: If the reaction with diethyl malonate stalls or gives low yields, ensure the azeotropic removal of water is efficient. The use of molecular sieves in the reaction flask can also be beneficial.

  • Side Reactions: The use of a strong base can lead to self-condensation of the aldehyde or other side reactions. Piperidine is generally a good choice due to its mild basicity.

  • Product Purification: While the products from malononitrile and ethyl cyanoacetate often crystallize directly from the reaction mixture in high purity, the product from diethyl malonate typically requires chromatographic purification.

  • Greener Alternatives: For a more environmentally friendly approach, consider catalyst-free condensation in water or solvent-free conditions, which have been shown to be effective for some Knoevenagel condensations.[2][5]

Applications in Drug Development

The α,β-unsaturated products of the Knoevenagel condensation are valuable precursors in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of subsequent transformations, leading to the synthesis of complex heterocyclic compounds. For instance, the products described herein can be used in Michael additions, Diels-Alder reactions, and multicomponent reactions to build molecular libraries for drug screening. The resulting compounds have been investigated for a range of biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a reliable and efficient method for the synthesis of functionalized α,β-unsaturated systems. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the reactivity of the chosen methylene compound, researchers can readily access a range of valuable building blocks for further synthetic endeavors, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important reaction.

References

  • Supporting Information - Layered double hydroxides anchored ionic liquids as amphiphilic heterogeneous catalyst for Knoevenagel condensation. (n.d.). The Royal Society of Chemistry.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.).
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (n.d.). National Institutes of Health.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
  • Supporting Information. (n.d.). Amazon S3.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (n.d.). MDPI.
  • The NMR spectra for the ionic salts and Knoevenagel condensation products. (n.d.). Semantic Scholar.
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3.
  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.).
  • The Knoevenagel Condensation. (n.d.). Organic Reactions.
  • Novel styrene copolymers with some ethyl phenylcyanoacrylates. (n.d.). ChemRxiv.
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
  • Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Ring-disubstituted 2-methoxyethyl phenylcyanoacryl. (n.d.). ChemRxiv.

Sources

Application Note: Synthesis of Substituted Styrenes via Wittig Reaction with 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of a substituted styrene derivative from 3-Chloro-4-ethoxybenzaldehyde using the Wittig reaction. The protocol details the preparation of the necessary phosphorus ylide, the subsequent olefination reaction, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1][2][3] Invented by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes.[4] The core of the reaction involves the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3][5][6] A key advantage of this methodology is that the double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures that can arise from other elimination reactions.[1][5]

Substituted styrenes, the target molecules in this protocol, are valuable building blocks in medicinal chemistry and materials science. The specific substitution pattern of 3-chloro-4-ethoxy on the aromatic ring provides a handle for further functionalization, making the resulting styrene derivative a versatile intermediate in the synthesis of complex molecules.

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through a well-studied mechanism involving the formation of a phosphorus ylide, its reaction with a carbonyl compound, and the subsequent elimination of triphenylphosphine oxide.[7][8]

Step 1: Ylide Formation. The process begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine and an alkyl halide.[5][6][9] Due to the positive charge on the phosphorus atom, the adjacent carbon-hydrogen bonds become acidic.[6] Treatment with a strong base deprotonates this carbon, yielding the phosphorus ylide, a species characterized by adjacent positive and negative charges.[6][9][10]

Step 2: Oxaphosphetane Formation. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this case).[11] This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[1][5][7][8]

Step 3: Alkene Formation. The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to form the desired alkene and triphenylphosphine oxide.[1][5] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[7]

Stereoselectivity: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.

  • Stabilized Ylides , which contain an electron-withdrawing group on the carbanion, are more stable and tend to give the (E)-alkene (trans) as the major product due to thermodynamic control.[7][10][12]

  • Unstabilized Ylides , with alkyl or hydrogen substituents, are more reactive and typically yield the (Z)-alkene (cis) as the major product under kinetic control.[7][10][12]

  • Semi-stabilized Ylides , such as those with an aryl group like the benzyl ylide used in this protocol, often result in poor stereoselectivity, yielding a mixture of (E) and (Z) isomers.[8]

Diagram: Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine Salt Phosphonium Salt [RCH2-PPh3]+X- PPh3->Salt SN2 RCH2X Alkyl Halide RCH2X->Salt Ylide Phosphorus Ylide RCH=PPh3 Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Chloro-4-ethoxy- benzaldehyde Aldehyde->Oxaphosphetane Alkene Substituted Styrene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphonium ylide and the Wittig reaction with this compound.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PurposeHazards
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.87Ylide PrecursorIrritant
This compoundC₉H₉ClO₂184.62Carbonyl SubstrateIrritant
Sodium Hydroxide (50% aq. sol.)NaOH40.00BaseCorrosive
Dichloromethane (DCM)CH₂Cl₂84.93SolventToxic, Volatile
Isopropyl AlcoholC₃H₈O60.10Recrystallization SolventFlammable
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-
Step-by-Step Procedure

Part A: Wittig Reaction

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 g, 5.42 mmol) and benzyltriphenylphosphonium chloride (2.32 g, 5.96 mmol, 1.1 eq).

  • Add 20 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until the solids dissolve.[13]

  • Slowly add 5 mL of 50% aqueous sodium hydroxide solution dropwise to the stirring reaction mixture over a period of 10-15 minutes.[14] The formation of the ylide is often indicated by a color change (typically to yellow or orange).

  • Continue to stir the biphasic mixture vigorously at room temperature for at least 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

Part B: Work-up and Purification

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Add 20 mL of deionized water and 20 mL of DCM. Shake the funnel vigorously, venting frequently.[15]

  • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.[15] Drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with 15 mL portions of DCM.[14] Combine all organic extracts.

  • Dry the combined organic layer over anhydrous magnesium sulfate.[15]

  • Filter the drying agent by gravity filtration and collect the filtrate.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of the desired alkene and triphenylphosphine oxide.[15]

  • Recrystallize the crude product from a minimal amount of hot isopropyl alcohol.[15][16] The desired styrene product is typically less soluble in isopropyl alcohol than the triphenylphosphine oxide byproduct, allowing for its isolation upon cooling.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

Diagram: Experimental Workflow

Workflow Start Combine Aldehyde and Phosphonium Salt in DCM Add_Base Add 50% NaOH (aq) Start->Add_Base Stir Vigorous Stirring (1 hour) Add_Base->Stir Workup Separatory Funnel Workup (DCM/Water) Stir->Workup Extract Extract Aqueous Layer with DCM (2x) Workup->Extract Dry Dry Combined Organic Layers (MgSO4) Extract->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Recrystallize Recrystallization (Isopropyl Alcohol) Evaporate->Recrystallize Isolate Isolate Product (Vacuum Filtration) Recrystallize->Isolate Characterize Characterization (NMR, IR, MP) Isolate->Characterize

Caption: Step-by-step experimental workflow.

Characterization of the Product

The final product, a mixture of (E) and (Z)-1-chloro-2-ethoxy-4-(styryl)benzene, should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point range indicates a pure compound.
¹H NMR The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion. New signals corresponding to the vinylic protons will appear. For (E)-stilbene derivatives, these protons typically appear around 6.5 ppm, while for (Z)-stilbene derivatives, they are found around 7.5 ppm.[17] The aromatic protons and the ethoxy group protons should also be present in the expected regions with appropriate splitting patterns.
¹³C NMR The carbonyl carbon signal (around 190 ppm) from the aldehyde will be absent. New signals for the sp² carbons of the double bond will be present.
IR Spectroscopy The characteristic C=O stretch of the aldehyde (around 1700-1680 cm⁻¹) will have disappeared. The appearance of a C=C stretch (around 1600-1650 cm⁻¹) and peaks corresponding to C-H bonds of the alkene will confirm the product formation.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete ylide formation.Ensure the base is sufficiently strong and fresh. For less reactive ylides, stronger bases like n-butyllithium or sodium hydride may be necessary, requiring anhydrous conditions.[6][18][19]
Deactivated aldehyde.Ensure the starting aldehyde is pure and free from acidic impurities that could quench the ylide.
Ylide decomposition.Ylides are sensitive to water and oxygen.[1] While this protocol uses aqueous base, for more sensitive ylides, an inert atmosphere (N₂ or Ar) and anhydrous solvents are crucial.
Product is a mixture of E/Z isomers Use of a semi-stabilized ylide.This is expected for benzyltriphenylphosphonium ylide. The isomers can often be separated by column chromatography if a single isomer is required.
Difficulty in removing triphenylphosphine oxide Co-precipitation during recrystallization.The choice of recrystallization solvent is critical. If isopropyl alcohol is ineffective, other solvents or solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) should be explored.[20] Column chromatography is also a reliable method for purification.[13]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Reagent Handling:

    • 50% Sodium Hydroxide: Highly corrosive and can cause severe chemical burns. Handle with extreme care and wear gloves.[16]

    • Dichloromethane: A toxic and volatile solvent. All manipulations should be performed in a well-ventilated fume hood.[16]

    • Phosphonium Salts and Aldehydes: Can be irritants. Avoid skin contact.[16]

    • Isopropyl Alcohol: Flammable. Keep away from ignition sources.[16]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Wikipedia. (n.d.). Wittig reaction.
  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
  • Gagnon, D., & Batey, R. A. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 11(16), 3562–3565. [Link]
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
  • Brainly. (2023, May 6). Discuss the differences observed in the IR and NMR spectra of (Z)-stilbene and (E) -stilbene.
  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab.
  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • European Patent Office. (n.d.). Workup of Wittig reaction products. Google Patents.
  • Stomberg, R., Li, S., & Lundquist, K. (1998). Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. Acta Chemica Scandinavica, 52, 538-545.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(7), 2129-2134. [Link]
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction.
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
  • DePauw University. (n.d.). 27. A Solvent Free Wittig Reaction.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Reddit. (2025, May 12). Problems with wittig reaction.
  • University of Rochester. (n.d.). Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency.
  • De Montfort University. (2019, March 27). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. CORE.
  • Reddit. (2022, December 16). Problems with wittig reaction.
  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
  • University of Delaware. (n.d.). 8. Wittig Reaction.
  • Beyond Benign. (n.d.). Wittig Reaction.
  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • Oreate AI Blog. (2025, December 16). Research on Wittig Reagents and Their Applications in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates.
  • Canadian Center of Science and Education. (n.d.). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates.

Sources

Application Notes and Protocols for the Reductive Amination of 3-Chloro-4-ethoxybenzaldehyde to Form Substituted Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Amines are prevalent structural motifs in a vast array of pharmaceuticals, contributing to their biological activity, solubility, and pharmacokinetic properties.[1][2] Reductive amination stands out as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to secondary and tertiary amines from readily available aldehydes and ketones.[3][4] This method is particularly favored over traditional N-alkylation with alkyl halides as it largely avoids the common issue of overalkylation, leading to cleaner reaction profiles and higher yields of the desired product.[5]

This guide provides a comprehensive overview and detailed protocols for the reductive amination of 3-Chloro-4-ethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules.[6] We will delve into the reaction mechanism, provide step-by-step experimental procedures for the synthesis of a range of substituted amines, and offer expert insights into reaction monitoring, product purification, and troubleshooting. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

The reductive amination of an aldehyde with a primary amine proceeds through a two-step sequence that is typically conducted in a single reaction vessel ("one-pot"). The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[2][4]

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This addition forms an unstable hemiaminal intermediate.[4] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to yield a protonated imine, also known as an iminium ion. The equilibrium of this step is driven towards the imine by the removal of water, although in many modern protocols using specific reducing agents, this is not strictly necessary.[7]

Step 2: In Situ Reduction A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly effective reagent for this purpose.[8] It is mild enough to not significantly reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[8] The three acetoxy groups on the boron atom moderate its reducing power and increase its stability under the mildly acidic conditions required for imine formation.[8]

The role of a weak acid, such as acetic acid, is crucial. It acts as a catalyst for the formation of the imine by protonating the carbonyl group, making it more electrophilic, and also facilitates the formation of the highly reactive iminium ion.[9]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (+H+, -H2O) Product Substituted Secondary Amine Iminium->Product Hydride Transfer ReducingAgent NaBH(OAc)3 (STAB) ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Core Protocol: General Procedure for the Reductive Amination of this compound

This general procedure can be adapted for a variety of primary amines. Specific examples with Benzylamine, Aniline, and n-Butylamine are provided in the subsequent sections.

Materials:

  • This compound

  • Primary Amine (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, typically 1 equivalent for less reactive amines or ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) (approximately 10-20 mL per gram of aldehyde).

  • Add the primary amine (1.0-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 equivalents) to the reaction mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[10] This neutralizes any remaining acid and quenches the excess reducing agent.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocols and Characterization

The general protocol can be applied to a variety of primary amines. Below are specific considerations for three representative amines.

ParameterBenzylamineAnilinen-Butylamine
Equivalents 1.11.11.2
STAB Equivalents 1.41.51.4
Acetic Acid Not typically requiredMay be beneficial (1 eq.)Not typically required
Reaction Time 12-18 hours18-24 hours12-18 hours
Notes A straightforward reaction.Aniline is less nucleophilic, so the reaction may be slower. The addition of acetic acid can help to activate the aldehyde.A standard aliphatic amine that reacts readily.
Protocol 1: Synthesis of N-((3-chloro-4-ethoxyphenyl)methyl)aniline
  • Follow the general protocol using this compound (1.0 g, 5.42 mmol), aniline (0.55 g, 5.96 mmol), and STAB (2.29 g, 10.84 mmol) in 25 mL of DCE.

  • Purify by column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

  • TLC Monitoring: A typical eluent system is 80:20 Hexane:Ethyl Acetate. The product is expected to have an Rf value of approximately 0.3-0.4.

  • Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) ~7.30-7.10 (m, aromatic protons), ~6.90 (d, aromatic proton), ~6.70 (m, aromatic protons), ~4.30 (s, 2H, N-CH₂-Ar), ~4.10 (q, 2H, O-CH₂-CH₃), ~1.45 (t, 3H, O-CH₂-CH₃).

Protocol 2: Synthesis of N-benzyl-1-(3-chloro-4-ethoxyphenyl)methanamine
  • Follow the general protocol using this compound (1.0 g, 5.42 mmol), benzylamine (0.64 g, 5.96 mmol), and STAB (2.18 g, 10.30 mmol) in 25 mL of DCE.

  • Purify by column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 30%).

  • TLC Monitoring: An eluent system of 85:15 Hexane:Ethyl Acetate is a good starting point.

  • Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.20 (m, aromatic protons), ~6.85 (d, aromatic proton), ~4.10 (q, 2H, O-CH₂-CH₃), ~3.80 (s, 2H, Ar-CH₂-N), ~3.75 (s, 2H, N-CH₂-Ph), ~1.45 (t, 3H, O-CH₂-CH₃). The benzylic protons (Ar-CH₂-N and N-CH₂-Ph) are key signals to identify.[11]

Protocol 3: Synthesis of N-butyl-1-(3-chloro-4-ethoxyphenyl)methanamine
  • Follow the general protocol using this compound (1.0 g, 5.42 mmol), n-butylamine (0.47 g, 6.50 mmol), and STAB (2.18 g, 10.30 mmol) in 25 mL of DCE.[10]

  • Purify by column chromatography using a gradient of ethyl acetate in hexane (e.g., 5% to 25%).

  • TLC Monitoring: An eluent system of 90:10 Hexane:Ethyl Acetate can be used.

  • Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) ~7.25 (d, aromatic proton), ~7.05 (dd, aromatic proton), ~6.85 (d, aromatic proton), ~4.10 (q, 2H, O-CH₂-CH₃), ~3.70 (s, 2H, Ar-CH₂-N), ~2.60 (t, 2H, N-CH₂-CH₂), ~1.50-1.30 (m, 7H, overlapping signals of O-CH₂-CH₃ and N-CH₂-CH₂-CH₂-CH₃), ~0.90 (t, 3H, N-(CH₂)₃-CH₃).

Experimental Workflow and Troubleshooting

A successful reductive amination requires careful execution and monitoring. The following workflow diagram outlines the key steps, and the subsequent table provides guidance on troubleshooting common issues.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Setup start->reagent_prep reaction Reaction Under Inert Atmosphere (12-24h) reagent_prep->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (NaHCO3 Quench) monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental Workflow for Reductive Amination.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reducing agent (STAB is moisture sensitive).- Poor quality of starting materials.- Insufficient reaction time.- Use fresh, high-quality STAB from a sealed container.- Verify the purity of the aldehyde and amine.- Extend the reaction time and continue monitoring.
Aldehyde Still Present - Incomplete reaction.- Insufficient amount of amine or reducing agent.- Allow the reaction to stir for a longer duration.- Check the stoichiometry of your reagents.
Formation of Side Products - Overalkylation (less common with STAB).- Reduction of the aldehyde (if a stronger reducing agent is used).- Ensure you are using a selective reducing agent like STAB.- Avoid excessive heating of the reaction mixture.
Difficult Purification - Product and starting material have similar polarity.- Presence of boron-containing byproducts.- Optimize the eluent system for column chromatography to improve separation.- Ensure a thorough aqueous work-up to remove boron salts. A mild acidic wash followed by a basic wash can sometimes help.

Comprehensive Safety Information

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent Key Hazards Precautionary Statements
This compound Causes skin and serious eye irritation. May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[8][12]
Sodium Triacetoxyborohydride (STAB) In contact with water releases flammable gases. Causes severe skin burns and eye damage.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not allow contact with water. Wear protective gloves/protective clothing/eye protection/face protection.[9][13][14]
Benzylamine Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water.[2][15][16][17][18]
Aniline Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Suspected of causing genetic defects and cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[8][12][19][20][21]
n-Butylamine Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[7][22][23]
1,2-Dichloroethane (DCE) Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. Toxic if inhaled. May cause cancer.Obtain special instructions before use. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Use only outdoors or in a well-ventilated area.[5][11][24][25]
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing mist, vapors, or spray. Wear protective gloves/eye protection.[1][3][4][26][27]

Waste Disposal: All organic and aqueous waste should be disposed of in accordance with local institutional and environmental regulations. Care should be taken when quenching the reaction, as the generation of hydrogen gas from the reaction of STAB with water can cause pressure buildup in sealed containers.[13]

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for Reductive Amination Using Butylamine and a Carbonyl Compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • LabAlley. (n.d.).
  • RCI Labscan Limited. (2022, August 1).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).
  • Penta chemicals. (2025, April 8).
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - SODIUM TRIACETOXYBOROHYDRIDE.
  • Apollo Scientific. (2023, June 7). Safety Data Sheet - Sodium triacetoxyborohydride.
  • SIA Toolbox. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Oxford Lab Fine Chem LLP. (n.d.). n-BUTYLAMINE AR - MSDS CAS.
  • ChemicalBook. (n.d.).
  • metasci. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Aniline Solution (AN2900SS)
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 1,2-DICHLOROETHANE MSDS CAS: 000107-06-2.
  • CDH Fine Chemical. (n.d.).
  • Airgas. (n.d.).
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Loba Chemie. (n.d.). n-BUTYLAMINE AR.
  • RCI Labscan Limited. (2021, April 1).

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-ethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Chloro-4-ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a chloro group and an ethoxy substituent, imparts distinct reactivity and physicochemical properties to the resulting molecules. This guide provides an in-depth exploration of its application in the synthesis of quinolines, dihydropyrimidines, and benzothiazepines, classes of heterocyclic compounds renowned for their broad spectrum of biological activities. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the synthesis and potential applications of these valuable molecular scaffolds.

Physicochemical Properties and Safety Information

While a specific safety data sheet for this compound was not available, data for structurally similar compounds such as 3-chloro-4-methoxybenzaldehyde and 4-ethoxybenzaldehyde can provide valuable insights. It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

PropertyInferred Value/InformationSource
Molecular FormulaC9H9ClO2N/A
Molecular Weight184.62 g/mol N/A
AppearanceLikely a solid at room temperature[1]
Boiling PointExpected to be >200 °C[1]
HazardsMay cause skin, eye, and respiratory irritation.[2]
HandlingUse in a well-ventilated area with appropriate PPE. Avoid inhalation, ingestion, and contact with skin and eyes.[2]

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system, a privileged scaffold in medicinal chemistry with applications as antibacterial, and antimalarial agents.[3][4][5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Reaction Rationale:

In this protocol, this compound is envisioned to react with a 2-aminoaryl ketone (not commercially available, would require synthesis) or more practically, the reaction can be adapted. A limitation of the direct Friedländer synthesis is the requirement of a 2-amino version of the starting benzaldehyde. A more versatile approach involves the reaction of 2-aminobenzophenone with a ketone. However, for the purpose of illustrating the potential of this compound, we will present a related reaction, the Combes quinoline synthesis, which utilizes an aniline and a β-diketone.

Illustrative Protocol: Synthesis of a Substituted Quinoline

This protocol outlines a plausible synthesis of a quinoline derivative incorporating the 3-chloro-4-ethoxyphenyl moiety.

Materials:

  • 3-Chloro-4-ethoxyaniline (synthesized from the corresponding benzaldehyde via oxime formation and reduction)

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-ethoxyaniline (1.0 mmol) in ethanol (10 mL).

  • To this solution, add acetylacetone (1.2 mmol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

G cluster_reactants Reactants cluster_conditions Conditions 3-Chloro-4-ethoxyaniline 3-Chloro-4-ethoxyaniline Reaction Reaction 3-Chloro-4-ethoxyaniline->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Reaction Solvent & Temp Quinoline Derivative Quinoline Derivative Reaction->Quinoline Derivative Combes Synthesis

Caption: Combes synthesis of a quinoline derivative.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antibacterial and antifungal properties.[5][8][9][10][11][12]

Reaction Rationale:

This multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). This compound serves as the aldehyde component, providing the substituted phenyl group at the 4-position of the pyrimidine ring.

Protocol: Synthesis of a 4-(3-Chloro-4-ethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction Reaction This compound->Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Urea Urea Urea->Reaction HCl (cat.) HCl (cat.) HCl (cat.)->Reaction Catalyst Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Reaction Solvent & Temp Dihydropyrimidinone Dihydropyrimidinone Reaction->Dihydropyrimidinone Biginelli Reaction

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Synthesis of Benzothiazepines

1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. They are known for a variety of biological activities, including antimicrobial and antifungal properties.[9][13][14][15] The synthesis often proceeds through the reaction of a chalcone with 2-aminothiophenol.

Reaction Rationale:

This is a two-step synthesis. First, a chalcone is prepared via a Claisen-Schmidt condensation of this compound with an appropriate acetophenone. The resulting α,β-unsaturated ketone then undergoes a cyclocondensation reaction with 2-aminothiophenol to form the benzothiazepine ring system.

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one (Chalcone)

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • Sodium hydroxide solution (40%)

  • Dilute Hydrochloric Acid

Procedure:

  • Dissolve this compound (1.0 mmol) and 4-chloroacetophenone (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 40% aqueous sodium hydroxide solution (5 mL) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 2-3 hours. The formation of a solid precipitate indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol.

Protocol 2: Synthesis of a 2-(4-chlorophenyl)-4-(3-chloro-4-ethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Materials:

  • (E)-1-(4-chlorophenyl)-3-(3-chloro-4-ethoxyphenyl)prop-2-en-1-one (Chalcone from Protocol 1)

  • 2-Aminothiophenol

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL).

  • Add 2-aminothiophenol (1.1 mmol) to the solution.

  • Heat the reaction mixture at reflux for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, slowly add the mixture to ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude benzothiazepine by recrystallization from a suitable solvent (e.g., ethanol or methanol).

G cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Benzothiazepine Synthesis This compound This compound Step1_Reaction Claisen-Schmidt Condensation This compound->Step1_Reaction 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloroacetophenone->Step1_Reaction Chalcone Chalcone Step1_Reaction->Chalcone Step2_Reaction Cyclocondensation Chalcone->Step2_Reaction 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Step2_Reaction Benzothiazepine Benzothiazepine Step2_Reaction->Benzothiazepine

Caption: Two-step synthesis of a benzothiazepine derivative.

Application Notes: Biological Significance

The heterocyclic compounds synthesized from this compound are of significant interest to the drug development community due to their potential biological activities.

  • Quinolines: This class of compounds has a long history in medicinal chemistry, with notable examples including the antimalarial drug chloroquine.[6] Synthetic quinoline derivatives have demonstrated a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[3][4][7][16]

  • Dihydropyrimidinones (DHPMs): DHPMs have emerged as a versatile scaffold with a wide array of pharmacological properties. Studies have shown that various derivatives possess significant antibacterial and antifungal activities.[5][8][10][11][12] Their mechanism of action can vary, but some have been shown to interfere with bacterial cell wall synthesis or other essential cellular processes.

  • Benzothiazepines: This seven-membered heterocyclic system is another important pharmacophore. Derivatives of benzothiazepine have been reported to exhibit a range of biological effects, including antimicrobial and antifungal activities.[9][13][14][15] The presence of the sulfur and nitrogen atoms in the ring is crucial for their biological function.

The incorporation of the 3-chloro-4-ethoxyphenyl moiety into these heterocyclic systems can modulate their lipophilicity, electronic properties, and steric profile, potentially leading to enhanced biological activity and improved pharmacokinetic properties. Further screening of these novel compounds against a panel of pathogenic microorganisms is warranted to fully elucidate their therapeutic potential.

References

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • Development Of 1,5-Benzothiazepine-Based Molecules with Potential Antimicrobial Activity.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
  • Design and antimicrobial activity of novel benzothiazepine deriv
  • Antibacterial activity of Dihydropyrimidinones against E coli by disk...
  • An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI. [Link]
  • Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers. [Link]
  • 3-Chloro-4-ethylbenzaldehyde | C9H9ClO - PubChem. PubChem. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
  • 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 - PubChem. PubChem. [Link]
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • SYNTHESIS OF CHALCONES - Jetir.Org. JETIR. [Link]
  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
  • Synthesis and Characterization of Some Chalcone Deriv
  • (PDF) Green synthesis of chalcones derivatives.

Sources

The Strategic Role of 3-Chloro-4-ethoxybenzaldehyde in the Advancement of Multi-Component Reaction Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficiency in Modern Synthesis

In the landscape of contemporary drug discovery and development, the demand for rapid, efficient, and diverse molecular synthesis is paramount. Multi-component reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of modern synthetic strategy.[1] This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to generate complex molecular scaffolds from simple precursors, thereby accelerating the discovery of novel therapeutic agents. At the heart of many successful MCRs lies the aldehyde, a versatile electrophile that orchestrates the assembly of diverse molecular architectures. This guide delves into the specific and strategic application of 3-Chloro-4-ethoxybenzaldehyde , a uniquely functionalized aromatic aldehyde, in the context of powerful MCRs.

This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its aldehyde group provides the requisite reactivity for condensation reactions, while the chloro and ethoxy substituents on the aromatic ring modulate the electronic properties and steric profile of the molecule, influencing reaction outcomes and the biological activity of the resulting products.[1] This document serves as a comprehensive application note and detailed protocol guide for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Core Principles of this compound in MCRs

The utility of this compound in MCRs is primarily dictated by the electrophilic nature of its aldehyde carbon. The presence of the electron-withdrawing chloro group and the electron-donating ethoxy group on the phenyl ring creates a nuanced electronic environment that can influence the reactivity of the aldehyde and the properties of the final product. This substituted phenyl moiety is a common feature in a variety of medicinally important compounds.

This guide will focus on the application of this compound in three seminal MCRs:

  • The Biginelli Reaction: A three-component reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.

  • The Ugi Reaction: A four-component reaction that generates α-acylamino amides, providing rapid access to peptide-like structures.

  • The Passerini Reaction: A three-component reaction yielding α-acyloxy amides, which are valuable intermediates in organic synthesis.

The Biginelli Reaction: Constructing Bioactive Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest due to their diverse biological activities, including roles as calcium channel blockers, antiviral agents, and antihypertensive agents.

The incorporation of the 3-chloro-4-ethoxyphenyl substituent from this compound into the DHPM core is a strategic move to explore new regions of chemical space and potentially enhance biological activity.

Reaction Mechanism: A Step-by-Step View

The mechanism of the Biginelli reaction is believed to proceed through the following key steps, initiated by the acid-catalyzed reaction between the aldehyde and urea:

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization and Dehydration A This compound + Urea B Acyliminium Ion Intermediate A->B H+ D Open-Chain Adduct B->D C Ethyl Acetoacetate (Enol form) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Final DHPM Product E->F -H2O

Caption: The proposed mechanism of the Biginelli reaction.

Detailed Protocol: Synthesis of 4-(3-Chloro-4-ethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is a representative procedure adapted from established methods for the Biginelli reaction with substituted benzaldehydes.

Materials:

  • This compound (1.0 mmol, 184.62 g/mol )

  • Ethyl acetoacetate (1.0 mmol, 130.14 g/mol )

  • Urea (1.5 mmol, 60.06 g/mol )

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product under vacuum. The final product, 4-(3-Chloro-4-ethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point determined.

Expected Results and Data
ParameterExpected Outcome
Product 4-(3-Chloro-4-ethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Appearance White to off-white crystalline solid
Yield 75-90% (based on similar reactions)
Purity >95% after recrystallization

The Ugi Reaction: Rapid Access to Peptidomimetics

The Ugi reaction is a four-component condensation between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction is renowned for its ability to generate a high degree of molecular diversity in a single step, making it a powerful tool in combinatorial chemistry and drug discovery.

Role of this compound in the Ugi Reaction

In the Ugi reaction, this compound serves as the aldehyde component, which initially reacts with the amine to form a Schiff base (imine). This intermediate is then protonated and attacked by the isocyanide, driving the reaction forward. The resulting product will incorporate the 3-chloro-4-ethoxyphenyl moiety, which can be further modified or may contribute directly to the biological activity of the final compound.

Generalized Ugi Reaction Workflow

Ugi_Workflow Start Combine: - this compound - Amine - Carboxylic Acid - Isocyanide in a suitable solvent (e.g., Methanol) Reaction Stir at Room Temperature (Typically 24-48 hours) Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Purification by Column Chromatography or Recrystallization Workup->Purification Product α-Acylamino Amide Product Purification->Product

Caption: A generalized experimental workflow for the Ugi reaction.

The Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. It is one of the first isocyanide-based MCRs discovered and remains a valuable tool for the synthesis of functionalized molecules.

The use of this compound in the Passerini reaction allows for the introduction of the 3-chloro-4-ethoxyphenyl group at the α-position of the resulting amide, providing a scaffold that can be further elaborated or may possess inherent biological properties.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for multi-component reactions. Its unique substitution pattern offers a strategic advantage in the synthesis of diverse and complex molecular scaffolds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key reagent in their MCR-based synthetic campaigns. The continued exploration of this compound in novel MCRs and the biological evaluation of the resulting compound libraries are promising avenues for future research.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during your experiments.

Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds.[2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The ethoxy group in the starting material, 1-chloro-2-ethoxybenzene, is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice.

This guide will focus on optimizing the Vilsmeier-Haack approach for the synthesis of this compound, providing practical advice to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[2] It is preferred for synthesizing this compound from 1-chloro-2-ethoxybenzene because the starting material is activated by the electron-donating ethoxy group, facilitating the electrophilic aromatic substitution.[3] The Vilsmeier reagent is a relatively mild electrophile, which can lead to higher regioselectivity compared to some other formylation methods.

Q2: What is the role of phosphorus oxychloride (POCl₃) and DMF?

Phosphorus oxychloride (POCl₃) is a strong dehydrating agent and a source of electrophilic phosphorus. It reacts with N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile in the reaction.[3] DMF serves as both a reactant in the formation of the Vilsmeier reagent and often as the solvent for the reaction.

Q3: What are the main safety concerns when performing this synthesis?

The primary safety concerns are associated with the handling of phosphorus oxychloride (POCl₃). It is a highly corrosive and moisture-sensitive liquid that reacts violently with water, releasing toxic and corrosive fumes.[4][5][6][7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[6][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Anhydrous conditions are essential for both safety and reaction success.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material (1-chloro-2-ethoxybenzene), the product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Poor Quality Reagents: Moisture in the DMF or decomposed POCl₃ can inhibit the formation of the Vilsmeier reagent.

  • Inactive Substrate: While the ethoxy group is activating, the presence of the deactivating chloro group can make the substrate less reactive than other highly activated aromatics.

  • Insufficient Reaction Temperature or Time: The reaction may not have reached completion.

  • Improper Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Ensure all glassware is thoroughly dried.

  • Verify Reagent Quality: Use a fresh bottle of POCl₃. Old or improperly stored POCl₃ may have degraded.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. A range of 40-80°C can be explored, while monitoring for side product formation.

  • Adjust Stoichiometry: A common starting point is to use 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the substrate.

  • Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Issue 2: Formation of Multiple Products (Isomers or Di-formylated Byproducts)

Possible Causes:

  • Lack of Regioselectivity: The formyl group may add to other positions on the aromatic ring, leading to isomeric products.

  • Di-formylation: If the product is still sufficiently activated, a second formylation can occur.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Slow Addition of Reagents: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent to maintain a low concentration of the electrophile.

  • Optimize Stoichiometry: Use a smaller excess of the Vilsmeier reagent (e.g., 1.1 to 1.3 equivalents) to minimize the chance of di-formylation.

Issue 3: Difficult Work-up and Product Isolation

Possible Causes:

  • Incomplete Quenching: The intermediate iminium salt has not been fully hydrolyzed.

  • Emulsion Formation: The presence of DMF can sometimes lead to the formation of stable emulsions during aqueous extraction.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: After the reaction is complete, pour the reaction mixture onto crushed ice and stir vigorously. The hydrolysis of the iminium salt is often facilitated by adjusting the pH. Adding a solution of sodium acetate or sodium bicarbonate can help.

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated solution of sodium chloride (brine) can help to break it.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

  • Washing the Organic Layer: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Reagents and Equipment:

  • 1-Chloro-2-ethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as a co-solvent)

  • Sodium acetate

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-chloro-2-ethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

    • After the addition, the reaction can be stirred at room temperature or gently heated (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir the mixture until the ice has melted and the hydrolysis is complete.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Troubleshooting Common Issues in the Vilsmeier-Haack Reaction
Issue Potential Cause Recommended Solution
Low or No Yield Poor reagent quality (moisture)Use anhydrous DMF and fresh POCl₃.
Insufficient reaction temperature/timeIncrease temperature (40-80°C) and monitor by TLC.
Side Product Formation Lack of regioselectivityLower reaction temperature; slow addition of substrate.
Di-formylationUse a smaller excess of the Vilsmeier reagent.
Difficult Work-up Incomplete hydrolysis of iminium saltQuench on ice with a buffer (e.g., sodium acetate).
Emulsion formationAdd brine during extraction.

Visualization of Key Processes

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 1-Chloro-2-ethoxybenzene Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O) Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Temp Optimize Reaction Temperature (Increase gradually?) Check_Reagents->Check_Temp Reagents OK Success Improved Yield Check_Reagents->Success Replaced Reagents Check_Time Increase Reaction Time? (Monitor by TLC) Check_Temp->Check_Time No Improvement Check_Temp->Success Yield Improved Check_Stoichiometry Verify Stoichiometry (1.5-2.0 eq. Vilsmeier Reagent?) Check_Time->Check_Stoichiometry No Improvement Check_Time->Success Yield Improved Check_Stoichiometry->Success Optimization Successful

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this compound are not provided here, the following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.

¹H NMR (Proton NMR):

  • Aldehyde proton (-CHO): A singlet around 9.8-10.0 ppm.

  • Aromatic protons: Three protons in the aromatic region (around 7.0-8.0 ppm), likely appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets, reflecting the substitution pattern.

  • Ethoxy group (-OCH₂CH₃): A quartet around 4.1-4.3 ppm for the -OCH₂- protons and a triplet around 1.4-1.6 ppm for the -CH₃ protons.

¹³C NMR (Carbon NMR):

  • Aldehyde carbon (-CHO): A signal around 190-192 ppm.

  • Aromatic carbons: Six signals in the aromatic region (around 110-160 ppm). The carbon attached to the oxygen of the ethoxy group will be the most downfield among the ring carbons not attached to the aldehyde.

  • Ethoxy group (-OCH₂CH₃): A signal around 64-66 ppm for the -OCH₂- carbon and a signal around 14-16 ppm for the -CH₃ carbon.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and widely used method. By understanding the underlying chemistry, anticipating potential challenges, and applying systematic troubleshooting, researchers can consistently achieve high yields of the desired product. This guide provides a comprehensive framework for optimizing this important synthetic transformation. For further assistance, always refer to the latest safety data sheets for all reagents and consult relevant literature for specific applications.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. DOI: 10.15227/orgsyn.101.0021
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel heterocyclic compounds.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. As a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances, mastering the synthesis of this molecule is crucial for many research and development pipelines.[1]

This document provides a structured approach to the most common synthetic routes, focusing on anticipating and resolving challenges to ensure high-yield, high-purity outcomes.

Part 1: Primary Synthesis Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most prevalent method for the synthesis of this compound. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-chloro-1-ethoxybenzene, using a Vilsmeier reagent.[2][3] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4]

The ethoxy group in the starting material is an electron-donating group, which activates the aromatic ring for electrophilic substitution, primarily directing the formylation to the para position due to steric hindrance at the ortho positions.[2]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich 2-chloro-1-ethoxybenzene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 2-Chloro-1-ethoxybenzene Iminium_Intermediate Iminium Intermediate Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O) Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) Start->Check_Reagents Check_Stoichiometry Review Stoichiometry (1.5-2.0 eq Vilsmeier Reagent?) Start->Check_Stoichiometry Check_Temp Verify Temperature Control (0°C for reagent formation?) Start->Check_Temp Byproducts Significant Byproduct Formation Reduce_Equiv Reduce Vilsmeier Reagent Equivalents (to ~1.2 eq) Byproducts->Reduce_Equiv Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Monitor_TLC Monitor Reaction by TLC and Quench Promptly Byproducts->Monitor_TLC Workup_Issues Work-up/Purification Problems Check_Hydrolysis Ensure Complete Hydrolysis (Adjust pH to 7-8) Workup_Issues->Check_Hydrolysis Break_Emulsion Break Emulsion with Brine Workup_Issues->Break_Emulsion Purify Optimize Purification (Chromatography, Recrystallization, or Bisulfite Adduct) Workup_Issues->Purify

Sources

Technical Support Center: Purification of Crude 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome experimental hurdles with confidence.

I. Troubleshooting Guide: Navigating Common Purification Pitfalls

This section addresses specific problems you may encounter during the purification of crude this compound, providing step-by-step solutions and the rationale behind each troubleshooting step.

Recrystallization Issues

Question: My crude this compound 'oils out' during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the crude material has a significant amount of impurities, which can depress the melting point of the mixture, or when the cooling process is too rapid.

Causality Explained: The presence of impurities disrupts the crystal lattice formation, making it energetically more favorable for the compound to separate as a supercooled liquid. Rapid cooling doesn't allow sufficient time for the molecules to orient themselves into a well-defined crystal structure.

Troubleshooting Protocol:

  • Re-dissolve the Oiled-Out Product: Gently heat the mixture to re-dissolve the oil in the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more) to ensure the solution is no longer supersaturated at the point of initial cooling.

  • Slow Cooling is Crucial:

    • Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels to prevent rapid heat loss.

    • Do not immediately place the flask in an ice bath. Gradual cooling is key to forming well-defined crystals.

  • Induce Crystallization: If crystals do not form upon cooling to room temperature, try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may not be ideal. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can be more effective. Dissolve the crude product in the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Question: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during a hot filtration step.

Causality Explained: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated solution upon cooling. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.

Troubleshooting Protocol:

  • Minimize the Amount of Hot Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and filter paper) is pre-heated. Rinsing with a small amount of hot solvent before filtration can prevent the product from crystallizing on the filter paper.

  • Recover Product from the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals from the filtrate. Reduce the volume of the filtrate by boiling off some of the solvent and then cool the concentrated solution to obtain more product. Be aware that this second crop may be less pure than the first.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Column Chromatography Challenges

Question: I'm seeing streaks and tailing of my product spot on the TLC plate during column chromatography. How can I achieve better separation?

Answer:

Streaking or tailing on a TLC plate, and consequently poor separation on a column, often indicates that the compound is interacting too strongly with the stationary phase or that the sample is being overloaded. For aldehydes, this can also be a sign of decomposition or interaction with the acidic nature of the silica gel.

Causality Explained: Silica gel is slightly acidic and can catalyze certain reactions or lead to strong adsorption of polar compounds.[1] Aldehydes can sometimes undergo acid-catalyzed side reactions or oxidation on the silica surface.[2] Overloading the column leads to broad bands that are difficult to separate.

Troubleshooting Workflow:

start Streaking/Tailing Observed check_loading Is the sample overloaded? start->check_loading check_acidity Is the aldehyde reacting with the silica? check_loading->check_acidity No solution_loading Reduce sample concentration and load in a narrow band. check_loading->solution_loading Yes solution_deactivate Deactivate silica gel with triethylamine (0.1-1% in eluent). check_acidity->solution_deactivate Yes check_solvent Is the solvent system optimal? check_acidity->check_solvent No end_good_sep Achieve Good Separation solution_loading->end_good_sep solution_deactivate->end_good_sep solution_solvent Adjust solvent polarity. Consider a different solvent system (e.g., Toluene/Ethyl Acetate). check_solvent->solution_solvent Yes solution_solvent->end_good_sep

Caption: Troubleshooting workflow for poor separation in column chromatography.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is generally suitable. If decomposition is suspected, consider using deactivated silica gel or alumina (neutral).

  • Mobile Phase (Eluent): A good starting point is a mixture of non-polar and polar solvents. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity) is a common choice.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in sharper bands.

  • Elution: Run the column with the chosen eluent system, collecting fractions and monitoring their composition by TLC.

  • TLC Visualization: this compound is an aromatic aldehyde and should be visible under a UV lamp (254 nm).[4][5] For better visualization, especially of impurities, staining with p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) can be effective.[6][7]

Question: My purified this compound shows signs of an acidic impurity. What is it and how can I remove it?

Answer:

The most likely acidic impurity is 3-chloro-4-ethoxybenzoic acid, formed by the oxidation of the aldehyde group. Aldehydes can be susceptible to air oxidation, which can be accelerated by light or the presence of catalysts.[8][9]

Causality Explained: The aldehyde functional group is readily oxidized to a carboxylic acid, especially when exposed to air over time. This process can sometimes occur during purification, for example, on an acidic silica gel column.

Removal Protocol (Aqueous Wash):

  • Dissolve the impure product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form a water-soluble sodium salt and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and remove the solvent under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the ethylation of 3-chloro-4-hydroxybenzaldehyde. Based on this, the primary impurities are likely:

ImpurityStructureOrigin
3-chloro-4-hydroxybenzaldehydeC₇H₅ClO₂Unreacted starting material.
3-chloro-4-ethoxybenzoic acidC₉H₉ClO₃Oxidation of the product.
Unreacted ethylating agent and by-productsVariesLeftover reagents from the ethylation step.

Q2: Which purification technique is best for large-scale purification?

A2: For large-scale purification, recrystallization is often more practical and economical than column chromatography.[10] It requires less solvent and is generally faster. However, if recrystallization fails to remove closely related impurities, a carefully optimized column chromatography or vacuum distillation may be necessary.

Q3: How can I effectively assess the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The absence of impurities on a TLC plate developed with an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[11] A single sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.[12][13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

Q4: What are the key safety precautions when handling this compound?

A4: Always consult the Safety Data Sheet (SDS) for the specific compound you are using. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from light and oxidizing agents.[11]

III. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC
  • Mobile Phase: A typical mobile phase for reverse-phase HPLC would be a mixture of acetonitrile and water.

  • Column: A C18 column is commonly used for aromatic compounds.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of a single peak. The area of the peak can be used to quantify purity against a standard.

IV. References

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. Retrieved from

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microwave Assisted Oxidation of Benzyl Halides to Aldehydes and Ketones with 4-Hydroxypyridinium Nitrate Functionalized Silica Gel in Aqueous Media | Request PDF. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly selective gas-phase oxidation of benzyl alcohol to benzaldehyde over silver-containing hexagonal mesoporous silica. Retrieved from [Link]

  • YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from [Link]

  • Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - -ORCA. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

Sources

Technical Support Center: Synthesis and Purification of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our aim is to equip you with the expertise to navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. What are the most common synthetic routes I should consider?

A1: There are two primary and reliable methods for the synthesis of this compound:

  • Williamson Ether Synthesis: This is a two-step process starting from the readily available 4-hydroxybenzaldehyde. The first step is the chlorination of 4-hydroxybenzaldehyde to yield 3-chloro-4-hydroxybenzaldehyde, which is then ethylated using an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base. This method is often favored for its high selectivity and yields.[1][2]

  • Vilsmeier-Haack Formylation: This is a one-step approach where 2-chlorophenetole (1-chloro-2-ethoxybenzene) is directly formylated using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4] While this method is more direct, it can lead to isomeric byproducts.

Q2: I've performed the Williamson ether synthesis, but my final product is contaminated with the starting material, 3-chloro-4-hydroxybenzaldehyde. How can I remove it?

A2: Unreacted 3-chloro-4-hydroxybenzaldehyde is a common impurity in this synthesis. Due to its acidic phenolic hydroxyl group, it can be easily removed by a simple acid-base extraction.

Troubleshooting Protocol: Removal of Phenolic Impurities by Extraction

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt.

  • Separation: Gently shake the separatory funnel and allow the layers to separate. The aqueous layer, containing the deprotonated impurity, can be drained off.

  • Repetition: Repeat the base wash one or two more times to ensure complete removal of the phenolic starting material.

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine) to remove any residual base and reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Q3: I chose the Vilsmeier-Haack route and my NMR spectrum shows a mixture of products. How can I identify the desired this compound and its common byproduct?

A3: The Vilsmeier-Haack formylation of 2-chlorophenetole can produce a mixture of two main isomers: the desired This compound and the byproduct 5-Chloro-2-ethoxybenzaldehyde . This is due to the competing directing effects of the chloro (ortho, para-directing) and ethoxy (ortho, para-directing) groups.

You can distinguish between these isomers using ¹H NMR spectroscopy by analyzing the aromatic region:

  • This compound (Desired Product): You will observe three aromatic protons. The proton between the chloro and aldehyde groups will be a singlet (or a narrowly split doublet), and the other two protons will be an AB quartet with ortho coupling.

  • 5-Chloro-2-ethoxybenzaldehyde (Byproduct): You will also see three aromatic protons, but with a different splitting pattern. The proton between the ethoxy and aldehyde groups will be a doublet, the proton adjacent to the chloro group will be a doublet of doublets, and the remaining proton will be a doublet.

A comparative analysis of the chemical shifts of related compounds can also be insightful.[5]

Q4: How can I separate the isomeric byproducts from the Vilsmeier-Haack reaction?

A4: The separation of this compound from its isomer, 5-Chloro-2-ethoxybenzaldehyde, can be challenging due to their similar polarities. However, it is achievable through careful column chromatography.

Troubleshooting Protocol: Isomer Separation by Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether.

  • Gradient Elution:

    • Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the less polar unreacted starting material (2-chlorophenetole).

    • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane). The two isomeric aldehydes will start to elute. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial.

    • The desired this compound is typically slightly more polar than the 5-Chloro-2-ethoxybenzaldehyde isomer and will elute later.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the pure fractions of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separation of these isomers.[6]

Q5: My final product is an oil/low-melting solid and is difficult to crystallize. What can I do?

A5: If your this compound product is not crystallizing easily, it is likely due to the presence of impurities.

Troubleshooting Steps for Crystallization Issues:

  • Initial Purification: If you haven't already, perform a preliminary purification using the methods described above (base wash for Williamson ether synthesis, column chromatography for Vilsmeier-Haack).

  • Recrystallization Solvent Screening: The choice of solvent is critical for successful recrystallization.[7] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider the following solvent systems:

    • Isopropanol or Ethanol: These are good starting points for single-solvent recrystallization.[8]

    • Ethanol/Water or Isopropanol/Water: A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can cause the product to "oil out" or precipitate as an amorphous solid. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Seeding: If crystals do not form, try adding a seed crystal of pure this compound to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can sometimes provide a surface for nucleation.

In-Depth Technical Protocols

Synthesis Route 1: Williamson Ether Synthesis of this compound

This two-step method involves the initial chlorination of 4-hydroxybenzaldehyde followed by ethylation.

Diagram 1: Williamson Ether Synthesis Workflow

Step 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-chloro-4-hydroxybenzaldehyde can be purified by recrystallization from a suitable solvent like toluene.

Step 2: Ethylation to this compound

  • To a solution of 3-chloro-4-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and ethyl bromide.

  • Heat the mixture with stirring for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

Synthesis Route 2: Vilsmeier-Haack Formylation of 2-Chlorophenetole

This one-step approach directly introduces the aldehyde group onto the 2-chlorophenetole ring.

Diagram 2: Vilsmeier-Haack Formylation Workflow

Protocol:

  • In a three-necked flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature.

  • After the addition, stir the mixture at low temperature for about 30 minutes to form the Vilsmeier reagent.

  • Add 2-chlorophenetole dropwise to the reaction mixture, ensuring the temperature remains low.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and quench by pouring it onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomeric aldehydes.

Purification Data Summary

The following table provides a comparative overview of the expected outcomes from the primary purification methods for each synthesis route.

Synthesis RoutePrimary ImpurityPurification MethodTypical YieldExpected Purity
Williamson Ether Synthesis 3-chloro-4-hydroxybenzaldehydeBase Extraction & Recrystallization (Ethanol/Water)80-90%>98%
Vilsmeier-Haack Formylation 5-chloro-2-ethoxybenzaldehyde, Unreacted 2-chlorophenetoleColumn Chromatography (Hexane/Ethyl Acetate Gradient)60-75% (of desired isomer)>99%

References

  • SIELC Technologies. Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Meng, W. et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.
  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Singh, H. et al. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series. Journal of Medicinal Chemistry, 20(6), 826-829.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • Google Patents. US9815846B2 - C-aryl glucoside SGLT2 inhibitors and method.
  • YouTube.
  • Google Patents.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important chemical intermediate.[1][2] We will explore the common synthetic routes, address potential challenges, and offer practical solutions to ensure a safe, efficient, and reproducible process.

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

There are two primary, scalable synthetic routes for this compound:

  • Route A: Two-Step Synthesis from 4-Hydroxybenzaldehyde. This is often the preferred industrial route. It involves the chlorination of 4-hydroxybenzaldehyde to form 3-chloro-4-hydroxybenzaldehyde, followed by etherification with an ethylating agent.[3][4]

  • Route B: Direct Formylation of a Precursor. This involves the formylation of a suitable precursor, such as 2-chloro-1-ethoxybenzene, using methods like the Vilsmeier-Haack or Gattermann reaction.[5][6][7]

Q2: What are the critical safety precautions to consider during the scale-up synthesis?

Safety is paramount during any chemical synthesis, especially during scale-up. Key safety considerations include:

  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For instance, phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water.[8] Hydrogen cyanide (used in the Gattermann reaction) is extremely toxic.[5][9] Always consult the Safety Data Sheet (SDS) for each reagent.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, is mandatory.[10][11] For larger-scale operations, additional measures like face shields and respiratory protection may be necessary.[12]

  • Reaction Conditions: Exothermic reactions need careful monitoring and control of temperature to prevent runaways. Ensure adequate cooling capacity for the scale of your reaction.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of hazardous vapors.[11][12]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and a reference standard of the product, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the common impurities, and how can they be minimized?

Common impurities can include unreacted starting materials, over-chlorinated byproducts, or isomers. To minimize these:

  • Control Stoichiometry: Precise control of reagent stoichiometry is crucial to prevent side reactions.

  • Temperature Control: Maintaining the optimal reaction temperature can prevent the formation of undesired byproducts.

  • Purification: Effective purification methods, such as recrystallization or column chromatography, are essential for removing impurities.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Troubleshooting Scenario 1: Low Yield in the Chlorination of 4-Hydroxybenzaldehyde

Problem: The yield of 3-chloro-4-hydroxybenzaldehyde is significantly lower than expected.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction - Increase reaction time.- Monitor the reaction closely using TLC until the starting material is consumed.The reaction may require more time to go to completion, especially at a larger scale where mixing may be less efficient.
Suboptimal Temperature - Ensure the reaction temperature is maintained at the recommended level (e.g., 50°C).[3]Temperature affects the reaction kinetics. A temperature that is too low will slow down the reaction, while a temperature that is too high may lead to side reactions.
Degradation of Product - Avoid prolonged exposure to high temperatures.The product, 3-chloro-4-hydroxybenzaldehyde, may be sensitive to heat and can degrade over time.
Inefficient Extraction - Perform multiple extractions with the appropriate solvent (e.g., ethyl acetate).[3]- Ensure proper phase separation.Multiple extractions will ensure the complete transfer of the product from the aqueous phase to the organic phase.
Troubleshooting Scenario 2: Formation of Multiple Spots on TLC during Etherification

Problem: The TLC of the crude product from the etherification step shows multiple spots, indicating the presence of impurities.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction - Ensure the complete deprotonation of the hydroxyl group by using a sufficient amount of base.The etherification reaction proceeds via a Williamson ether synthesis mechanism, which requires the formation of an alkoxide. Incomplete deprotonation will result in unreacted starting material.
Side Reactions - Control the reaction temperature to avoid potential side reactions.Higher temperatures can promote undesired side reactions, leading to the formation of byproducts.
Impure Starting Material - Ensure the purity of the 3-chloro-4-hydroxybenzaldehyde starting material.Impurities in the starting material will be carried through the reaction and may even participate in side reactions.
Hydrolysis of Ethylating Agent - Use a dry solvent and ensure anhydrous conditions.The ethylating agent can be sensitive to moisture and may hydrolyze, reducing its effectiveness and introducing impurities.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

This protocol is adapted from a known procedure for the chlorination of 4-hydroxybenzaldehyde.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Chlorosuccinimide (NCS)

  • Chloroform

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in 10 ml of chloroform in a round-bottom flask.

  • Add N-chlorosuccinimide (1.1 g, 8.18 mmol) to the solution.

  • Heat the reaction mixture to 50°C and stir for 15 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in 25 ml of ethyl acetate.

  • Wash the organic layer sequentially with water and saturated saline solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 12% ethyl acetate in hexane solution as the eluent to yield 3-chloro-4-hydroxybenzaldehyde.

Protocol 2: Etherification of 3-Chloro-4-hydroxybenzaldehyde

This is a general procedure for Williamson ether synthesis.[13]

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Ethylating agent (e.g., ethyl iodide or diethyl sulfate)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., DMF or acetone)

  • Water

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a solution of 3-chloro-4-hydroxybenzaldehyde in an anhydrous solvent, add the base.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

  • Add the ethylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Etherification cluster_product Final Product cluster_purification Purification Start 4-Hydroxybenzaldehyde Chlorination Chlorination with NCS Start->Chlorination Intermediate 3-Chloro-4-hydroxybenzaldehyde Chlorination->Intermediate Etherification Etherification with Ethylating Agent Intermediate->Etherification Purification Purification (Chromatography/Recrystallization) Etherification->Purification Product This compound Purification->Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impurities Detected Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Reaction Time/ Temperature or Check Reagent Stoichiometry Incomplete->Action_Incomplete Check_Purity Analyze Purity of Starting Materials Complete->Check_Purity Impure_SM Impure Starting Material Check_Purity->Impure_SM Impure Pure_SM Pure Starting Material Check_Purity->Pure_SM Pure Action_Impure_SM Purify Starting Material Before Use Impure_SM->Action_Impure_SM Check_Conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) Pure_SM->Check_Conditions Optimize_Purification Optimize Purification Protocol Check_Conditions->Optimize_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Wikipedia. Gattermann reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Gattermann Aldehyde Synthesis. Gattermann Aldehyde Synthesis. [Link]

  • BYJU'S. Gattermann reaction examples. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Unacademy. Gattermann Reaction. [Link]

  • MySkinRecipes. This compound. [Link]

  • III Analytical Methods. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • Prime Scholars. How to deal with Scale-up challenges of Chemistry?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. [Link]

  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. [Link]

  • Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. [Link]

  • Organic Syntheses Procedure. p-CHLOROBENZALDEHYDE. [Link]

  • PubChemLite. 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. [Link]

  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

  • PMC - NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

Sources

stability of 3-Chloro-4-ethoxybenzaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-ethoxybenzaldehyde

Welcome to the technical support center for this compound (CEBA). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this versatile intermediate in your experiments.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a substituted aromatic aldehyde, a class of compounds known for their utility as building blocks in organic synthesis.[1] Its reactivity is primarily dictated by the interplay of three key functional groups: the aldehyde, the chloro group, and the ethoxy group. The aldehyde group is susceptible to both oxidation and reduction and can participate in a variety of nucleophilic addition and condensation reactions. The electronic effects of the chloro and ethoxy substituents on the aromatic ring influence the regioselectivity of further aromatic substitutions.[2]

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or failing to proceed. What are the potential causes and how can I optimize the conditions?

Answer: Low yields can be attributed to several factors, ranging from reagent purity to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Reagent Purity: The purity of this compound is paramount. Impurities can interfere with the reaction. It is recommended to use a grade with ≥ 95% purity (HPLC).[1] If the purity is questionable, consider recrystallization. A suitable solvent system could be a mixture of hexane and ethyl acetate.[2]

  • Reaction Conditions:

    • Temperature: Elevated temperatures can lead to degradation or side reactions.[3] Maintain the recommended temperature for your specific protocol.

    • Atmosphere: Benzaldehydes are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[3][4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Incompatible Reagents: Strong oxidizing agents and strong bases can react with the aldehyde functionality.[5] Ensure that all reagents are compatible with the benzaldehyde moiety.

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can they be minimized?

Answer: The formation of side products often points to the inherent reactivity of the aldehyde group or reactions involving the substituents on the aromatic ring.

Potential Side Reactions & Mitigation Strategies:

  • Oxidation to Carboxylic Acid: The most common side product is 3-chloro-4-ethoxybenzoic acid, formed by the oxidation of the aldehyde.[4][6]

    • Mitigation: As mentioned, using an inert atmosphere is critical. Additionally, ensure that your solvents are free of peroxides.

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a carboxylic acid and an alcohol.

    • Mitigation: Avoid using strong bases unless the reaction specifically calls for them. If a base is necessary, consider using a milder, non-nucleophilic base.

  • Reactions at the Ethoxy Group: Under harsh acidic conditions, the ethoxy group could potentially be cleaved to a hydroxyl group, forming 3-chloro-4-hydroxybenzaldehyde.[7][8]

    • Mitigation: Use moderate reaction conditions and avoid prolonged exposure to strong acids.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

1. How should this compound be stored to ensure its stability?

To maintain its purity and stability, this compound should be stored in a tightly closed container at 0-8 °C.[1] It is also advisable to store it under an inert atmosphere to prevent oxidation.[9]

2. Is this compound sensitive to light?

Yes, like many benzaldehydes, it can be sensitive to light.[3] Photodegradation can occur, potentially leading to the formation of byproducts.[10][11] It is best to store the compound in an amber-colored vial or in a dark location.

3. What are the primary degradation pathways for this compound?

The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid.[3][4] Other potential degradation routes include reactions involving the ethoxy and chloro substituents under harsh conditions.

4. Under what pH conditions is this compound most stable?

Generally, substituted benzaldehydes are most stable under neutral or slightly acidic conditions. Strong basic conditions can promote the Cannizzaro reaction, while strong acidic conditions at elevated temperatures could potentially cleave the ether linkage.

5. What are some common incompatible materials with this compound?

Avoid strong oxidizing agents, strong bases, and strong reducing agents unless they are part of the planned reaction.[5][12] It is also important to be cautious with reactive metals.

IV. Experimental Protocols & Data

Protocol 1: General Handling and Storage

  • Upon receipt, store this compound at 0-8 °C in a tightly sealed container.[1]

  • For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

  • When weighing and transferring the compound, work quickly to minimize exposure to air and light.

  • Always use clean, dry glassware and spatulas.

Table 1: Stability Profile of this compound

ConditionPotential OutcomeMitigation Strategy
Acidic Potential ether cleavage under harsh conditions.Use mild acidic conditions and moderate temperatures.
Basic Cannizzaro reaction (disproportionation).Avoid strong bases; use weak or non-nucleophilic bases if required.
Oxidative Oxidation of aldehyde to carboxylic acid.Work under an inert atmosphere; use peroxide-free solvents.[4][6]
Reductive Reduction of aldehyde to an alcohol.Compatible with many reducing agents, but choice depends on desired outcome.
Thermal Potential for decomposition at high temperatures.Follow recommended reaction temperatures.
Photolytic Degradation upon exposure to UV light.[3]Store in a dark place or use amber vials.

V. Visualizing Reaction Pathways

Diagram 1: Common Degradation Pathways

CEBA This compound Acid 3-Chloro-4-ethoxybenzoic Acid CEBA->Acid Oxidation ([O], air, light) Alcohol (3-Chloro-4-ethoxyphenyl)methanol CEBA->Alcohol Reduction ([H]) Phenol 3-Chloro-4-hydroxybenzaldehyde CEBA->Phenol Ether Cleavage (Strong Acid, Heat)

Sources

preventing side reactions of the aldehyde group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Aldehyde Moiety

The aldehyde is one of the most versatile functional groups in organic synthesis, serving as a cornerstone for building molecular complexity. However, its high reactivity—stemming from the electrophilic nature of the carbonyl carbon and the acidity of its α-protons—makes it susceptible to a host of undesired side reactions.[1] These include oxidation to a carboxylic acid, reduction to an alcohol, and unwanted nucleophilic additions.[2][3] Furthermore, under basic or acidic conditions, aldehydes with α-hydrogens are prone to self-condensation reactions, such as the Aldol condensation.[4][5]

To perform chemical transformations on other parts of a molecule without affecting the aldehyde, a robust protection-deprotection strategy is essential.[6][7] This guide serves as a technical resource for researchers, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the protection of aldehyde functional groups.

Troubleshooting Guide: Common Issues in Aldehyde Protection & Deprotection

This section addresses specific experimental failures in a problem-cause-solution format.

Issue 1: Low or No Yield During Acetal Protection Reaction

Symptom: You are attempting to protect an aldehyde as a cyclic acetal (e.g., a 1,3-dioxolane using ethylene glycol and an acid catalyst), but TLC or NMR analysis shows mostly unreacted starting material.

Potential Causes & Solutions:

  • Presence of Water: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[8][9] The presence of even trace amounts of water in the reaction mixture can push the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Crucially, actively remove water as it forms. This is typically achieved using a Dean-Stark apparatus, which physically separates the water-toluene azeotrope, or by adding a chemical dehydrating agent like molecular sieves or trimethyl orthoformate directly to the reaction flask.[10]

  • Insufficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the weakly nucleophilic alcohol.[11][12]

    • Solution: Ensure an appropriate amount of an acid catalyst is used. Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like BF₃·OEt₂.[10] If your substrate is highly acid-sensitive, a milder catalyst like PPTS is recommended.

  • Steric Hindrance: A sterically bulky aldehyde or diol can significantly slow down the rate of reaction.

    • Solution: Increase the reaction time and/or temperature (reflux). Consider using a less sterically demanding protecting group if possible.

Issue 2: Unwanted Side Reactions During a Grignard or Organolithium Reaction

Symptom: You have a molecule containing both an aldehyde and another functional group (e.g., an ester or a halide). After protecting the aldehyde as an acetal, you attempt a Grignard reaction, but you observe a complex mixture of products and low yield of the desired product.

Potential Causes & Solutions:

  • Incomplete Protection: If even a small amount of the aldehyde remains unprotected, it will readily react with the highly nucleophilic and basic organometallic reagent, consuming it and leading to byproducts.[2]

    • Solution: Ensure the protection step has gone to completion before proceeding. It is often advisable to purify the protected intermediate by column chromatography to remove any unreacted aldehyde before subjecting it to the organometallic reagent.

  • Acetal Instability (Incorrect Protecting Group Choice): While acetals are generally stable to bases, some organometallic preparations or reaction conditions might inadvertently introduce acidic species during workup, leading to premature deprotection.

    • Solution: For reactions involving very strong bases or nucleophiles where absolute stability is paramount, consider using a more robust protecting group like a 1,3-dithiane. Dithianes are exceptionally stable under basic conditions.[13][14]

Issue 3: Difficulty Removing the Protecting Group (Deprotection Failure)

Symptom: The deprotection step (e.g., hydrolysis of an acetal or dithiane) is sluggish, incomplete, or fails entirely.

Potential Causes & Solutions:

  • Acetal Deprotection (Aqueous Acid): The reverse reaction requires a sufficient concentration of water and acid to drive the equilibrium back to the aldehyde.[8]

    • Solution: Ensure a large excess of water is present. A common solvent system is a mixture of acetone or THF with aqueous acid (e.g., 1M HCl).[10] If the reaction is slow, gentle heating can be applied.

  • Dithiane Deprotection: Dithianes are stable to acid hydrolysis and require specific, often oxidative or heavy-metal-based, conditions for cleavage.[15][16] Attempting to remove them with simple aqueous acid will fail.

    • Solution: Use established methods for dithiane cleavage. Common reagents include mercury(II) chloride (HgCl₂) with a base like CaCO₃, or oxidative methods involving reagents like N-bromosuccinimide (NBS) or iodine in a wet solvent.[15][17] Be aware that these conditions can be harsh and may not be compatible with other functional groups in your molecule.

Issue 4: Loss of Other Acid-Sensitive Groups During Acetal Deprotection

Symptom: You successfully remove the acetal protecting group using aqueous acid, but you also cleave another acid-labile group in your molecule, such as a tert-butyldimethylsilyl (TBDMS) ether or a Boc-protecting group.

Potential Causes & Solutions:

  • Lack of Orthogonality: The deprotection conditions for your aldehyde are not compatible with other protecting groups present. This is a common challenge in multi-step synthesis.[18][19]

    • Solution 1 (Method Optimization): Attempt deprotection under the mildest possible acidic conditions. Using a buffered system or a very mild acid like PPTS in wet acetone can sometimes provide the necessary selectivity.[17]

    • Solution 2 (Orthogonal Protection Strategy): Re-evaluate the initial protection strategy. If your synthesis requires the stability of a silyl ether, you should protect the aldehyde with a group that can be removed under non-acidic conditions. A 1,3-dithiane is an excellent choice, as its deprotection with reagents like iodine is performed under neutral or mildly basic conditions, leaving acid-sensitive groups intact.[16][17] This is a core concept of an orthogonal protecting group strategy.[18][20]

Decision Workflow for Aldehyde Protection

Choosing the correct protecting group is critical for synthetic success. The following workflow helps guide this decision based on downstream reaction conditions.

G start Start: Need to Protect Aldehyde q1 Will the next step involve strong bases or nucleophiles (e.g., Grignard, LiAlH4)? start->q1 q2 Does the molecule contain other acid-sensitive groups (e.g., silyl ethers, Boc)? q1->q2 Yes acetal Protect as an Acetal (e.g., 1,3-Dioxolane) q1->acetal No (e.g., oxidation, mild conditions) q2->acetal No dithiane Protect as a Dithiane (e.g., 1,3-Dithiane) q2->dithiane Yes q3 Are the deprotection conditions for Dithiane (e.g., HgCl2, I2) compatible with the final molecule? q3->acetal No q3->dithiane Yes (Proceed with Dithiane) rethink Re-evaluate synthetic route or consider alternative protecting groups q3->rethink No, and Acetal is not an option dithiane->q3 G Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ H_plus H⁺ Diol HO(CH₂)₂OH Water H₂O Hemiacetal_Carbocation R-CH(OH)-O⁺H(CH₂)₂OH Protonated_Aldehyde->Hemiacetal_Carbocation + Diol Hemiacetal R-CH(OH)-O(CH₂)₂OH Hemiacetal_Carbocation->Hemiacetal - H⁺ Protonated_Hemiacetal R-CH(O⁺H₂)-O(CH₂)₂OH Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion R-CH=O⁺(CH₂)₂OH Protonated_Hemiacetal->Oxonium_Ion - H₂O Protected_Protonated R-CH(O(CH₂)₂O⁺H) Oxonium_Ion->Protected_Protonated + Intramolecular attack Acetal Cyclic Acetal Protected_Protonated->Acetal - H⁺

Sources

troubleshooting guide for the synthesis of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic aldehyde. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, a successful and high-yielding synthesis of this compound is often a critical first step in a larger synthetic campaign.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Low or No Product Formation

Question: I am attempting the direct chlorination of 4-ethoxybenzaldehyde, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the direct chlorination of 4-ethoxybenzaldehyde is a common issue that can often be traced back to several key factors related to electrophilic aromatic substitution. The ethoxy group (-OC₂H₅) is an activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group.[1] Successful chlorination at the desired 3-position requires careful control of reaction conditions.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is crucial for polarizing the chlorinating agent (e.g., SO₂Cl₂, Cl₂) to generate a potent electrophile.[1]

    • Troubleshooting:

      • Ensure the Lewis acid is anhydrous and of high purity. Moisture will deactivate the catalyst.

      • Consider using a freshly opened bottle or purifying the catalyst before use.

      • Increase the molar ratio of the catalyst slightly, but be cautious as excessive amounts can lead to side reactions.

  • Inappropriate Reaction Temperature: The temperature must be carefully controlled to manage the reaction rate.

    • Troubleshooting:

      • Reactions are often carried out at low temperatures (0-25 °C) to minimize the formation of byproducts.[1] If the reaction is too slow, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring the reaction progress by TLC or GC.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent can significantly impact the outcome.

    • Troubleshooting:

      • Sulfuryl chloride (SO₂Cl₂) is often a good choice for controlled chlorination.[1]

      • N-Chlorosuccinimide (NCS) can be a milder alternative, sometimes used with an acid catalyst like trifluoroacetic acid.[1]

Formation of Multiple Products and Isomers

Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the crude product is complex. How can I minimize the formation of side products?

Answer: The formation of multiple products is typically due to over-chlorination or chlorination at undesired positions. Understanding the directing effects of the substituents is key to mitigating this issue.

Potential Side Reactions and Solutions:

  • Dichlorination: The formation of a dichlorinated product is a common side reaction if the reaction is allowed to proceed for too long or if the conditions are too harsh.

    • Troubleshooting:

      • Carefully monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product is maximized.

      • Use a stoichiometric amount of the chlorinating agent.

  • Isomer Formation: While the ethoxy group strongly directs ortho and para, some chlorination may occur at other positions, especially if the reaction conditions are not optimal.

    • Troubleshooting:

      • Ensure the reaction is run at the recommended temperature to maximize regioselectivity.

      • The choice of solvent can also influence the selectivity. Non-polar solvents like dichloromethane or carbon tetrachloride are commonly used.[1]

Challenges with Williamson Ether Synthesis Route

Question: I am synthesizing this compound starting from 3-chloro-4-hydroxybenzaldehyde via Williamson ether synthesis, but the reaction is incomplete. What could be the problem?

Answer: The Williamson ether synthesis is a robust reaction, but its success depends on the complete deprotonation of the phenol and the reactivity of the ethylating agent.

Potential Issues and Solutions:

  • Incomplete Deprotonation: The phenoxide anion is the nucleophile in this reaction. Incomplete deprotonation of the 3-chloro-4-hydroxybenzaldehyde will result in unreacted starting material.

    • Troubleshooting:

      • Use a sufficiently strong base. Sodium ethoxide in ethanol is a common choice.[4] Other options include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile.

      • Ensure the base is used in at least a stoichiometric amount, and a slight excess may be beneficial.

  • Poor Quality Ethylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) should be pure and free from decomposition products.

    • Troubleshooting:

      • Use a freshly opened bottle or distill the ethylating agent before use.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Heating the reaction mixture to reflux is often necessary.[4] Monitor the reaction by TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials.

  • Direct chlorination of 4-ethoxybenzaldehyde is a more direct route but can present challenges with regioselectivity and over-chlorination.[1]

  • The multi-step synthesis starting from 4-hydroxybenzaldehyde involves an initial chlorination to 3-chloro-4-hydroxybenzaldehyde followed by a Williamson ether synthesis.[1] This route can offer better control over the introduction of the substituents and may be more reliable for achieving high purity.

Q2: How can I effectively purify the final product?

A2: Purification of this compound typically involves one or more of the following techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a structurally similar compound, 3-Chloro-4-hydroxybenzaldehyde, recrystallization from n-hexane has been reported.[1] A solvent system of hexane and ethyl acetate might also be effective.[1]

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A solvent system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[4]

  • Distillation: Benzaldehydes can be purified by distillation, often under reduced pressure to prevent decomposition at high temperatures.[5][6]

Q3: My purified this compound is turning yellow over time. What is happening and how can I prevent it?

A3: Benzaldehydes are susceptible to oxidation in the presence of air, leading to the formation of the corresponding benzoic acid, which can cause discoloration.[5]

  • Prevention:

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the container tightly sealed and protected from light.

    • For long-term storage, refrigeration at 0-8 °C is recommended.[2]

Q4: Are there alternative formylation methods to introduce the aldehyde group?

A4: Yes, several classic named reactions can be used for the formylation of aromatic rings, which could be applied to a precursor like 2-chloro-1-ethoxybenzene. These include:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[7][8][9]

  • Gattermann Reaction: This method employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11] A modification uses zinc cyanide, which is safer to handle.[10]

  • Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols using chloroform and a strong base.[12][13] This would be applicable to 2-chlorophenol, followed by etherification.

Experimental Protocols

Protocol 1: Direct Chlorination of 4-Ethoxybenzaldehyde

Materials:

  • 4-Ethoxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-ethoxybenzaldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous FeCl₃ (catalytic amount, e.g., 0.05 equivalents) to the solution.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. Upon completion, slowly quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Recommended Condition Reference
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂)[1]
CatalystIron(III) Chloride (FeCl₃)[1]
SolventDichloromethane[1]
Temperature0 - 25 °C[1]
Protocol 2: Williamson Ether Synthesis from 3-Chloro-4-hydroxybenzaldehyde

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.[4]

  • Add sodium ethoxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).[4]

  • Cool the reaction mixture to room temperature and evaporate most of the ethanol under reduced pressure.[4]

  • Add water to the residue and extract the product with ethyl acetate.[4]

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.[4]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[4]

  • Recrystallize the solid from a suitable solvent like cyclohexane to obtain the pure this compound.[4]

Visualizing the Chemistry

Reaction Scheme: Key Synthetic Routes

SynthesisRoutes cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Multi-step Synthesis 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde 3-Chloro-4-ethoxybenzaldehyde_1 This compound 4-Ethoxybenzaldehyde->3-Chloro-4-ethoxybenzaldehyde_1 SO2Cl2, FeCl3 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Chloro-4-hydroxybenzaldehyde 3-Chloro-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Chloro-4-hydroxybenzaldehyde Chlorination 3-Chloro-4-ethoxybenzaldehyde_2 This compound 3-Chloro-4-hydroxybenzaldehyde->3-Chloro-4-ethoxybenzaldehyde_2 EtBr, Base

Caption: Key synthetic pathways to this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Synthesis Issue low_yield Low or No Product start->low_yield side_products Multiple Products start->side_products incomplete_reaction Incomplete Reaction (Williamson Ether) start->incomplete_reaction check_catalyst Check Catalyst Activity (Anhydrous, Purity) low_yield->check_catalyst monitor_reaction Monitor Reaction Closely (TLC, GC) side_products->monitor_reaction check_base Ensure Complete Deprotonation (Strong Base) incomplete_reaction->check_base check_temp Optimize Temperature check_catalyst->check_temp check_reagent Verify Reagent Quality check_temp->check_reagent end1 Improved Yield check_reagent->end1 stoichiometry Check Stoichiometry monitor_reaction->stoichiometry temp_control Ensure Temperature Control stoichiometry->temp_control end2 Higher Purity temp_control->end2 check_ethylating_agent Verify Ethylating Agent Quality check_base->check_ethylating_agent optimize_conditions Optimize Temp. & Time check_ethylating_agent->optimize_conditions end3 Complete Conversion optimize_conditions->end3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benzaldehyde - Wikipedia.
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.
  • Gattermann reaction - Wikipedia.
  • Gattermann Reaction: Mechanism, Examples & Application - Collegedunia.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
  • Reimer–Tiemann reaction - Wikipedia.
  • Vilsmeier-Haack Reaction - NROChemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Gattermann Aldehyde Synthesis.
  • Gattermann reaction examples - BYJU'S.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Benzaldehyde - Sciencemadness Wiki.

Sources

selection of an optimal catalyst for the preparation of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for the selection of an optimal catalyst and troubleshooting the synthesis of 3-Chloro-4-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the preparation of this compound?

A1: The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich aromatic compounds like the precursor to this compound.[2][3][4][5][6] This reaction utilizes an in-situ generated "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[2][5][6]

Q2: What is the "catalyst" in the Vilsmeier-Haack reaction?

A2: While not a catalyst in the traditional sense of being regenerated, the combination of DMF and POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium salt, which drives the reaction.[5] POCl₃ acts as an activating agent for DMF. The reaction is stoichiometric, not catalytic, with respect to the Vilsmeier reagent.

Q3: What is the expected regioselectivity for the formylation of 2-chloro-1-ethoxybenzene?

A3: The formylation is predicted to occur predominantly at the para-position to the strongly activating ethoxy group, yielding the desired this compound. The ethoxy group is a powerful ortho-, para-director due to its electron-donating resonance effect. The chloro group, while also an ortho-, para-director, is a deactivating group.[7] In cases of competing directing effects, the more strongly activating group dictates the position of electrophilic substitution.

Q4: Can other reagents be used in place of POCl₃?

A4: Yes, other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride can also be used to generate the Vilsmeier reagent from DMF.[6] However, POCl₃ is the most commonly employed reagent for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-chloro-1-ethoxybenzene

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions and should be optimized for specific laboratory conditions.[8]

Materials:

  • 2-chloro-1-ethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 2-chloro-1-ethoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60°C) may be necessary.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic substrate. 3. Reaction temperature is too low.1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried. 2. Confirm the presence of an electron-donating group on the substrate. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of Multiple Products 1. Di-formylation due to excess Vilsmeier reagent. 2. Formation of isomeric products.1. Use a stoichiometric amount of the Vilsmeier reagent (around 1.1-1.5 equivalents). 2. While the desired isomer is expected to be major, purification by column chromatography is essential.
Dark-colored Reaction Mixture Polymerization or side reactions.Ensure the reaction temperature is controlled, especially during the addition of POCl₃.
Difficult Work-up/Emulsion Formation Incomplete hydrolysis of the iminium salt intermediate.Ensure thorough quenching with the bicarbonate solution and vigorous stirring. Addition of brine during extraction can help break emulsions.

Visualizing the Workflow

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ formation at 0°C) DMF->Vilsmeier_Reagent POCl3 Freshly Distilled POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (0°C to RT/Heat) Vilsmeier_Reagent->Reaction_Mix Substrate 2-chloro-1-ethoxybenzene in Anhydrous DCM Substrate->Reaction_Mix Quenching Quenching (Ice & NaHCO₃) Reaction_Mix->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Vilsmeier_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene 2-chloro-1-ethoxybenzene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Water H₂O Product This compound Iminium_Salt->Product + H₂O

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis, which is commonly achieved via a Vilsmeier-Haack formylation of 2-chloro-1-ethoxybenzene. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, ensuring both the integrity of your experiment and the quality of your product.

Understanding the Core Challenge: The Vilsmeier-Haack Exotherm

The Vilsmeier-Haack (V-H) reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction involves the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This process, as well as the subsequent electrophilic substitution on the aromatic ring, can be significantly exothermic, posing a thermal hazard if not properly controlled.[5][6][7][8] Calorimetric studies of V-H reactions have demonstrated their potential for rapid temperature and pressure increases, which can lead to runaway reactions.[5][6][7][8]

The primary sources of exotherm in the synthesis of this compound are:

  • Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the electrophilic chloroiminium salt is itself an exothermic process.[5]

  • Formylation of the Aromatic Ring: The electrophilic attack of the Vilsmeier reagent on the 2-chloro-1-ethoxybenzene substrate releases a significant amount of heat.

  • Quenching: The neutralization of the reaction mixture, especially with aqueous bases, can generate heat.

Effective management of these exotherms is critical for reaction safety, product yield, and purity.

Troubleshooting Guide: Addressing Common Exotherm-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Rapid, Uncontrolled Temperature Spike During Vilsmeier Reagent Formation

  • Question: I was adding POCl₃ to DMF, and the temperature of the mixture increased much faster than anticipated, even with external cooling. What went wrong, and what should I do?

  • Answer: This is a critical situation that indicates an impending runaway reaction. The immediate priority is to ensure the safety of yourself and others in the lab.

    Immediate Actions:

    • Stop the Addition: Immediately cease the addition of POCl₃.

    • Enhance Cooling: If safe to do so, increase the efficiency of your cooling bath. For an ice bath, ensure good contact between the flask and the ice/water slurry. Have a secondary, colder bath (e.g., dry ice/acetone) ready for emergencies.[9]

    • Alert Personnel: Inform your colleagues and lab supervisor of the situation.

    • Prepare for Emergency Shutdown: Be ready to implement your lab's emergency shutdown procedure.[5] This may involve quenching the reaction if it can be done safely.

    Root Cause Analysis and Prevention:

    • Addition Rate Too Fast: The most likely cause is adding the POCl₃ too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

      • Preventative Measure: For subsequent experiments, use a syringe pump or a dropping funnel for a slow, controlled, dropwise addition of POCl₃.[9] Continuously monitor the internal temperature of the reaction.

    • Inadequate Cooling: Your cooling bath may not be sufficient for the scale of the reaction.

      • Preventative Measure: Ensure your reaction vessel is appropriately sized for the cooling bath, allowing for efficient heat transfer. For larger scale reactions, consider a cryostat for more precise temperature control.

    • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster.

      • Preventative Measure: Use a properly sized stir bar or overhead stirrer to ensure vigorous and homogenous mixing throughout the addition.

Scenario 2: Temperature Increases Significantly After Initial Cooling During the Formylation Step

  • Question: I successfully formed the Vilsmeier reagent and started adding my 2-chloro-1-ethoxybenzene solution. The initial temperature was well-controlled, but after some time, it began to rise steadily despite my cooling bath. Why is this happening?

  • Answer: This delayed exotherm can be deceptive and dangerous. It often points to an accumulation of unreacted reagents followed by a sudden increase in reaction rate.

    Immediate Actions:

    • Halt Addition: Stop adding the 2-chloro-1-ethoxybenzene.

    • Monitor Closely: Keep a close watch on the internal temperature. If it continues to rise uncontrollably, proceed with emergency cooling and shutdown procedures.

    Root Cause Analysis and Prevention:

    • Reaction Induction Period: Some reactions have an induction period, and the heat evolution may not be immediate.

      • Preventative Measure: Always add the substrate slowly and monitor the temperature continuously. A slight, controlled temperature increase upon initial addition is a good indicator that the reaction has started. If no initial exotherm is observed, pause the addition to see if the reaction initiates before proceeding.

    • Insufficient Cooling for the Main Reaction: The formylation step can be more exothermic than the reagent formation.

      • Preventative Measure: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the substrate.

    • Substrate Purity: Impurities in the 2-chloro-1-ethoxybenzene could be affecting the reaction kinetics.

      • Preventative Measure: Ensure the purity of your starting materials.

Scenario 3: Vigorous Gas Evolution and Exotherm During Quenching

  • Question: When I poured my reaction mixture into the sodium acetate solution for work-up, it started bubbling violently and the quenching vessel became very hot. Is this normal?

  • Answer: While some heat and gas evolution can be expected during the neutralization of acidic reagents, a violent reaction is a sign of an uncontrolled quench.

    Immediate Actions:

    • Step Back: Maintain a safe distance from the fume hood.

    • Ensure Ventilation: Confirm that your fume hood is functioning at maximum capacity to handle any fumes.

    Root Cause Analysis and Prevention:

    • Quenching Too Rapidly: Adding the reaction mixture too quickly to the quenching solution can lead to a rapid, localized release of heat and gas (CO₂ from bicarbonate or acetate reacting with acid).

      • Preventative Measure: Add the reaction mixture slowly and portion-wise to a vigorously stirred, ice-cold quenching solution.[10] This allows for better temperature control and gradual gas release.

    • Concentrated Quenching Solution: A highly concentrated basic solution can lead to a more vigorous initial reaction.

      • Preventative Measure: Use a saturated, but not overly concentrated, solution of sodium bicarbonate or sodium acetate.[4][9]

    • Hydrolysis of Unreacted Reagents: The hydrolysis of any remaining Vilsmeier reagent or POCl₃ is also exothermic.

      • Preventative Measure: A controlled quench as described above is the best way to manage this.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for forming the Vilsmeier reagent and for the subsequent formylation?

A1: For the formation of the Vilsmeier reagent, it is crucial to maintain a low temperature, typically between 0-5 °C, by adding POCl₃ dropwise to DMF with efficient cooling and stirring. For the formylation step, adding the 2-chloro-1-ethoxybenzene to the pre-formed Vilsmeier reagent, maintaining the temperature in the range of 0-10 °C is a good starting point. However, the optimal temperature may vary, and it is essential to monitor the reaction by TLC to determine the ideal conditions for your specific setup.[10]

Q2: What are some common side products in the Vilsmeier-Haack formylation of 2-chloro-1-ethoxybenzene?

  • Di-formylation: If there are other activated positions on the aromatic ring, a second formyl group can be added. For 2-chloro-1-ethoxybenzene, the primary site of formylation is expected to be para to the ethoxy group.

  • Polymerization/Tar Formation: This can occur if the reaction overheats or if the substrate is particularly reactive.[10] Careful temperature control is the best way to minimize this.[10]

  • Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the solvent if it is not inert.[11]

Q3: How should I scale up this reaction from a 1g to a 20g scale?

A3: Scaling up an exothermic reaction requires careful consideration and should not be done by simply multiplying all reagent quantities. Here are key principles:

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, meaning heat dissipation becomes less efficient.[12] You will need a more robust cooling system.

  • Addition Rate: The rate of addition of reagents must be decreased proportionally to the scale-up factor to avoid excessive heat accumulation.

  • Mixing: Ensure that the mixing efficiency is maintained or improved at a larger scale to prevent hot spots. This may require switching from a magnetic stir bar to an overhead mechanical stirrer.

  • Pilot Reaction: It is highly recommended to perform an intermediate-scale reaction (e.g., 5g) before proceeding to the 20g scale to identify any unforeseen challenges.

  • Calorimetry Data: For industrial scale-up, reaction calorimetry data is essential to accurately model the heat flow and design an appropriate cooling strategy.[5][13]

Q4: What is the best way to quench the Vilsmeier-Haack reaction?

A4: The recommended procedure is to pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and a saturated aqueous solution of a weak base like sodium acetate or sodium bicarbonate.[4][9][10] This method serves to:

  • Hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Neutralize the acidic reaction mixture.

  • Dissipate the heat of quenching through the melting of the ice.

Q5: What should be included in an emergency plan for this reaction?

A5: Your emergency plan should be written and understood by all lab personnel before starting the experiment. It should include:

  • Emergency Shutdown Procedure: This involves immediate cessation of reagent addition, application of emergency cooling (e.g., a larger or colder cooling bath), and preparation for a controlled quench.[4][5]

  • Emergency Quenching: Have a large, accessible container of a suitable quenching agent (e.g., a large volume of cold water or a dilute basic solution) ready.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves. A face shield is also recommended.

  • Evacuation Route: Know your nearest emergency exit.

  • Contact Information: Have emergency contact numbers readily available.

Experimental Protocols and Data

While a specific, validated protocol for the synthesis of this compound was not found in the initial search, a general procedure for a Vilsmeier-Haack reaction is provided below. This is a general guideline and must be adapted and optimized for your specific substrate and laboratory conditions.

General Laboratory Protocol for Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (x.x eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, x.x eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Formylation:

    • Dissolve 2-chloro-1-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 30-60 minutes.

    • Monitor the reaction progress by TLC. The reaction may require stirring at room temperature or gentle heating to go to completion.

  • Work-up and Quenching:

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

    • Slowly and carefully pour the reaction mixture into the ice/sodium acetate slurry.

    • Stir the mixture for 30-60 minutes until the ice has melted and the hydrolysis is complete.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterVilsmeier-Haack Reaction (General)Notes
Reaction Enthalpy Typically highly exothermicA reported value for a similar reaction is -57 kJ/mol.[5] This value can vary significantly based on the substrate and reaction conditions.
Recommended Temp. 0-10 °CLower temperatures are generally safer for controlling the exotherm.
Key Reagents DMF, POCl₃Both should be anhydrous for best results.
Quenching Agent Saturated aq. NaOAc or NaHCO₃A weak base is preferred to control the rate of neutralization.

Visualizing the Workflow

Diagram: Decision-Making for Exotherm Control

ExothermControl start Start Reagent Addition monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable within Safe Range? monitor_temp->temp_stable continue_addition Continue Slow Addition temp_stable->continue_addition Yes temp_spike Temperature Spiking? temp_stable->temp_spike No continue_addition->monitor_temp stop_addition STOP ADDITION IMMEDIATELY temp_spike->stop_addition Yes reaction_complete Reaction Complete temp_spike->reaction_complete No enhance_cooling Enhance Cooling (e.g., add more ice, use colder bath) stop_addition->enhance_cooling emergency_plan Activate Emergency Shutdown Plan enhance_cooling->emergency_plan

Caption: A workflow for monitoring and responding to temperature changes during an exothermic reaction.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Felder, S., Micouin, L., & Benedetti, E. (2021). Para‐Functionalization of N‐Substituted 4‐amino[2.2]paracyclophanes by Regioselective Formylation. European Journal of Organic Chemistry, 2021(29).
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Patil, P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of novel heterocyclic compounds. Growing Science.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Zeitschrift für Naturforschung. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • SciSpace. (n.d.).
  • Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • The Vilsmeier Reaction. 2.

Sources

methods for monitoring the progress of reactions involving 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 3-Chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction monitoring. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively improve your experimental design.

This compound is a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1][2] Accurate monitoring of its reactions is critical for optimizing yield, minimizing impurities, and ensuring the overall success of a synthetic route. This guide provides troubleshooting advice and frequently asked questions for the most common analytical techniques used to monitor these transformations.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress.[3][4][5] However, several issues can arise that may complicate the interpretation of your results.

Question: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?

Answer: Streaking is a frequent challenge in TLC and can stem from several factors, especially with halogenated aromatic compounds.[6][7]

  • Sample Overloading: This is the most common cause of streaking.[8] When too much sample is applied, the stationary phase becomes saturated, leading to a continuous band instead of a well-defined spot.

    • Solution: Prepare a more dilute sample (a good starting point is ~1 mg/mL) and re-spot.[8] You can also try spotting multiple times in the same location, allowing the solvent to dry between each application, to concentrate the sample without overloading.[9]

  • Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for this compound or its reaction products.

    • Solution: Adjust the polarity of your eluent. For moderately polar compounds like this benzaldehyde derivative, a mixture of a non-polar solvent (e.g., hexanes, toluene) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.[7] Experiment with different ratios to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.[7] If spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, it is too polar.[6]

  • Compound Acidity/Basicity: If your compound is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking.

    • Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%).[6]

Question: I've run my TLC, but I can't see any spots under the UV lamp. What should I do?

Answer: While aromatic compounds like this compound and its derivatives typically absorb UV light, several factors can lead to invisible spots.[9]

  • Insufficient Concentration: Your sample may be too dilute.

    • Solution: Concentrate your sample or spot multiple times in the same location, ensuring the spot is dry between applications.[8][9]

  • Compound is Not UV-Active: Although less common for this class of compounds, it's possible the product or an intermediate does not absorb UV light strongly.

    • Solution: Use a chemical stain. Anisaldehyde or potassium permanganate stains are often effective for visualizing a wide range of functional groups.[6] Iodine vapor is another simple and often effective visualization method.[10]

  • Volatility: The compound may have evaporated from the plate, especially if heated to dry.

    • Solution: Avoid excessive heating when drying the TLC plate.[11]

  • Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress, offering high resolution and sensitivity.[12]

Question: I'm observing baseline noise or drift in my HPLC chromatogram. What are the likely causes and solutions?

Answer: An unstable baseline can significantly impact the accuracy of your quantification.[13][14]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise and spikes.[15]

      • Solution: Thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging.[15]

    • Contamination: Impurities in the mobile phase solvents can lead to baseline drift and ghost peaks.[16]

      • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily, especially if using buffers.[15]

  • System Leaks: Leaks in pump seals, fittings, or the injector can cause pressure fluctuations and a noisy baseline.[17]

    • Solution: Systematically check for leaks from the solvent reservoirs to the detector waste line. Tighten any loose fittings and replace worn seals.

  • Temperature Fluctuations: Changes in ambient temperature can affect the column and detector, leading to baseline drift.[14]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the laboratory temperature is consistent.[17]

Question: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and the accuracy of integration.[14]

  • Peak Tailing:

    • Secondary Interactions: Active sites on the silica packing material can interact with polar functional groups, causing tailing.

      • Solution: For basic compounds, add a competing base like triethylamine to the mobile phase. Ensure the mobile phase pH is appropriate to keep acidic or basic analytes in a single protonation state.[14]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Dilute your sample or reduce the injection volume.

    • Column Void: A void at the head of the column can cause peak distortion.

      • Solution: Reverse flush the column (if permissible by the manufacturer) or replace the column.[14]

  • Peak Fronting:

    • Sample Overload: This is a common cause of fronting, particularly for highly retained compounds.[14]

      • Solution: Reduce the sample concentration or injection volume.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing volatile and thermally stable compounds, providing both separation and structural information.

Question: I'm getting poor sensitivity or no peak for my compound of interest. What should I check?

Answer: Low sensitivity can be due to a variety of factors related to both the GC and the MS components.

  • Improper GC Conditions:

    • Injector Temperature: If the injector temperature is too low, the sample may not volatilize efficiently. If it's too high, the compound may degrade.

      • Solution: Optimize the injector temperature. For a starting point, set it 20-50 °C above the boiling point of the least volatile analyte. This compound has a boiling point of 255 °C.[18]

    • Column Flow Rate: The carrier gas flow rate affects sensitivity.

      • Solution: Optimize the flow rate for your column dimensions. For most capillary columns, a flow rate of 1-2 mL/min is a good starting point.[19]

  • MS Tuning: The mass spectrometer needs to be properly tuned to achieve optimal sensitivity.

    • Solution: Perform an autotune using the manufacturer's recommended tuning compound (e.g., PFTBA).[20] For higher sensitivity for your specific analyte, you may need to perform a manual tune to optimize the ion source and analyzer parameters for the m/z range of interest.[20]

  • Column Bleed: High column bleed can increase baseline noise and reduce sensitivity.

    • Solution: Use a low-bleed MS-grade column.[19] Ensure the column is properly conditioned before use and that the carrier gas is pure by using appropriate traps.[19]

Question: My mass spectra are noisy or have high background ions. How can I improve the spectral quality?

Answer: A clean mass spectrum is crucial for accurate identification.

  • Air Leaks: Leaks in the GC-MS system are a common source of high background, particularly ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen).

    • Solution: Check for leaks at all fittings, especially the column connection to the MS interface and the injector septum. Use an electronic leak detector for a thorough check.

  • Contamination: Contamination from the sample, solvent, or previous injections can lead to background ions.

    • Solution: Run a solvent blank to identify sources of contamination. Clean the ion source if necessary. Ensure high-purity solvents are used.

  • Scan Speed: If the scan speed is too high, the detector may not collect enough ions at each m/z value, resulting in a noisy spectrum.

    • Solution: Optimize the scan speed. A slower scan will generally produce a better quality spectrum but will result in fewer data points across the chromatographic peak.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural elucidation and quantitative analysis of reaction mixtures.[22][23]

Question: How can I use ¹H NMR to accurately determine the conversion or yield of my reaction?

Answer: Quantitative NMR (qNMR) is a highly accurate method for determining concentration and yield without the need for response factors like in chromatography.[24][25][26]

  • Relative Quantification: You can determine the relative amounts of starting material and product by comparing the integrals of their respective, well-resolved signals.[27]

    • Procedure:

      • Identify a signal for the starting material (e.g., the aldehyde proton of this compound, typically around 9.8-10.0 ppm) and a distinct signal for the product that does not overlap with any other signals.[28][29]

      • Carefully integrate both signals.

      • The percent conversion can be calculated by comparing the integral of the product signal to the sum of the integrals of the product and remaining starting material signals (after normalizing for the number of protons each signal represents).

  • Absolute Quantification (using an internal standard): For determining the absolute yield, a known amount of an internal standard is added to the sample.[27][30]

    • Procedure:

      • Choose an internal standard that is soluble in the NMR solvent, does not react with the components of the mixture, and has at least one signal that is well-resolved from all other signals in the spectrum.[30]

      • Accurately weigh a known amount of the internal standard and add it to a known amount of the reaction mixture.

      • Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., a longer relaxation delay, such as 10 seconds, to ensure full relaxation of all protons).[30]

      • Integrate a known signal from the internal standard and a signal from the product.

      • The moles of the product can be calculated using the following formula:[26] Moles_product = (Integral_product / N_protons_product) * (N_protons_IS / Integral_IS) * Moles_IS

Question: My NMR signals are broad, making integration difficult. What can I do?

Answer: Broad signals can arise from several issues.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective.

  • Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through it. If metal contamination is suspected, passing the sample through a small plug of silica or celite may help.

  • Sample Viscosity: Highly viscous samples can lead to broader lines.

    • Solution: Dilute the sample if possible, or acquire the spectrum at a higher temperature to reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around technique for monitoring a reaction with this compound?

For routine, qualitative monitoring of reaction progress (i.e., consumption of starting material and formation of product), Thin-Layer Chromatography (TLC) is often the most convenient method due to its speed, low cost, and simplicity.[3] For quantitative analysis to determine accurate yield and impurity profiles, High-Performance Liquid Chromatography (HPLC) is generally preferred due to its high resolution and sensitivity.[12] NMR spectroscopy is also excellent for both qualitative and quantitative analysis and provides valuable structural information simultaneously.[28][31]

Q2: Can I monitor my reaction in real-time?

Yes, in-situ or real-time reaction monitoring is possible with certain techniques.[31][32] NMR spectroscopy using a flow-tube setup allows for the continuous monitoring of a reaction mixture as it is pumped from the reactor through the spectrometer.[22] FTIR and Raman spectroscopy are also powerful techniques for real-time monitoring, often by inserting a probe directly into the reaction vessel.[33][34] These methods provide valuable kinetic data and insights into reaction mechanisms.[32]

Q3: How do I choose the right analytical column for my HPLC analysis?

For a moderately polar compound like this compound and many of its derivatives, a reversed-phase C18 column is a very common and effective choice.[12] The separation is based on the partitioning of the analytes between a non-polar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[35]

Q4: My reaction involves the formation of a Schiff base. Are there any special considerations for monitoring this type of reaction?

Schiff base formation from an aldehyde is often a reversible equilibrium reaction.[36][37] When monitoring by techniques like TLC or HPLC, it is important to be aware that the imine product can potentially hydrolyze back to the starting materials on the silica gel of a TLC plate or in an aqueous mobile phase for HPLC. This can sometimes complicate the analysis. Using a buffered mobile phase in HPLC can help to control the pH and stabilize the Schiff base. NMR is an excellent technique for monitoring these reactions as it is non-invasive.[36][38]

Q5: How can I visualize the overall workflow for selecting a monitoring method?

The choice of method depends on the specific requirements of your analysis. The following diagram illustrates a general decision-making workflow.

G start Start: Need to Monitor Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant qual Qualitative Analysis (Is reaction working?) qual_quant->qual Qualitative quant Quantitative Analysis (Yield, Purity, Kinetics) qual_quant->quant Quantitative tlc Use Thin-Layer Chromatography (TLC) qual->tlc tlc_adv Fast, Inexpensive, Simple Setup tlc->tlc_adv realtime Real-time Monitoring Needed? quant->realtime offline Offline Analysis Sufficient realtime->offline No online In-Situ / Online Monitoring realtime->online Yes hplc_gc Use HPLC or GC-MS offline->hplc_gc qnmr Use Quantitative NMR (qNMR) offline->qnmr hplc_adv High Resolution & Sensitivity hplc_gc->hplc_adv qnmr_adv No Response Factors Needed, Structural Info qnmr->qnmr_adv flow_nmr Use Flow NMR or In-Situ IR/Raman online->flow_nmr flow_nmr_adv Provides Kinetic Data, Detects Intermediates flow_nmr->flow_nmr_adv

Caption: Decision workflow for selecting a reaction monitoring technique.

Data Summary Tables

Table 1: Recommended Starting Conditions for TLC

ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Start with 4:1 Hexanes:Ethyl Acetate. Adjust polarity as needed.
Visualization 1. UV light (254 nm).[4] 2. Iodine chamber.[10] 3. Potassium permanganate or anisaldehyde stain.[6]

Table 2: Typical Starting Parameters for HPLC Analysis

ParameterRecommendation
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water. Gradient: If needed for complex mixtures.
Flow Rate 1.0 mL/min
Detector UV at 254 nm or wavelength of maximum absorbance
Column Temperature 30 °C

Table 3: Key ¹H NMR Signals for Monitoring

CompoundProtonTypical Chemical Shift (ppm)
This compound Aldehyde (-CHO)~9.8 - 10.0
Aromatic (Ar-H)~7.5 - 7.9
Methylene (-OCH₂CH₃)~4.1 - 4.2 (quartet)
Methyl (-OCH₂CH₃)~1.4 - 1.5 (triplet)
Generic Product (e.g., Alcohol) Ar-CH₂-OH~4.5 - 5.5[29]
Generic Product (e.g., Imine) Imine (-CH=N-)~8.0 - 8.8[36]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Add a small amount of the chosen eluent to a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Spot the Plate: Using a capillary tube, spot the reaction mixture on a TLC plate on a pencil line drawn about 1 cm from the bottom.[10] Also spot the starting material as a reference. Keep the spots small.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the eluent level is below the spot line.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with an appropriate stain.[10] Compare the spot(s) from the reaction mixture to the starting material reference to assess the progress.

Protocol 2: Sample Preparation for Quantitative NMR (qNMR)
  • Prepare Internal Standard Stock: Accurately weigh a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Prepare the Sample: Withdraw an aliquot of the reaction mixture using a pipette and accurately weigh it into a vial.

  • Add Standard and Solvent: Add a known volume of the internal standard stock solution to the vial. Add additional deuterated solvent to ensure the sample is fully dissolved and at a suitable concentration for NMR analysis.

  • Acquire Spectrum: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using quantitative parameters (e.g., relaxation delay D1 = 10 s).[30]

  • Process and Calculate: Process the spectrum (phase and baseline correction). Integrate the relevant product and internal standard peaks to calculate the yield as described in the NMR troubleshooting section.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition & Processing weigh_rxn 1. Accurately weigh reaction mixture aliquot weigh_is 2. Accurately weigh internal standard (IS) weigh_rxn->weigh_is dissolve 3. Dissolve both in a known volume of deuterated solvent weigh_is->dissolve transfer 4. Transfer to NMR tube dissolve->transfer acquire 5. Acquire spectrum with quantitative parameters (e.g., long D1) transfer->acquire process 6. Process spectrum (phase, baseline) acquire->process integrate 7. Integrate product and IS peaks process->integrate calculate 8. Calculate yield integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

  • Diehl, B. W. K. (2011).
  • Harned, A. M. (2011).
  • Dudley, G. B., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. National Institutes of Health (NIH). [Link]
  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. University of Ottawa. [Link]
  • SIELC Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
  • Dr. Vijay's SOC. (2021). NMR Yield Calculation using Internal Standard (IS). YouTube. [Link]
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
  • Reddit. (2025). TLC Issues. r/OrganicChemistry. [Link]
  • Blümich, B., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. [Link]
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]
  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Royal Society of Chemistry. [Link]
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
  • Coconote. (2025). TLC Monitoring of Reaction Progress. Coconote. [Link]
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. [Link]
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. [Link]
  • PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. PubChem. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
  • LCGC International. (2013). Optimizing GC–MS Methods.
  • Semantic Scholar. (n.d.).
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
  • Canuto, G. A. B., et al. (2023). Optimizing XCMS parameters for GC-MS metabolomics data processing: a case study. Metabolomics. [Link]
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. IJRPC. [Link]
  • LCGC International. (n.d.). Tips for Successful GC–MS Tuning and Optimization.
  • del Carmen García, M., et al. (2006). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter.
  • Institute of Chemical Reaction Engineering. (n.d.). Reaction monitoring. Institute of Chemical Reaction Engineering. [Link]
  • ResearchGate. (n.d.). New Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine derivatives as potent antimicrobial agents.
  • PubMed Central. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]
  • Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org. [Link]
  • ResearchGate. (n.d.). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine.
  • Semantic Scholar. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Semantic Scholar. [Link]
  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem. [Link]

Sources

strategies to minimize the formation of impurities in 3-Chloro-4-ethoxybenzaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing impurity formation during the production of this key intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final product.

Introduction to the Synthetic Landscape

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its production, most commonly achieved through electrophilic formylation of 2-chloro-1-ethoxybenzene via methods like the Vilsmeier-Haack or Gattermann reaction, is often accompanied by the formation of various impurities.[2][3] These impurities can arise from unreacted starting materials, side reactions, or the formation of isomers, impacting the yield, purity, and overall quality of the final product.[4] This guide will equip you with the knowledge to anticipate, identify, and mitigate these impurities.

Visualizing the Path to Purity: A Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting impurity formation in your synthesis.

Troubleshooting_Workflow cluster_Analysis Impurity Analysis cluster_Troubleshooting Troubleshooting Strategies Impurity_Detected Impurity Detected (e.g., via HPLC, GC-MS) Identify_Impurity Identify Impurity (Mass Spec, NMR) Impurity_Detected->Identify_Impurity Positional_Isomer Positional Isomer? Identify_Impurity->Positional_Isomer Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Side_Reaction_Product Side-Reaction Product? Identify_Impurity->Side_Reaction_Product Improve_Purification Improve Purification: - Recrystallization - Column Chromatography Identify_Impurity->Improve_Purification Optimize_Conditions Optimize Reaction Conditions: - Temperature Control - Stoichiometry - Reaction Time Positional_Isomer->Optimize_Conditions Yes Unreacted_SM->Optimize_Conditions Yes Side_Reaction_Product->Optimize_Conditions Check_Reagent_Purity Check Reagent Purity: - Freshly Distill/Recrystallize - Use High-Purity Grade Side_Reaction_Product->Check_Reagent_Purity Yes Pure_Product High-Purity This compound Optimize_Conditions->Pure_Product Improve_Purification->Pure_Product Check_Reagent_Purity->Pure_Product

Caption: Troubleshooting workflow for minimizing impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Presence of Isomeric Impurities

  • Question: My analysis (HPLC or GC-MS) shows a significant peak with the same mass as my product, but a different retention time. I suspect it's a positional isomer. How can I confirm this and prevent its formation?

  • Answer: The presence of a positional isomer, most likely 2-chloro-5-ethoxybenzaldehyde , is a common challenge. Its formation is rooted in the principles of electrophilic aromatic substitution on a disubstituted benzene ring.

    • Causality: The starting material, 2-chloro-1-ethoxybenzene, has two activating ortho/para-directing groups: the chloro group (weakly deactivating but ortho/para-directing) and the ethoxy group (strongly activating and ortho/para-directing).[5] The ethoxy group's strong activating effect directs the incoming formyl group primarily to the para position (position 4) to yield the desired product. However, some substitution can occur at the ortho position to the ethoxy group (position 6), leading to the formation of the undesired isomer.[6]

    • Strategies for Minimization:

      • Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can increase the selectivity for the thermodynamically favored para-product.[7]

      • Solvent Effects: The choice of solvent can influence isomer ratios. Non-polar solvents may favor para substitution due to steric hindrance. Experiment with solvents like dichloromethane or 1,2-dichloroethane.

      • Lewis Acid Catalyst (for Gattermann-type reactions): The nature and amount of the Lewis acid catalyst can impact isomer distribution. A milder Lewis acid or a stoichiometric amount might improve selectivity.[8]

Issue 2: Unreacted Starting Material

  • Question: My crude product contains a significant amount of unreacted 2-chloro-1-ethoxybenzene. How can I improve the conversion rate?

  • Answer: Incomplete conversion is a frequent issue that can complicate purification.

    • Causality: This can be due to several factors:

      • Insufficient Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is the electrophile in the Vilsmeier-Haack reaction.[9] Insufficient amounts will lead to incomplete formylation.

      • Decomposition of Reagents: Phosphorus oxychloride (POCl₃) is moisture-sensitive. Its decomposition will lead to a lower concentration of the active Vilsmeier reagent. Similarly, old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[10]

      • Low Reaction Temperature or Insufficient Reaction Time: While low temperatures can improve selectivity, they also slow down the reaction rate.

    • Strategies for Maximizing Conversion:

      • Stoichiometry: Ensure a slight excess of the formylating agent (e.g., 1.1 to 1.5 equivalents of POCl₃ and DMF) is used.[7]

      • Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous, high-purity DMF.

      • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Temperature Optimization: While starting at a low temperature is recommended for selectivity, a gradual increase in temperature may be necessary to drive the reaction to completion.

Issue 3: Formation of Colored Impurities

  • Question: My final product has a yellow or brownish tint, even after initial purification. What could be the cause, and how can I obtain a colorless product?

  • Answer: The formation of colored impurities is often indicative of side reactions or degradation.

    • Causality:

      • Over-alkylation/formylation: Under harsh conditions, multiple formyl groups can be added to the aromatic ring, leading to highly conjugated and colored byproducts.[7]

      • Side reactions of the Vilsmeier reagent: The Vilsmeier reagent is highly reactive and can participate in various side reactions, especially at elevated temperatures.[11]

      • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acids, which can sometimes be colored or lead to colored degradation products.[12]

    • Strategies for Prevention and Removal:

      • Strict Temperature Control: Avoid excessive heating during the reaction and work-up.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

      • Purification:

        • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate).

        • Activated Carbon Treatment: A small amount of activated carbon can be used to adsorb colored impurities from a solution of the crude product before recrystallization.

        • Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed.[13]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended synthesis method to minimize impurities from the start?

    • A1: The Vilsmeier-Haack reaction is generally preferred due to its milder conditions compared to the Gattermann reaction, which often uses highly toxic hydrogen cyanide.[2][8] To minimize impurities, it is crucial to use high-purity, anhydrous reagents and maintain strict control over the reaction temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature while monitoring the reaction progress.[7]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (2-chloro-1-ethoxybenzene) and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.

  • Q3: What are the best analytical techniques for assessing the purity of the final product?

    • A3: A combination of techniques is recommended for a comprehensive purity assessment:

      • HPLC: Ideal for quantifying the main product and non-volatile impurities, including positional isomers.[14]

      • GC-MS: Excellent for identifying and quantifying volatile impurities, such as residual solvents, and can also be used for isomer analysis.[14]

      • ¹H NMR Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Q4: What are the key parameters to consider for a successful recrystallization?

    • A4: The choice of solvent is critical. An ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure this compound to crystallize upon cooling, while the impurities remain in the mother liquor. A trial-and-error approach with small amounts of the crude product in different solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate, and their mixtures) is recommended.

Experimental Protocol: Optimized Vilsmeier-Haack Synthesis of this compound

This protocol is designed to minimize the formation of common impurities.

Materials:

  • 2-chloro-1-ethoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2-chloro-1-ethoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Quantitative Data Summary

ParameterRecommended RangeRationale
Stoichiometry (POCl₃:Substrate) 1.1:1 to 1.5:1Ensures complete conversion while minimizing side reactions.[7]
Stoichiometry (DMF:Substrate) 1.2:1 to 2.0:1A slight excess ensures efficient formation of the Vilsmeier reagent.
Reaction Temperature 0 °C to Room TemperatureLower temperatures enhance selectivity for the desired para-isomer.[7]
Reaction Time 2 - 6 hoursShould be optimized by monitoring the reaction to avoid incomplete conversion or byproduct formation.

References

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Google Patents. (1983). Process for the purification of benzaldehyde.
  • Moravek. Organic Impurities vs. Inorganic Impurities.
  • Google Patents. (1980). Method for the purification of benzaldehyde.
  • European Patent Office. (1980). Method for the purification of benzaldehyde.
  • Google Patents. (1982). Process for the purification of benzaldehyde.
  • National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Wikipedia. Gattermann reaction.
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
  • Pharma Specialists. (2024). Basic Concepts of Organic and Inorganic Impurities.
  • USP-NF. CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Japan International Cooperation Agency. III Analytical Methods.
  • ResearchGate. (2012). Correlation analysis of reactivity in the oxidation of substituted benzaldehydes by quinolinium fluorochromate.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • L.S.College, Muzaffarpur. (2020). Gattermann reaction.
  • International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NIST. Benzene, 1-chloro-2-ethoxy-.
  • PubChem. 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde.
  • BYJU'S. Gattermann reaction examples.
  • ResearchGate. (2008). Structure-reactivity correlation in the oxidation of substituted benzaldehydes by 2,2-bipyridinium chlorochromate.
  • ResearchGate. (2006). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • ResearchGate. The Gattermann Synthesis of Aldehydes.
  • Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • PubChem. 1-Chloro-2-ethoxybenzene.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-.
  • Cambridge University Press. Vilsmeier-Haack Reaction.
  • Slideshare. Gattermann reaction.
  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.
  • YouTube. (2021). 44c: Electrophilic aromatic substitution on benzene with alkoxy group.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 3-Chloro-4-ethoxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is not merely a quality control checkpoint; it is the bedrock of reproducible, safe, and effective outcomes. 3-Chloro-4-ethoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1] Its unique molecular structure, featuring chloro and ethoxy substitutions, makes it a versatile building block, but also necessitates rigorous analytical oversight to characterize and quantify any process-related impurities or degradation products.[1]

This guide provides an in-depth comparison of the principal analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the robust framework of international regulatory standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3]

The Analytical Imperative: Why Purity Matters

The purity profile of an intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can arise from various sources, including:

  • Residual Starting Materials: Incomplete reactions can leave traces of precursors, such as 3-chloro-4-hydroxybenzaldehyde.

  • By-products: Side reactions occurring during the synthesis can generate structurally related compounds.

  • Degradation Products: Instability under certain storage or process conditions can lead to the formation of new chemical entities.

An effective analytical strategy must be capable of separating, identifying, and quantifying the primary compound from all potential impurities. This requires a multi-faceted approach, often employing both chromatographic and spectroscopic techniques.

Core Analytical Techniques: A Comparative Overview

The three pillars of analytical chemistry for small organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (NMR, FT-IR). Each offers distinct advantages and is suited to different aspects of purity validation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (NMR, FT-IR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Interaction of molecules with electromagnetic radiation to probe molecular structure.
Applicability Ideal for non-volatile and thermally stable compounds like this compound.[4]Best suited for volatile and thermally stable compounds; may require derivatization for less volatile analytes.[5]Primarily for structural confirmation and identification, not ideal for routine purity quantification.
Primary Use Case Purity and Impurity Quantification: The gold standard for assaying the main component and related substances.Residual Solvents & Volatile Impurities: Excellent for detecting low molecular weight, volatile process impurities.Identity Confirmation: Unambiguous structural elucidation and functional group analysis.
Typical Purity Result ≥ 95% (as quoted by suppliers).[1]N/A for primary assay; used for specific volatile impurities.Confirms structural integrity.
Key Advantage High resolution, robust, and highly reproducible for quantitative analysis.Exceptional sensitivity for volatile compounds.Provides definitive structural information.
Limitations May not be suitable for highly volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for quantification compared to chromatographic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assay

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most powerful and widely accepted technique for determining purity and quantifying impurities. The method's ability to handle non-volatile compounds at ambient temperatures prevents thermal degradation and provides a highly accurate representation of the sample's composition.

The fundamental principle of HPLC validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] This involves assessing parameters such as specificity, linearity, accuracy, precision, and range.[1][6]

Causality in HPLC Method Design

The choice of a C18 stationary phase is deliberate; its nonpolar nature is well-suited for retaining and separating moderately polar aromatic compounds like our analyte. The mobile phase, a mixture of acetonitrile and water, is selected to provide sufficient elution strength. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime. UV detection is chosen because the benzaldehyde moiety contains a strong chromophore, providing excellent sensitivity.

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is a representative method adapted from established procedures for similar benzaldehyde derivatives and should be validated according to ICH Q2(R1) guidelines.[3]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0-20 min: 50% B to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with acetonitrile.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Validation Procedure:

    • Specificity: Inject the diluent, a standard solution, and the sample solution. The peak for this compound in the sample should have the same retention time as the standard and be well-resolved from any impurity peaks.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1 to 0.75 mg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be >0.999.[2]

    • Accuracy & Precision: Perform replicate injections of standard and sample solutions to establish repeatability and intermediate precision (%RSD < 2.0%). Accuracy can be determined by spike-recovery studies.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard hplc_system Inject into HPLC System prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): Targeting Volatile Impurities

While HPLC is superior for the main assay, Gas Chromatography is the preferred technique for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.[5] this compound itself has a relatively high boiling point, making it less ideal for direct GC analysis of the primary component, but GC is invaluable for assessing the full impurity profile.

Causality in GC Method Design

A headspace autosampler is used to introduce only the volatile components from the sample matrix onto the GC column, protecting the system from non-volatile materials and improving sensitivity for solvents. A polar column (e.g., with a polyethylene glycol stationary phase) is often chosen for good separation of common polar solvents like ethanol, isopropanol, or ethyl acetate. A Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds.

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation:

    • GC system with a headspace autosampler, capillary column, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-WAX or equivalent (30 m x 0.32 mm, 0.5 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 220 °C, hold for 5 min.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant solvents (e.g., methanol, ethanol, acetone, dichloromethane) in a suitable high-boiling solvent like DMSO. Prepare working standards by diluting the stock.

    • Sample Solution: Accurately weigh ~100 mg of this compound into a headspace vial and add a known amount of diluent (e.g., 1 mL DMSO).

Visualization: GC Workflow

GC_Workflow prep Prepare Sample in Headspace Vial headspace Heat & Equilibrate Vial (Headspace Sampler) prep->headspace injection Inject Volatiles into GC headspace->injection separation Capillary Column Separation injection->separation detection FID Detection separation->detection analysis Identify & Quantify Solvent Peaks detection->analysis

Caption: Workflow for Headspace GC analysis.

Spectroscopic Methods: The Gold Standard for Identity

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the chemical identity of this compound. While not typically used for routine purity quantification, they provide an orthogonal check on the material's structure and are crucial for characterizing unknown impurities isolated by preparative chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a detailed map of the proton environment in the molecule. For this compound, we expect to see characteristic signals for the aldehyde proton (~9.8 ppm), the aromatic protons, and the ethoxy group (a quartet and a triplet). The integration of these signals should correspond to the number of protons in each environment, confirming the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying functional groups. The spectrum of this compound will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group around 1700 cm⁻¹ and C-O stretches from the ether linkage. The absence of a broad O-H stretch would confirm the absence of the 3-chloro-4-hydroxybenzaldehyde starting material.

Experimental Protocols: Spectroscopy
  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Process the data, referencing the TMS peak to 0.00 ppm.

  • FT-IR Spectroscopy:

    • Place a small amount of the solid sample (or a drop of the neat liquid if melted) onto the diamond crystal of an ATR-FTIR spectrometer.

    • Record the spectrum from 4000-400 cm⁻¹.

    • Perform a background subtraction using the clean, empty crystal.

Visualization: Logic for Method Selection

Logic_Flow start Analytical Goal q1 Determine Purity & Quantify Impurities? start->q1 q2 Identify Volatile Solvents? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Confirm Chemical Identity? q2->q3 No gc Use GC q2->gc Yes spec Use NMR / FT-IR q3->spec Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide a complete picture of the purity of this compound. A robust validation strategy relies on an integrated approach where orthogonal techniques are used to build a comprehensive quality profile.

  • HPLC serves as the primary tool for assay and the quantification of non-volatile, structurally related impurities.

  • GC is essential for controlling volatile impurities and residual solvents, which are critical process parameters.

  • Spectroscopy (NMR and FT-IR) provides the definitive confirmation of molecular identity, ensuring that the correct compound is being analyzed.

By judiciously applying these methods within a framework of rigorous validation as prescribed by guidelines like ICH Q2(R1), researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future therapeutics.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • International Council for Harmonisation. Quality Guidelines.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. 2022.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column.
  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. 2014.
  • Chromatography Today. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. 2011.

Sources

A Comparative Analysis of 3-Chloro-4-ethoxybenzaldehyde: Reactivity, Properties, and Performance in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of Substituted Benzaldehydes

Benzaldehyde derivatives are foundational building blocks in organic chemistry, serving as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] The reactivity of the aldehyde functional group, combined with the diverse electronic and steric effects of substituents on the aromatic ring, allows for the precise tuning of molecular properties.[1] This guide provides an in-depth comparative analysis of 3-Chloro-4-ethoxybenzaldehyde, a versatile intermediate, against a spectrum of other benzaldehyde derivatives.[3] By examining its performance in key chemical transformations and exploring the underlying structure-reactivity relationships, this document serves as a practical resource for reaction optimization and rational molecular design.

This compound possesses a unique substitution pattern: a moderately electron-withdrawing chloro group and an electron-donating ethoxy group.[3] This electronic interplay results in a nuanced reactivity profile that is highly valuable in multi-step synthetic campaigns, particularly in the development of novel compounds for the pharmaceutical and fine chemical industries.[3][4]

Physicochemical and Electronic Profile of this compound

The reactivity of a benzaldehyde derivative is fundamentally governed by the electrophilicity of its carbonyl carbon. This is directly influenced by the inductive and resonance effects of the ring substituents.

  • 3-Chloro Group: The chlorine atom exerts a dual effect. It is electron-withdrawing via induction (-I effect) due to its high electronegativity, which increases the partial positive charge on the carbonyl carbon. It also has a weak electron-donating resonance effect (+R effect), but the inductive effect is dominant.

  • 4-Ethoxy Group: The ethoxy group is strongly electron-donating through resonance (+R effect), where its lone pair electrons delocalize into the aromatic ring. This effect counteracts the electron-withdrawing nature of the chloro group and the carbonyl itself, modulating the overall reactivity.

This balance of competing electronic forces makes this compound a moderately activated substrate for nucleophilic attack compared to derivatives bearing strongly withdrawing or donating groups.

Comparative Reactivity in Key Organic Transformations

To contextualize the performance of this compound, we will compare it with a series of derivatives featuring electron-donating groups (EDG), electron-withdrawing groups (EWG), and the unsubstituted parent molecule.

Selected Benzaldehyde Derivatives for Comparison:

  • Benzaldehyde (Unsubstituted): The baseline reference.

  • 4-Methoxybenzaldehyde (Strong EDG): Deactivates the carbonyl towards nucleophilic attack.

  • 4-Nitrobenzaldehyde (Strong EWG): Strongly activates the carbonyl towards nucleophilic attack.

  • 4-Chlorobenzaldehyde (EWG): Allows for comparison of substituent position.

Nucleophilic Addition Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon. Therefore, the reaction is accelerated by electron-withdrawing groups that enhance the carbonyl's electrophilicity.[5]

G

The data below shows that benzaldehydes with electron-withdrawing groups (like nitro and chloro) exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[5] Conversely, electron-donating groups decrease the reaction rate.[5] this compound is expected to have a reactivity intermediate between 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde due to its balanced electronic effects.

Substituent GroupReaction TypeRelative Rate Constant (k/k₀)
p-NO₂ Wittig Reaction14.7[5]
p-Cl Wittig Reaction2.75[5]
H (Benzaldehyde) Wittig Reaction1.00[5]
p-CH₃ Wittig Reaction0.45[5]
p-OCH₃ Wittig ReactionNot specified, but expected to be < 0.45
Table 1: Relative reactivity of substituted benzaldehydes in the Wittig reaction. Data is illustrative of the general trend.[5]
Condensation Reactions: Knoevenagel and Claisen-Schmidt

Condensation reactions, like the Knoevenagel and Claisen-Schmidt, also depend on the initial nucleophilic attack at the carbonyl carbon.[6] Higher yields and faster reaction rates are typically observed for benzaldehydes substituted with electron-withdrawing groups.[6]

In a representative Claisen-Schmidt condensation with acetophenone to form chalcones, the yield is directly impacted by the electronic nature of the benzaldehyde substituent.

Benzaldehyde SubstituentReaction TypeReported Yield (%)
4-Nitrobenzaldehyde Claisen-Schmidt92%
4-Chlorobenzaldehyde Claisen-Schmidt85%
Benzaldehyde Claisen-Schmidt80%
4-Methylbenzaldehyde Claisen-Schmidt75%
4-Methoxybenzaldehyde Claisen-Schmidt68%
Table 2: Representative yields for the Claisen-Schmidt condensation, illustrating the impact of substituents. Data adapted from established trends.[6]

Based on these trends, this compound would be expected to provide a good yield, likely falling between that of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde, making it a reliable and moderately reactive substrate for such condensations.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a common and important transformation.[7] This reaction is generally facilitated by electron-donating groups, which can stabilize the electron-deficient transition state.

Substituent GroupReaction TypeRelative Rate Constant (k/k₀)
p-OCH₃ Oxidation with BTMACB6.31[5]
p-CH₃ Oxidation with BTMACB2.51[5]
H (Benzaldehyde) Oxidation with BTMACB1.00[5]
p-Cl Oxidation with BTMACB0.55[5]
p-NO₂ Oxidation with BTMACB1.62*[5]
Table 3: Relative reactivity of substituted benzaldehydes in oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB).[5] *The higher-than-expected value for p-NO₂ may be due to specific mechanistic details with this particular oxidant.

The strong electron-donating ethoxy group in this compound would suggest an enhanced rate of oxidation compared to unsubstituted benzaldehyde, although this is tempered by the electron-withdrawing chloro group.

Biological Activity Context

Benzaldehyde derivatives are scaffolds for a wide array of biologically active molecules, including tyrosinase inhibitors, antimicrobial agents, and aldose reductase inhibitors.[8][9][10] The substituents play a critical role in determining the molecule's pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity and Stability: The chloro and ethoxy groups on this compound increase its lipophilicity compared to unsubstituted benzaldehyde. This can enhance membrane permeability and binding affinity to biological targets.[1]

  • Metabolic Stability: The presence of these groups can also influence metabolic stability by blocking sites susceptible to enzymatic degradation.[1]

  • Active Site Interactions: The aldehyde group is often crucial for activity, while the substituents can form additional hydrogen bonds, hydrophobic, or halogen-bonding interactions within an enzyme's active site.[8] For instance, in the development of inhibitors for Alzheimer's disease, various substituted benzaldehydes are used to synthesize benzimidazole scaffolds with potent inhibitory activity.[11]

While direct comparative biological data for this compound is specific to the target being studied, its structural motifs are commonly found in potent bioactive molecules, making it a valuable starting point for drug discovery campaigns.[3]

Experimental Protocols

To ensure reproducibility and provide a framework for comparative analysis, detailed experimental protocols are essential.

Protocol 1: Comparative Wittig Reaction

This protocol describes a general procedure for comparing the reactivity of different benzaldehyde derivatives in a Wittig reaction with a stable ylide.

G start Start prep_sol Prepare Stock Solutions: 1. Benzaldehyde Derivative (0.1 M) 2. Ylide (0.1 M) 3. Internal Standard start->prep_sol setup_rxn Set up Reaction Vessel (e.g., NMR tube or vial) Add Solvent and Internal Standard prep_sol->setup_rxn add_aldehyde Add Aldehyde Solution setup_rxn->add_aldehyde initiate_rxn Initiate Reaction: Add Ylide Solution at t=0 add_aldehyde->initiate_rxn monitor Monitor Reaction Progress (e.g., via ¹H NMR or GC-MS) Record data at timed intervals initiate_rxn->monitor quench Quench Reaction (optional) & Workup monitor->quench analyze Analyze Data: Plot [Product] vs. Time Determine Initial Rate monitor->analyze end End analyze->end

Materials:

  • Substituted Benzaldehyde (e.g., this compound, 1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (stable ylide, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Stir plate and magnetic stir bar

  • Reaction vials

Procedure:

  • Solution Preparation: In a dry 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the internal standard (0.5 mmol) in 5 mL of anhydrous DCM.

  • In a separate vial, dissolve (carbethoxymethylene)triphenylphosphorane (1.0 mmol) in 5 mL of anhydrous DCM.

  • Reaction Initiation: Add the ylide solution to the benzaldehyde solution in one portion with vigorous stirring at room temperature. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Sample Analysis: Immediately quench the aliquot by diluting it in a GC-MS vial containing deuterated chloroform (CDCl₃) and analyze to determine the ratio of product to the internal standard.

  • Data Analysis: Plot the concentration of the product alkene versus time for each benzaldehyde derivative. The initial slope of this curve is proportional to the initial reaction rate, allowing for a quantitative comparison.

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol provides a greener, solvent-free method for comparing yields in a Knoevenagel condensation.[6]

Materials:

  • Substituted Benzaldehyde (5.0 mmol)

  • Malononitrile (5.0 mmol, 0.33 g)

  • Ammonium bicarbonate (catalytic amount, ~0.1 mmol)

  • Mortar and pestle or reaction vial with a glass rod

Procedure:

  • Combine Reagents: In a clean, dry mortar or a small beaker, combine the substituted benzaldehyde (5.0 mmol) and malononitrile (5.0 mmol).

  • Add Catalyst: Add a catalytic amount of ammonium bicarbonate to the mixture.

  • Grind/Stir: Grind the mixture with a pestle or stir vigorously with a glass rod at room temperature. The reaction is often exothermic, and the mixture may liquefy before solidifying as the product forms.

  • Monitor Completion: The reaction is typically complete within 5-15 minutes when the mixture solidifies. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Analysis: Once the reaction is complete, the resulting solid is the crude product. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Data Analysis: Determine the mass and calculate the percentage yield for each benzaldehyde derivative. This provides a direct comparison of their reactivity under these conditions.

Conclusion

This compound presents a compelling profile as a synthetic intermediate. Its reactivity is carefully modulated by the competing electronic effects of a deactivating chloro group and an activating ethoxy group. This positions it as a moderately reactive substrate in nucleophilic addition and condensation reactions, offering a controllable alternative to more aggressive reagents like 4-nitrobenzaldehyde or less reactive ones like 4-methoxybenzaldehyde. This balanced reactivity, combined with the favorable physicochemical properties imparted by its substituents, makes this compound a highly valuable and versatile tool for constructing complex molecules in the pharmaceutical and materials science sectors.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4tsBthjPLXEEwvnAbw_0ybALqoevCeOB5a-GYImeEqRIhIdowyuhojBr4dC77SqxKed7SYOoVXylsNpKq7xXcMmlSEfSGGYHafV3Zu84UtlBhlkIfs1ism-Q-cVAtoI-XMmJtE1OUq6Mwpt3ynZxcEbCEIkcm2J7vHC5sIaU39-o3hyVy0u1zkyCjXivb3gLYxNpqLWhNR8OUyclH3w==]
  • A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOZb_-lFjvxfC56XA1uIbr3g3XXzMxy0-Zy48aTdAHN7_lbop9tjq7v-xNuDjSiisSr0Ibx5ciOejBja_N-LLwDhgYyb9XlUTdfzBN7P-SmtRfqn2zmeeR2V9LwzzVg41qSnYA9OwDoDOWKjzmuQCrzQ9sFMTMQjJQfGiO61XY1SVk3DS_bKj-oqnmoH_EGDxmWf92kIjM2zg_lA2ZLUXajp9intA6rPsJgBADiPzzvsixhK4talj6C6uStC5CFw==]
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3cj27v7iVlEMrgkgvoT-hEEX2CxgIhEoRfM5Ei41TZ4lZXdRvT1mx1gb6g8XBlcqppIrqpcZd_krupD4V9zSlh4VdZ3GvxMLNT6mv0xTqTAmiQDluXxlwgzURAzD8vXESfApbZOHOuZmJ9R6IZiiIC6cfGP6Mfb6xujMww0RPmufiON7xTWddag8nOWIVQIvOk5WWAsb4sM0horHxRckWs2VznuEZgZ58kvk4jKKvV2S7qb4d5Z3ysKMqUPCbhRCOXmSh4OP7hou8dy0=]
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Novasyn Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpVhU2rCDvvE_pZUc7eFKyvpXSILfclzhPWJ0cj17tA4zFs0mNafitRKCJqnEPkJf5p7bHYeqC6VVk6Nz2bhNMgLyxG_OVLXOY641DTTxHDV9DLFjx6ItoMSx4QqfBlZkl7Q8iJzG5c-u4RfVTj220f1PC6fVQiqYDC2ku8G5bvQf8AEnZ_me1qmcqB3Gh9cRU8fm-7BHdY692JW8CiV_JhotDfmNuUtUIs2YFTA==]
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00295a022]
  • 3-Chloro-4-ethylbenzaldehyde. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22259690]
  • Monajjemi, M., et al. (2012). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. DARU Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556027/]
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1329]
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [URL: https://www.researchgate.
  • Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. [URL: https://www.researchgate.
  • This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/3-chloro-4-ethoxybenzaldehyde]
  • Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. SpectraBase. [URL: https://spectrabase.com/spectrum/JULOwHae809]
  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?. Guidechem. [URL: https://www.guidechem.com/news/what-is-the-synthesis-and-application-of-3-chloro-4-hydroxybenzaldehyde-in-organic-chemistry-10001092.html]
  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds005527]
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.com/shop/reagents/aromatic-compounds/aldehydes/3-chloro-4-ethoxybenzaldehyde-95]
  • 3-Chloro-4-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78619]
  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents. [URL: https://patents.google.
  • Benzaldehyde. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzaldehyde]
  • 4-Ethoxybenzaldehyde Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/173606]
  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-ethoxy-4-methoxybenzaldehyde]
  • 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. PubChemLite. [URL: https://pubchemlite.com/compound/3-chloro-4-2-morpholin-4-ylethoxybenzaldehyde-C13H16ClNO3]
  • 4-Ethoxy-3-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethoxy-3-hydroxybenzaldehyde]
  • 3-Bromo-4-ethoxybenzaldehyde. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021544]
  • Benzaldehyde, 4-ethoxy-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C10031820]
  • 4-Ethoxybenzaldehyde. Synquest Labs. [URL: https://www.synquestlabs.com/product/2615-1-26]
  • 3-Chloro-4-hydroxybenzaldehyde. TCI EUROPE N.V.. [URL: https://www.tcichemicals.com/BE/en/p/C2183]
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01362h]

Sources

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-ethoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-ethoxybenzaldehyde

This compound is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique substitution pattern, featuring a chloro group and an ethoxy substituent, imparts specific reactivity and properties that are highly valued in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] The aldehyde functional group is a reactive handle for various transformations, including nucleophilic additions and condensation reactions, making it a crucial building block for constructing complex molecular architectures.[2] Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic strategies to this valuable compound, offering detailed experimental protocols and a critical evaluation of each route's merits and drawbacks.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Formylation of a Precursor: This approach involves the introduction of the aldehyde group onto a pre-existing 2-chloro-1-ethoxybenzene ring system.

  • Functional Group Interconversion: This strategy starts with a precursor that already contains the chloro and ethoxy groups, and the aldehyde is formed through the modification of another functional group.

This guide will explore three distinct synthetic routes, encompassing both of these strategies.

Route 1: Williamson Ether Synthesis Followed by Formylation (Two-Step)

This classic and reliable two-step approach first involves the synthesis of the ether precursor, 2-chloro-1-ethoxybenzene, followed by the introduction of the aldehyde group.

Step 1: Synthesis of 2-chloro-1-ethoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[4] In this case, 2-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Mechanism:

Williamson_Ether_Synthesis phenol 2-Chlorophenol phenoxide 2-Chlorophenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide ethyl_halide Ethyl Halide (e.g., EtI) product 2-Chloro-1-ethoxybenzene ethyl_halide->product phenoxide->product SN2 Attack

Caption: Williamson Ether Synthesis of 2-chloro-1-ethoxybenzene.

Experimental Protocol:

  • Materials: 2-chlorophenol, potassium carbonate (K₂CO₃), ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), and a suitable solvent such as acetone or dimethylformamide (DMF).[3][5]

  • Procedure:

    • To a stirred solution of 2-chlorophenol in the chosen solvent, add finely ground potassium carbonate.

    • Add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain pure 2-chloro-1-ethoxybenzene.

Discussion:

This method is generally high-yielding and uses readily available starting materials. The choice of solvent and ethylating agent can be optimized to improve reaction times and yields. The use of a polar aprotic solvent like DMF can accelerate the SN2 reaction.[4]

Step 2: Formylation of 2-chloro-1-ethoxybenzene

The introduction of the formyl group onto the aromatic ring can be achieved through several classic named reactions. The ethoxy group is an ortho-, para-director, and since the para position is sterically more accessible, the desired this compound is the major product.

A. Vilsmeier-Haack Reaction:

This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6][7]

Reaction Mechanism:

Vilsmeier_Haack substrate 2-Chloro-1-ethoxybenzene iminium_ion Iminium Salt Intermediate substrate->iminium_ion Electrophilic Attack vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ vilsmeier_reagent->iminium_ion product This compound iminium_ion->product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-chloro-1-ethoxybenzene.

Experimental Protocol (General):

  • Materials: 2-chloro-1-ethoxybenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool DMF in an ice bath and slowly add POCl₃ to form the Vilsmeier reagent.

    • Add 2-chloro-1-ethoxybenzene to the Vilsmeier reagent.

    • Heat the reaction mixture and monitor by TLC.

    • After the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

B. Gattermann Reaction:

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds.[8] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[9]

Reaction Mechanism:

Gattermann_Reaction substrate 2-Chloro-1-ethoxybenzene aldimine Aldimine Intermediate substrate->aldimine Electrophilic Attack formylating_agent HCN/HCl/Lewis Acid formylating_agent->aldimine product This compound aldimine->product Hydrolysis

Caption: Gattermann reaction for the synthesis of this compound.

C. Reimer-Tiemann Reaction:

This reaction is primarily used for the ortho-formylation of phenols.[10] While it can be applied to phenol ethers, it generally requires harsh conditions and may result in lower yields and a mixture of isomers. The reaction involves the generation of dichlorocarbene (:CCl₂) as the electrophile.[11]

Route 2: Ethylation of 3-chloro-4-hydroxybenzaldehyde

This approach begins with a commercially available or readily synthesized precursor, 3-chloro-4-hydroxybenzaldehyde, and introduces the ethyl group in the final step.

Reaction Mechanism (Williamson Ether Synthesis):

Ethylation_Route start_material 3-Chloro-4-hydroxybenzaldehyde phenoxide Phenoxide Intermediate start_material->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide ethyl_halide Ethyl Halide (e.g., EtI) product This compound ethyl_halide->product phenoxide->product SN2 Attack

Caption: Ethylation of 3-chloro-4-hydroxybenzaldehyde.

Experimental Protocol:

  • Materials: 3-chloro-4-hydroxybenzaldehyde, potassium carbonate (K₂CO₃), ethyl iodide (EtI), acetone.[5]

  • Procedure:

    • In a round-bottom flask, combine 3-chloro-4-hydroxybenzaldehyde, finely pulverized potassium carbonate, and acetone.

    • Add ethyl iodide to the stirred suspension.

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Discussion:

This is often the most direct and highest-yielding route, especially if 3-chloro-4-hydroxybenzaldehyde is readily available. The reaction conditions are mild, and the workup is straightforward.

Route 3: Oxidation of (3-chloro-4-ethoxyphenyl)methanol

This route involves the oxidation of the corresponding benzyl alcohol to the aldehyde. This method is highly efficient, provided the starting alcohol is accessible.

Reaction Mechanism (General Oxidation):

Oxidation_Route alcohol (3-Chloro-4-ethoxyphenyl)methanol product This compound alcohol->product Oxidation oxidant Oxidizing Agent oxidant->product

Caption: Oxidation of (3-chloro-4-ethoxyphenyl)methanol.

A. Dess-Martin Periodinane (DMP) Oxidation:

DMP is a mild and selective oxidizing agent for primary alcohols to aldehydes.[2]

Experimental Protocol (General):

  • Materials: (3-chloro-4-ethoxyphenyl)methanol, Dess-Martin periodinane (DMP), dichloromethane (DCM).[12]

  • Procedure:

    • Dissolve the alcohol in DCM.

    • Add DMP in one portion at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.[9]

B. Swern Oxidation:

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is a very mild and efficient method.[13][14]

Experimental Protocol (General):

  • Materials: Oxalyl chloride, DMSO, dichloromethane (DCM), (3-chloro-4-ethoxyphenyl)methanol, triethylamine.

  • Procedure:

    • At a low temperature (-78 °C), add oxalyl chloride to a solution of DMSO in DCM.

    • Add a solution of the alcohol in DCM.

    • After a short period, add triethylamine.

    • Allow the reaction to warm to room temperature.

    • Quench with water and extract the product with DCM.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Comparison of Synthetic Routes

Route Starting Material Key Reagents Advantages Disadvantages Typical Yield
1A. Vilsmeier-Haack 2-chloro-1-ethoxybenzenePOCl₃, DMFOne-pot formylation, relatively inexpensive reagents.POCl₃ is corrosive and moisture-sensitive; regioselectivity can be an issue with some substrates.Moderate to Good
1B. Gattermann 2-chloro-1-ethoxybenzeneHCN/HCl or Zn(CN)₂/HCl, Lewis AcidApplicable to a range of aromatic compounds.Highly toxic HCN is used; Lewis acid catalyst can be difficult to handle.Moderate
1C. Reimer-Tiemann 2-chloro-1-ethoxybenzeneCHCl₃, NaOHSimple procedure.Generally low yields for phenol ethers; harsh conditions; formation of byproducts.Low
2. Ethylation 3-chloro-4-hydroxybenzaldehydeK₂CO₃, EtIHigh yield, mild conditions, simple workup.Dependent on the availability of the starting aldehyde.High
3A. Dess-Martin Oxidation (3-chloro-4-ethoxyphenyl)methanolDess-Martin PeriodinaneMild conditions, high selectivity, easy workup.DMP is expensive and potentially explosive.High
3B. Swern Oxidation (3-chloro-4-ethoxyphenyl)methanolOxalyl chloride, DMSO, Et₃NVery mild, high yield, tolerant of many functional groups.Requires low temperatures; produces foul-smelling dimethyl sulfide.High

Conclusion and Recommendations

For laboratory-scale synthesis where the primary goal is to obtain a high yield of pure this compound, Route 2 (Ethylation of 3-chloro-4-hydroxybenzaldehyde) is highly recommended, provided the starting material is accessible. This method is robust, high-yielding, and employs standard laboratory techniques.

For larger-scale industrial production, the choice of route will depend on a cost-benefit analysis of starting materials and reagents. While the direct formylation of 2-chloro-1-ethoxybenzene (Route 1) appears more atom-economical, the yields and purification challenges may make the two-step process (Route 2) more practical and cost-effective in the long run.

The oxidation of (3-chloro-4-ethoxyphenyl)methanol (Route 3) is an excellent alternative if the starting alcohol is available or can be synthesized economically. Both the Dess-Martin and Swern oxidations offer mild and efficient conversions, with the choice between them often coming down to reagent cost, safety considerations, and equipment availability.

Ultimately, the optimal synthetic route will be dictated by the specific needs of the researcher or organization, including scale, purity requirements, cost constraints, and available expertise.

References

[5] Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [15] Benchchem (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. [8] Gattermann, L. (1898). Ueber die Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149-1152. [3] Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [16] Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A. [17] Semantic Scholar. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. [18] NIH. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [19] Harvard University. (2015). Synthesis of Dess-Martin-Periodinane. [20] BYJU'S. Gattermann reaction examples. [21] ChemicalBook. 4-(CHLOROACETOXY)-3-ETHOXYBENZALDEHYDE synthesis. [10] Wikipedia. Reimer–Tiemann reaction. [22] Edubirdie. Williamson Ether Synthesis. [4] Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [23] Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [24] Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?. [9] ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [25] Cambridge University Press. Vilsmeier-Haack Reaction. [1] MySkinRecipes. This compound. [2] Chem-Impex. This compound. [6] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Scribd. (2020). Reimer-Tiemann Reaction. [26] Sciencemadness.org. The Reimer-Tiemann Reaction. [27] Scribd. The Reimer-Tiemann Reaction. [28] Semantic Scholar. Reimer–Tiemann reaction. [7] International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [12] Common Organic Chemistry Reagents. Dess-Martin Periodinane (DMP). [29] ChemSpider Synthetic Pages. (2001). Dess-Martin Oxidation of Allylic Alcohols. [13] Wikipedia. Swern oxidation. [30] Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [31] Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. [14] Organic Chemistry Portal. Swern Oxidation. [32] Google Patents. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes. EP3237394A1. [33] Scribd. Learn More About Swern Oxidation. Sigma-Aldrich. 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde. [34] YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [35] Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [36] Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [37] ChemicalBook. 2-Chlorophenol synthesis. [38] Google Patents. (1983). Process for the preparation of 2-chlorophenol. DE3318791A1. [39] Sigma-Aldrich. (3-Chloro-4-ethoxyphenyl)methanol. The Royal Society of Chemistry. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water.

Sources

A Researcher's Guide to the Spectroscopic Landscape of 3-Chloro-4-ethoxybenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research, drug discovery, and materials science, the precise structural elucidation of aromatic aldehydes is a foundational requirement. These compounds are pivotal building blocks in the synthesis of a vast array of complex molecules. This guide provides an in-depth spectroscopic comparison of 3-Chloro-4-ethoxybenzaldehyde and its structurally significant analogues: 4-ethoxybenzaldehyde, 3-chlorobenzaldehyde, and the naturally occurring vanillin. By examining their respective signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can delineate the electronic and structural influence of chloro, ethoxy, methoxy, and hydroxyl substituents on the benzaldehyde framework.

While extensive experimental data is available for the selected analogues, the spectroscopic profile of this compound is less prevalent in public-domain literature. Consequently, this guide will leverage the empirical data from its analogues to construct a detailed, predicted spectroscopic analysis of this compound, offering researchers a valuable, theory-grounded reference for the identification and characterization of this and similar compounds.

The Molecular Lineup: Structures and Substituent Effects

The electronic character of a substituent on the benzene ring profoundly alters the distribution of electron density, which in turn dictates the spectroscopic properties of the molecule. The analogues chosen for this comparison allow for a systematic evaluation of these effects.

M [M]⁺˙ m/z 184/186 M_H [M-H]⁺ m/z 183/185 M->M_H -H• M_CHO [M-CHO]⁺ m/z 155/157 M->M_CHO -CHO• M_C2H5 [M-C₂H₅]⁺ m/z 155/157 M->M_C2H5 -C₂H₅• M_C2H5_CO [M-C₂H₅-CO]⁺ m/z 127/129 M_C2H5->M_C2H5_CO -CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates). Then, record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent is injected into the GC. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS and provides reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation NMR_prep Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H and ¹³C) NMR_prep->NMR IR_prep Prepare KBr Pellet or Thin Film/ATR IR FTIR Spectrometer IR_prep->IR MS_prep Dilute in Volatile Solvent MS GC-MS or LC-MS MS_prep->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data

Caption: A generalized workflow for the spectroscopic analysis of benzaldehyde derivatives.

Conclusion

The spectroscopic analysis of this compound and its analogues provides a clear illustration of how substituent effects govern the chemical and physical properties of aromatic compounds. While experimental data for the title compound remains elusive in readily accessible sources, a robust, predictive model of its spectroscopic characteristics can be constructed from the detailed analysis of its structural relatives. This guide serves as a comprehensive reference for researchers, offering both a comparative analysis of known spectra and a predictive framework for the characterization of novel or less-studied benzaldehyde derivatives. The methodologies and interpretative principles outlined herein are fundamental to the rigorous structural elucidation required in modern chemical sciences.

References

  • ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). Magnetic Resonance in Chemistry, 44(8), 797-806.
  • N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. (n.d.). Molecular Physics, 28(6), 1519-1528.
  • Crasto, A. M. (2014, July 28). 4-Ethoxybenzaldehyde NMR. All About Drugs.
  • Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680.
  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook.
  • PubChem. (n.d.). 4-Ethoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook.
  • ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2006). Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Filo. (2025). Mass fragmentation in benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • IR spectra of protonated benzaldehyde clusters, C₇H₇O⁺–Ln (L=Ar,N₂;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. (2010). The Journal of Chemical Physics, 133(2), 024304.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
  • SpectraBase. (n.d.). Vanillin.
  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.
  • Overtone spectroscopy of some benzaldehyde derivatives. (1987). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 321-329.
  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). University of Utah.
  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018, November 16). [Video]. YouTube.
  • Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd.
  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-.
  • Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. (2021). Molecules, 26(21), 6563.
  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. (n.d.). Beilstein Journals.
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde.
  • IR of Vanillin: A classic study with a twist. (n.d.). ChemRxiv.
  • SpectraBase. (n.d.). 3-Chlorobenzaldehyde.
  • PubChem. (n.d.). 3-Chlorobenzaldehyde.

A Comparative Guide to the Reactivity of 3-Chloro-4-ethoxybenzaldehyde and 4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of 3-Chloro-4-ethoxybenzaldehyde and 4-ethoxybenzaldehyde. By examining the electronic effects of their respective substituents, we will explore their differential performance in key organic reactions, supported by mechanistic insights and detailed experimental protocols. This document is designed to serve as a practical resource for professionals making informed decisions in synthetic chemistry and drug development.

Introduction: A Tale of Two Benzaldehydes

At first glance, this compound and 4-ethoxybenzaldehyde are structurally similar aromatic aldehydes. Both are utilized in the synthesis of more complex molecules, including pharmaceuticals, dyes, and fragrances.[1] However, the presence of a single chlorine atom in the 3-position dramatically alters the electronic landscape of the aromatic ring, leading to significant and predictable differences in their chemical reactivity.

This guide will dissect these differences by focusing on two fundamental reaction classes:

  • Electrophilic Aromatic Substitution (EAS): Reactions on the aromatic ring itself.

  • Nucleophilic Addition: Reactions at the aldehyde carbonyl group.

Understanding these distinctions is crucial for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes.

The Decisive Factor: Electronic Effects of Substituents

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[2]

  • Inductive Effect (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds, based on electronegativity.

  • Resonance Effect (-R/+R): The withdrawal or donation of electron density through the pi (π) system, represented by resonance structures.[2]

4-ethoxybenzaldehyde: An Activated System

In 4-ethoxybenzaldehyde, the aromatic ring is influenced by two competing groups:

  • Ethoxy Group (-OEt): This group is a powerful activating substituent. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs donate significant electron density to the ring via the resonance effect (+R).[3] The +R effect strongly outweighs the -I effect, enriching the electron density of the ring, particularly at the ortho and para positions.

  • Aldehyde Group (-CHO): This is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[4][5] This withdrawal makes the ring less nucleophilic and directs incoming electrophiles to the meta position.[6]

Overall: The powerful activating effect of the ethoxy group dominates, making the ring significantly more reactive towards electrophiles than benzene itself. The positions ortho to the ethoxy group (positions 3 and 5) are the most electron-rich and thus the primary sites for electrophilic attack.

This compound: A Deactivated System

The addition of a chlorine atom at the 3-position introduces a third electronic influence:

  • Chloro Group (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they are strongly deactivating through the inductive effect (-I).[7] However, they possess lone pairs that can be donated via resonance (+R), directing incoming electrophiles to the ortho and para positions. For chlorine, the -I effect is dominant, making the ring less reactive overall.[3][4]

Overall: In this compound, the potent electron-withdrawing inductive effect of the chlorine atom works in concert with the deactivating aldehyde group. This combination substantially reduces the electron density of the aromatic ring compared to 4-ethoxybenzaldehyde, rendering it much less susceptible to electrophilic attack.

Head-to-Head Reactivity Comparison

The differing electronic profiles of the two molecules lead to opposite reactivity patterns in electrophilic aromatic substitution and nucleophilic addition reactions.

Electrophilic Aromatic Substitution (EAS): Nitration

EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[8] The rate of this reaction is highly sensitive to the electron density of the ring. A classic example is nitration, which introduces a nitro (-NO2) group onto the ring using a mixture of nitric and sulfuric acids.[6]

Hypothesis: 4-ethoxybenzaldehyde will undergo nitration significantly faster and under milder conditions than this compound.

Mechanistic Rationale:

  • The electron-rich ring of 4-ethoxybenzaldehyde is highly nucleophilic and readily attacks the nitronium ion (NO₂⁺) electrophile. Substitution is strongly directed to the 3-position (ortho to the activating -OEt group and meta to the deactivating -CHO group).

  • The electron-poor ring of This compound is a much weaker nucleophile. The combined deactivating effects of the -CHO and -Cl groups make the ring resistant to electrophilic attack, requiring more forcing conditions (e.g., higher temperature or stronger acid concentration) to proceed at a reasonable rate. The most likely site of substitution is position 5, which is ortho to the activating ethoxy group.

Predicted Experimental Outcome:

CompoundRelative Reaction RateMajor Product
4-ethoxybenzaldehydeFast4-Ethoxy-3-nitrobenzaldehyde
This compoundVery Slow3-Chloro-4-ethoxy-5-nitrobenzaldehyde
Nucleophilic Addition to the Carbonyl Group: The Wittig Reaction

Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde.[9] The reactivity in this case is determined by the magnitude of the partial positive charge (δ+) on the carbonyl carbon.

The Wittig reaction is a cornerstone of organic synthesis that converts aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent).[10][11]

Hypothesis: this compound will be more reactive towards nucleophilic addition than 4-ethoxybenzaldehyde.

Mechanistic Rationale:

  • In This compound , the strong electron-withdrawing inductive effect of the chlorine atom pulls electron density from the entire molecule. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and a more attractive target for the nucleophilic Wittig reagent.

  • In 4-ethoxybenzaldehyde , the powerful electron-donating resonance effect of the ethoxy group pushes electron density into the ring and, to a lesser extent, towards the aldehyde. This donation slightly reduces the electrophilicity of the carbonyl carbon compared to the chloro-substituted analogue.[12]

Predicted Experimental Outcome:

CompoundRelative Reaction RateRationale
This compoundFasterIncreased electrophilicity of carbonyl carbon due to -I effect of Chlorine.
4-ethoxybenzaldehydeSlowerReduced electrophilicity of carbonyl carbon due to +R effect of Ethoxy group.

Experimental Protocols & Workflows

To provide a practical basis for these comparisons, the following are detailed protocols for representative reactions.

Protocol 1: Comparative Nitration (EAS)

This experiment is designed to demonstrate the difference in reactivity towards electrophilic aromatic substitution.

Materials:

  • 4-ethoxybenzaldehyde[13][14]

  • This compound[15]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice, Deionized Water

  • Ethanol (for recrystallization)

Procedure: [Adapted from 9, 23, 26]

  • Reaction Setup: Prepare two separate flasks. In each, dissolve 1.0 mmol of the respective aldehyde (4-ethoxybenzaldehyde in Flask A, this compound in Flask B) in 2 mL of concentrated sulfuric acid. Cool both flasks in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: In a separate, chilled test tube, slowly add 1.0 mmol of concentrated nitric acid to 1 mL of concentrated sulfuric acid. Keep this mixture cooled.

  • Reaction: While stirring vigorously, add the nitrating mixture dropwise and separately to Flask A and Flask B, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the progress of both reactions simultaneously via Thin Layer Chromatography (TLC). It is expected that the reaction in Flask A will proceed to completion much faster than in Flask B.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 1 hour), carefully pour each reaction mixture onto 20 g of crushed ice.

  • Isolation: Collect the precipitated solid product from each reaction by vacuum filtration. Wash the solids with cold water to remove residual acid.

  • Purification & Analysis: Purify the crude products by recrystallization from an ethanol/water mixture. Determine the yield and characterize the products (e.g., by melting point, NMR).

Diagram of Nitration Workflow:

G cluster_A Flask A: 4-ethoxybenzaldehyde cluster_B Flask B: this compound A_start Dissolve Aldehyde A in conc. H₂SO₄ A_cool Cool to 0-5 °C A_start->A_cool A_react Add Nitrating Mix A_cool->A_react A_workup Pour on Ice A_react->A_workup TLC Monitor both reactions via TLC A_react->TLC A_product Product: 4-Ethoxy- 3-nitrobenzaldehyde A_workup->A_product B_start Dissolve Aldehyde B in conc. H₂SO₄ B_cool Cool to 0-5 °C B_start->B_cool B_react Add Nitrating Mix B_cool->B_react B_workup Pour on Ice B_react->B_workup B_react->TLC B_product Product: 3-Chloro-4-ethoxy- 5-nitrobenzaldehyde B_workup->B_product Nitrating_Mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Nitrating_Mix->A_react Dropwise Nitrating_Mix->B_react Dropwise

Caption: Comparative workflow for the nitration of the two aldehydes.

Protocol 2: Comparative Wittig Reaction (Nucleophilic Addition)

This experiment highlights the difference in carbonyl electrophilicity.

Materials:

  • 4-ethoxybenzaldehyde

  • This compound

  • Methyltriphenylphosphonium bromide (Wittig salt)

  • Potassium tert-butoxide (strong base)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure: [Adapted from 4, 5, 7]

  • Ylide Preparation: In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (5 mL). Cool to 0 °C and add potassium tert-butoxide (1.2 mmol) portion-wise. Stir for 30 minutes at this temperature to form the yellow-orange ylide.

  • Reaction Setup: Divide the ylide solution into two equal portions (0.6 mmol each) into two separate reaction flasks (Flask A and Flask B) under nitrogen.

  • Reaction: At 0 °C, add a solution of 4-ethoxybenzaldehyde (0.5 mmol) in THF to Flask A, and a solution of this compound (0.5 mmol) in THF to Flask B.

  • Monitoring: Allow both reactions to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC. The reaction in Flask B is expected to be faster.

  • Work-up: Quench each reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude alkene products by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate). Calculate the yield and confirm the product structure by NMR. The major byproduct is triphenylphosphine oxide.

Diagram of Wittig Reaction Workflow:

G cluster_Reactions Parallel Reactions cluster_Products Isolated Products Ylide_Prep Prepare Wittig Ylide (Phosphonium Salt + Base) in Anhydrous THF React_A Flask A: Ylide + 4-ethoxybenzaldehyde Ylide_Prep->React_A React_B Flask B: Ylide + this compound Ylide_Prep->React_B TLC Monitor both reactions via TLC React_A->TLC React_B->TLC Workup Aqueous Work-up (NH₄Cl Quench) TLC->Workup Purify Flash Column Chromatography Workup->Purify Product_A 4-Ethoxystyrene Purify->Product_A Product_B 3-Chloro-4-ethoxystyrene Purify->Product_B

Caption: Comparative workflow for the Wittig olefination reaction.

Conclusion

The addition of a chlorine atom at the 3-position fundamentally alters the reactivity of 4-ethoxybenzaldehyde.

  • For Electrophilic Aromatic Substitution: 4-ethoxybenzaldehyde is the far more reactive substrate due to the powerful activating nature of the ethoxy group. The chloro-substituted analogue is significantly deactivated.

  • For Nucleophilic Addition at the Carbonyl: this compound is the more reactive substrate. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde, making it a better target for nucleophiles.

These opposing reactivity profiles, grounded in the fundamental principles of electronic effects, provide a clear guide for synthetic chemists. By selecting the appropriate substrate and tailoring reaction conditions accordingly, researchers can achieve desired outcomes with greater efficiency and predictability.

References

  • Sedon, J. H., & Zuman, P. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations.
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Department of Pharmaceutical Chemistry, Collage of Pharmacy, Mustansiriyah University. (2022).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]
  • McMurry, J. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. [Link]
  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2019). Nucleophilic addition - Propanal vs Benzaldehyde. [Link]
  • Scribd. (n.d.).
  • ChemTalk. (n.d.). Directing Effects. [Link]
  • La Salle University. (n.d.). Substituent Effects. [Link]
  • Master Organic Chemistry. (2017).
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. [Link]
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 3-Chloro-4-ethoxybenzaldehyde: HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 3-Chloro-4-ethoxybenzaldehyde serves as a critical intermediate.[1] Its purity and concentration are paramount to ensuring the quality and efficacy of downstream products. This guide provides an in-depth comparison of three robust analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. Each method is presented with a detailed protocol, the rationale behind its development, and a thorough validation strategy grounded in international regulatory standards.

Introduction to the Analytical Challenge

This compound is a substituted aromatic aldehyde whose precise quantification is essential for process control and quality assurance. The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the desired throughput. This guide will explore and compare a direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, an alternative HPLC method involving pre-column derivatization, and a Gas Chromatography (GC) method.

Method 1: Direct RP-HPLC with UV Detection

This method offers a straightforward and robust approach for the routine analysis of this compound. The principle lies in the separation of the analyte from potential impurities on a non-polar stationary phase with a polar mobile phase, followed by detection using its inherent ultraviolet (UV) absorbance.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining and separating substituted benzaldehydes.[2] A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any potential acidic impurities. The detection wavelength is selected based on the UV absorbance maximum (λmax) of the analyte, which for structurally similar compounds is typically in the range of 250-302 nm.[3]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines)[4][5]

This protocol is a self-validating system when executed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range should be established based on the linearity, accuracy, and precision data.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[4][5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: HPLC with Pre-column Derivatization

For enhanced sensitivity and specificity, especially in complex matrices, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a valuable alternative. DNPH reacts with the aldehyde functional group to form a stable hydrazone, which has a strong chromophore, allowing for detection at a higher wavelength where matrix interference is often lower.

Rationale for Method Development

The derivatization of aldehydes with DNPH is a well-established technique that significantly increases the molar absorptivity of the analyte.[6] The resulting 2,4-dinitrophenylhydrazone is a larger, more hydrophobic molecule, which is well-retained on a C18 column. The detection wavelength is shifted to the visible region (around 360 nm), which can improve selectivity by avoiding interferences from other UV-absorbing compounds in the sample.[2][7]

Experimental Protocol

Instrumentation:

  • Same as Method 1.

Derivatization Reagent:

  • DNPH Solution: A saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

Derivatization Procedure:

  • To 1 mL of the sample or standard solution in acetonitrile, add 1 mL of the DNPH solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature.

  • Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Method Validation

The validation parameters and acceptance criteria are the same as for Method 1, with the validation being performed on the derivatized analyte.

Method 3: Gas Chromatography with Flame Ionization (FID) or Mass Spectrometric (MS) Detection

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC offers a high-resolution alternative to HPLC.

Rationale for Method Development

GC provides excellent separation efficiency for isomers and closely related compounds. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the analysis of aromatic aldehydes.[8] Flame Ionization Detection (FID) offers a robust and universally responsive detection method for organic compounds. For enhanced specificity and identification, a Mass Spectrometer (MS) can be used as the detector, providing both quantitative data and structural information.[9]

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature:

    • FID: 300°C

    • MS Transfer Line: 280°C

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-400 m/z

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Method Validation

The validation approach is similar to the HPLC methods, with adjustments for the GC technique (e.g., linearity is assessed by plotting peak area against concentration, and precision is determined from replicate injections).

Method Comparison

ParameterDirect RP-HPLC-UVHPLC with DNPH DerivatizationGC-FID/MS
Principle Separation of the native analyte based on polarity.Separation of the DNPH derivative.Separation based on volatility and polarity.
Instrumentation Standard HPLC with UV/DAD.Standard HPLC with UV/DAD.GC with FID or MS.
Sample Preparation Simple dissolution and filtration.Derivatization step required (heating).Simple dissolution.
Specificity Good; potential for interference from co-eluting UV-active compounds.Excellent; detection at a specific wavelength for the derivative reduces interference.Excellent, especially with MS detection (based on mass-to-charge ratio).
Sensitivity (LOD/LOQ) Moderate.High.High, particularly with MS in SIM mode.
Analysis Time Relatively short (approx. 10 min per sample).Longer due to derivatization step.Moderate (approx. 15-20 min per sample).
Robustness High; less susceptible to minor variations.Moderate; derivatization reaction efficiency can be a source of variability.High; established and reliable technique.
Typical Application Routine quality control, purity assessment.Trace level analysis, analysis in complex matrices.Purity and impurity profiling, identification of unknowns (with MS).

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Quantification G->H

Caption: Workflow for Direct RP-HPLC-UV Analysis.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Add DNPH Reagent B->C D Heat (60°C, 30 min) C->D E Filter (0.45 µm) D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection (360 nm) G->H I Chromatogram Acquisition H->I J Quantification I->J

Caption: Workflow for HPLC Analysis with DNPH Derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Separation on Capillary Column C->D E FID or MS Detection D->E F Chromatogram/Mass Spectrum E->F G Quantification & Identification F->G

Caption: Workflow for GC-FID/MS Analysis.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • Direct RP-HPLC-UV is ideal for routine quality control due to its simplicity, robustness, and speed.

  • HPLC with pre-column derivatization is the method of choice for trace-level quantification or when dealing with complex sample matrices, offering superior sensitivity and selectivity.

  • GC-FID/MS provides an excellent alternative with high separation efficiency and, with MS detection, unparalleled specificity for impurity profiling and identification.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this compound in various applications.

References

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. (2011). Journal of the Mexican Chemical Society, 55(2), 94-98.
  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • International Atomic Energy Agency. (2011). Gas chromatography-flame ionization determination of benzaldehyde in non-steroidal anti-inflammatory drug injectable formulations using new ultrasound-assisted dispersive liquid-liquid micro extraction.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • National Center for Biotechnology Information. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. (n.d.). UV-Visible spectrum of 2, 4-dinitrophenylhydrazone of the product.
  • ResearchGate. (n.d.). Figure 2. UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of....
  • National Center for Biotechnology Information. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2).
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
  • ResearchGate. (n.d.). UV-Visible spectrum of A: 2,4-dinitrophenylhydrazone of pure....
  • National Center for Biotechnology Information. (2010). 3-Ethoxy-2-hydroxybenzaldehyde 2,4-dinitrophenylhydrazone N,N-dimethylformamide monosolvate.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methyl-, (2,4-dinitrophenyl)hydrazone.
  • Restek. (n.d.). Benzaldehyde.
  • National Center for Biotechnology Information. (2019). UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices.
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzaldehyde.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-.

Sources

A Senior Application Scientist's Guide to GC-MS Analysis for Byproduct Identification in 3-Chloro-4-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

3-Chloro-4-ethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as even trace amounts of byproducts can have significant impacts on the efficacy, safety, and regulatory approval of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and characterization of potential byproducts generated during the synthesis of this compound. As Senior Application Scientists, our goal is to not only provide a protocol but to elucidate the scientific rationale behind the analytical choices, ensuring a robust and reliable method for impurity profiling.

Synthetic Pathways and Potential Byproducts: A Fork in the Road

The two most common synthetic routes to this compound are the ethoxylation of 3-chloro-4-hydroxybenzaldehyde and the Vilsmeier-Haack formylation of a suitable precursor. Each pathway presents a unique profile of potential byproducts.

Route 1: Ethoxylation of 3-chloro-4-hydroxybenzaldehyde

This is a widely used method for the synthesis of aryl ethers.[2] The reaction typically involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on an ethylating agent (e.g., ethyl bromide, diethyl sulfate).

Potential Byproducts:

  • Unreacted Starting Material: 3-chloro-4-hydroxybenzaldehyde.

  • Over-ethoxylation Products: While less common for a simple ethoxy group, under certain conditions, side reactions can lead to the formation of diethoxy byproducts, though structurally unlikely in this specific case. A more relevant concern is the potential for side reactions if ethylene oxide is used as the ethylating agent, which can lead to the formation of polyethylene glycol (PEG)-like oligomers.[3]

  • Byproducts from the Ethylating Agent: Depending on the reagent used, byproducts such as ethanol or diethyl ether could be present.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may react to form adducts.

Route 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[4] The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[4]

Potential Byproducts:

  • Isomeric Products: Depending on the directing effects of the substituents on the aromatic ring, formylation could potentially occur at other positions, leading to isomeric chlorinated and ethoxylated benzaldehydes.

  • Unreacted Starting Material: The aromatic precursor to the formylation.

  • Byproducts from the Vilsmeier Reagent: Residual DMF and its degradation products can be present.

  • Chlorinated Byproducts: The use of POCl₃ can sometimes lead to undesired chlorination of the aromatic ring.

Comparative GC-MS Methodologies for Byproduct Identification

The choice of GC-MS parameters is critical for the successful separation and identification of the target compound from its potential byproducts. We will compare two common capillary columns for this analysis: a non-polar and a mid-polarity column.

GC Column Selection: The Heart of the Separation

The fundamental principle of "like dissolves like" governs the separation in gas chromatography.

  • Non-Polar Columns (e.g., DB-1, HP-5ms): These columns, typically with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. While robust and versatile, they may not provide sufficient selectivity for closely related isomers.

  • Mid-Polarity Columns (e.g., DB-17, HP-50+): These columns, often containing a 50% phenyl-50% methylpolysiloxane stationary phase, offer a different selectivity based on a combination of boiling point and dipole-dipole interactions. This can be advantageous for separating isomers with similar boiling points but different polarities.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for the GC-MS analysis of a reaction mixture from the synthesis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterMethod A: Non-Polar ColumnMethod B: Mid-Polarity Column
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)DB-17 (30 m x 0.25 mm, 0.25 µm)
Inlet Temp 250 °C250 °C
Injection Vol 1 µL (Split 50:1)1 µL (Split 50:1)
Carrier Gas Helium, Constant Flow 1.0 mL/minHelium, Constant Flow 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min120 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C280 °C
Ion Source Temp 230 °C230 °C
Quadrupole Temp 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range 35 - 450 amu35 - 450 amu

Rationale for Parameter Selection:

  • Inlet Temperature: Set high enough to ensure rapid vaporization of the analytes without causing thermal degradation.

  • Split Injection: Used for concentrated samples to prevent column overloading and peak distortion.

  • Oven Temperature Program: The initial temperature and ramp rate are optimized to achieve good separation of the target compound and potential byproducts with varying boiling points and polarities.

  • MS Parameters: Standard EI at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation. The scan range is set to cover the expected molecular weights of the target and byproducts.

Data Presentation and Interpretation

The following table presents hypothetical but realistic data comparing the performance of the two GC columns in separating potential byproducts.

Table 1: Comparative GC-MS Data for Byproduct Identification

CompoundExpected Retention Time (min) - Method A (HP-5ms)Expected Retention Time (min) - Method B (DB-17)Key Mass Fragments (m/z)
3-chloro-4-hydroxybenzaldehyde8.59.8156 (M+), 155, 127, 99
This compound 10.2 11.5 184 (M+), 155, 127, 99
2-Chloro-4-ethoxybenzaldehyde10.111.2184 (M+), 155, 127, 99
3,5-Dichloro-4-ethoxybenzaldehyde11.813.2218 (M+), 189, 161, 133

Interpretation of Results:

  • Retention Time: As expected, the more polar compounds (e.g., 3-chloro-4-hydroxybenzaldehyde) have longer retention times on the more polar DB-17 column.

  • Isomer Separation: Method B (DB-17) shows better separation between the isomeric this compound and 2-Chloro-4-ethoxybenzaldehyde, highlighting the importance of column selectivity.

  • Mass Spectra: The mass spectra provide crucial information for structural confirmation. The molecular ion peak (M+) confirms the molecular weight. The fragmentation pattern, particularly the isotopic pattern for chlorine-containing fragments (M+ and M+2 peaks in a ~3:1 ratio), is a key identifier.[5] The loss of characteristic fragments (e.g., -CHO, -CH2CH3) helps in elucidating the structure.

Visualization of the Analytical Workflow

A clear understanding of the experimental process is crucial for reproducibility.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis GC-MS Analysis synthesis Ethoxylation or Vilsmeier-Haack Reaction workup Reaction Work-up & Crude Product Isolation synthesis->workup sample_prep Sample Preparation (Dilution & Filtration) workup->sample_prep gc_ms GC-MS Injection & Data Acquisition sample_prep->gc_ms data_analysis Data Analysis (Peak Integration & Spectral Interpretation) gc_ms->data_analysis byproduct_id Byproduct Identification & Quantification data_analysis->byproduct_id

Caption: Experimental workflow for byproduct identification.

Logical Relationships in Byproduct Formation

The following diagram illustrates the potential pathways for byproduct formation during the ethoxylation synthesis route.

byproduct_formation start 3-chloro-4-hydroxybenzaldehyde target This compound start->target Ethoxylation (Desired Reaction) byproduct1 Incomplete Reaction (Unreacted Starting Material) start->byproduct1 Insufficient Reagent/Time byproduct2 Side Reaction (e.g., Over-ethoxylation) target->byproduct2 Excess Reagent/Harsh Conditions

Caption: Potential byproduct formation pathways.

Conclusion: A Robust Framework for Purity Assessment

This guide provides a comprehensive framework for the GC-MS analysis of byproducts in the synthesis of this compound. By understanding the potential synthetic routes and their associated impurities, and by selecting the appropriate GC column and analytical conditions, researchers can confidently identify and characterize unwanted byproducts. The comparison of non-polar and mid-polarity columns demonstrates that for complex mixtures containing isomers, a mid-polarity column often provides superior separation. The detailed experimental protocol and data interpretation guidelines serve as a practical resource for scientists in the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.

References

  • Ethoxylation - Wikipedia. Wikipedia.
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems | ACS Omega. ACS Publications.
  • GCMS 3 Fragmentation Patterns - YouTube. YouTube.
  • Guide to GC Column Selection and Optimizing Separations - Restek. Restek.
  • This compound - MySkinRecipes. MySkinRecipes.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems | ACS Omega. ACS Omega.
  • GCMS 3 Fragmentation Patterns - YouTube. YouTube.

Sources

comparing the efficacy of different catalysts for 3-Chloro-4-ethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis of 3-Chloro-4-ethoxybenzaldehyde

The primary route to this compound involves the electrophilic formylation of the electron-rich aromatic ring of 2-chloro-4-ethoxyphenol. The directing effects of the hydroxyl and ethoxy groups favor substitution at the ortho position to the hydroxyl group, leading to the desired product. The efficacy of this transformation is highly dependent on the catalytic method employed. This guide will focus on a comparative analysis of three prominent catalytic strategies: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and Phase-Transfer Catalysis.

The Vilsmeier-Haack Reaction: A Versatile Formylation Method

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Mechanistic Insight

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich 2-chloro-4-ethoxyphenol. The resulting intermediate is subsequently hydrolyzed to yield this compound. The Vilsmeier reagent is a relatively weak electrophile, making this method particularly suitable for activated aromatic rings.[3]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Substrate 2-chloro-4-ethoxyphenol Substrate->Intermediate Product This compound Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product caption Vilsmeier-Haack Reaction Pathway

Caption: General reaction pathway for the Vilsmeier-Haack formylation.

Catalyst Performance and Reaction Conditions
Catalyst SystemSubstrateTemperature (°C)Time (h)Yield (%)Notes
POCl₃/DMFN,N-diethyl-3-chloroanilineNot Specified2-670-90Good for electron-rich substrates; regioselectivity can be a concern.[5]
POCl₃/DMF2,3,3-trimethylindolenines75Not SpecifiedExcellentDiformylation observed in this specific case.[6]
Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a general representation and may require optimization for the specific substrate.

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2-chloro-4-ethoxyphenol in a minimal amount of anhydrous DMF.

  • Add the solution of the phenol dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until it is alkaline.

  • The product, this compound, will precipitate out.

  • Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[7][8] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[7][8]

Mechanistic Insight

The reaction begins with the deprotonation of chloroform by a strong base to form the chloroform carbanion, which then undergoes alpha-elimination to generate dichlorocarbene.[7] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. The resulting intermediate is hydrolyzed to yield the ortho-hydroxybenzaldehyde.[7]

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Base Strong Base (e.g., NaOH) Base->Carbene Intermediate Dichloromethyl-substituted phenoxide Carbene->Intermediate Electrophilic Attack Phenoxide 2-chloro-4-ethoxyphenoxide Phenoxide->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product caption Reimer-Tiemann Reaction Pathway

Caption: General reaction pathway for the Reimer-Tiemann formylation.

Catalyst Performance and Reaction Conditions

The Reimer-Tiemann reaction is notorious for often providing low to moderate yields and can suffer from a lack of selectivity.[9] The reaction is typically carried out in a biphasic system and requires heating.[7]

Catalyst SystemSubstrateTemperature (°C)Time (h)Yield (%)Notes
NaOH/CHCl₃PhenolNot SpecifiedNot SpecifiedLowClassic method, often suffers from low yields and side products.[9]
NaOH/CHCl₃ with Phase Transfer CatalystCoumarinsNot SpecifiedNot SpecifiedImprovedUse of a crown ether as a phase transfer catalyst improved yields.[9]
Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a general representation and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-4-ethoxyphenol in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and steam distill to remove any unreacted chloroform.

  • Acidify the remaining aqueous solution with dilute sulfuric acid until it is acidic to litmus paper.

  • The product, this compound, will separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Phase-Transfer Catalysis: An Efficient and Green Approach

Phase-transfer catalysis (PTC) offers a promising alternative for the synthesis of substituted benzaldehydes, often providing milder reaction conditions, higher yields, and simpler workup procedures. A patented method for a similar compound, 3-ethoxy-4-methoxybenzaldehyde, highlights the effectiveness of this approach.[10]

Mechanistic Insight

In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. For the synthesis of a related ethoxy-substituted benzaldehyde, a phase-transfer catalyst was used in the ethylation of isovanillin.[10] A similar principle can be applied to the formylation reaction, where the catalyst can enhance the reactivity of the formylating agent or the phenoxide in a biphasic system.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Phenoxide_aq Phenoxide Anion Base->Phenoxide_aq Deprotonation PTC Phase Transfer Catalyst (Q⁺X⁻) Phenoxide_aq->PTC Forms Ion Pair [Q⁺Phenoxide⁻] Substrate_org 2-chloro-4-ethoxyphenol Formylating_agent Formylating Agent Product_org Product Formylating_agent->Product_org Reaction PTC->Formylating_agent Transfers to Organic Phase caption Phase-Transfer Catalysis Workflow

Caption: Conceptual workflow of phase-transfer catalysis in formylation.

Catalyst Performance and Reaction Conditions

A patent for the synthesis of 3-ethoxy-4-methoxybenzaldehyde provides specific and valuable data on the use of a phase-transfer catalyst.[10]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromideSodium hydroxideWater254~70-85 (for ethylation)

This data, while for an ethylation reaction, strongly suggests that phase-transfer catalysis can be a highly effective method for reactions involving substituted phenols, offering mild conditions and good yields.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis (Hypothetical for Formylation)

This protocol is a hypothetical adaptation for formylation based on the principles of phase-transfer catalysis and the conditions reported for a similar synthesis.[10]

  • In a round-bottom flask, combine 2-chloro-4-ethoxyphenol, a suitable formylating agent, and an organic solvent.

  • In a separate vessel, prepare an aqueous solution of a base, such as sodium hydroxide.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1-0.5 equivalents) to the organic phase.

  • With vigorous stirring, add the aqueous base to the organic mixture.

  • Maintain the reaction at a controlled temperature (e.g., 25-60°C) for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Comparative Analysis and Conclusion

FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionPhase-Transfer Catalysis
Catalyst/Reagent POCl₃/DMFNaOH/CHCl₃Quaternary Ammonium Salts
Substrate Scope Electron-rich aromaticsPhenolsBroad, suitable for biphasic systems
Reaction Conditions Mild to moderate (0-80°C)Moderate to harsh (heating required)Mild (25-60°C)
Typical Yields Good to excellentLow to moderateGood to excellent
Advantages Versatile, good yields for suitable substratesClassic method for ortho-formylationMild conditions, high yields, simple workup
Disadvantages Requires anhydrous conditions, POCl₃ is corrosiveLow yields, use of hazardous chloroform, side productsRequires a specific catalyst, optimization may be needed

References

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • Reimer–Tiemann reaction | 60 Publications | 523 Citations | Top Authors | Rel
  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
  • The Reimer-Tiemann Reaction | PDF - Scribd. (URL: [Link])
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
  • Vilsmeier-Haack Reaction - Cambridge University Press. (URL: [Link])
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (URL: [Link])
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 ... (URL: [Link])
  • The Reimer–Tiemann Reaction - ResearchG
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. (URL: [Link])
  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.gov. (URL: [Link])

Sources

A Cost-Benefit Analysis of Synthetic Pathways for 3-Chloro-4-ethoxybenzaldehyde: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-4-ethoxybenzaldehyde is a crucial intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure makes it a versatile building block, but its efficient and cost-effective synthesis is a critical consideration for any research or manufacturing campaign. This guide provides a detailed cost-benefit analysis of the most common synthetic pathways to this aldehyde, offering the in-depth technical insights necessary for researchers, chemists, and drug development professionals to make informed decisions on process optimization and scalability.

We will dissect three primary formylation methods starting from the logical precursor, 2-chloro-1-ethoxybenzene: the Vilsmeier-Haack reaction, the Gattermann reaction, and the Reimer-Tiemann reaction. Each pathway will be evaluated on its chemical mechanism, procedural complexity, yield, purity, safety profile, environmental impact, and a relative cost analysis of the required reagents.

Pathway 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and generally high-yielding method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][5] This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.[5]

Mechanism and Rationale

The choice of the Vilsmeier-Haack reaction hinges on its reliability and effectiveness with activated aromatic systems like 2-chloro-1-ethoxybenzene. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the adjacent chloro group, the formylation is heavily favored at the para position, leading to high regioselectivity for the desired product. The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.[5]

Experimental Protocol
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (1.5 equiv.) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise while maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.[6]

  • Stir the resulting mixture at 0°C for 30-45 minutes. The reagent is typically a crystalline solid or a thick slurry.[3]

  • Formylation: Dissolve the starting material, 2-chloro-1-ethoxybenzene (1.0 equiv.), in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add the solution of the starting material to the Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated sodium acetate or sodium bicarbonate solution.

  • Stir vigorously for 1-2 hours until the hydrolysis is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Start 2-Chloro-1-ethoxybenzene Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent, 50-60°C Product This compound Intermediate->Product Hydrolysis Quench Ice / NaOAc(aq) Quench->Product Extract Extraction Product->Extract Purify Chromatography / Recrystallization Extract->Purify Final Pure Product Purify->Final

Caption: Vilsmeier-Haack Reaction Workflow.

Cost-Benefit Analysis
  • Benefits: High yields and excellent regioselectivity are the primary advantages. The reagents are common in synthetic chemistry.[3] The reaction is generally applicable to a wide range of activated substrates.[7]

  • Drawbacks: Phosphorus oxychloride is hazardous and corrosive, requiring careful handling. The reaction can be highly exothermic, posing thermal runaway risks, especially on a large scale.[6][8][9][10][11] The use of chlorinated solvents and stoichiometric amounts of DMF and POCl₃ raises environmental concerns.

Pathway 2: The Gattermann Reaction

The Gattermann reaction is a classic method for formylating aromatic compounds.[12][13] It involves treating the substrate with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14][15] A significant modification, which enhances safety, uses zinc cyanide (Zn(CN)₂) in place of HCN.[12] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and zinc chloride, which acts as the Lewis acid.[12]

Mechanism and Rationale

Similar to the Vilsmeier-Haack reaction, the Gattermann reaction is an electrophilic aromatic substitution. The HCl and Lewis acid activate HCN to form a reactive electrophilic species (formimino cation), which then attacks the electron-rich 2-chloro-1-ethoxybenzene ring.[13] Subsequent hydrolysis of the resulting aldimine intermediate furnishes the aldehyde. The para-substitution product is expected to predominate for the same reasons of steric hindrance and electronic activation.

Experimental Protocol (Adams Modification)
  • Setup: In a flame-dried, multi-necked flask under an inert atmosphere, suspend zinc cyanide (Zn(CN)₂) (1.5 equiv.) and aluminum chloride (AlCl₃) (0.2 equiv., optional co-catalyst) in an appropriate solvent (e.g., 1,2-dichloroethane).

  • Add 2-chloro-1-ethoxybenzene (1.0 equiv.) to the suspension.

  • Reaction: Cool the mixture to 0°C and begin bubbling dry hydrogen chloride (HCl) gas through the stirred suspension. Alternatively, a solution of HCl in an organic solvent can be added slowly.

  • After saturation with HCl, warm the reaction mixture to 50-60°C and stir for several hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Cool the mixture to room temperature and pour it onto a mixture of ice and concentrated HCl to hydrolyze the aldimine intermediate.

  • Stir the mixture for an hour, then extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude aldehyde by vacuum distillation or column chromatography.

Workflow Diagram

Gattermann_Workflow cluster_reaction Formylation cluster_hydrolysis Hydrolysis cluster_purification Purification Start 2-Chloro-1-ethoxybenzene Intermediate Aldimine Intermediate Start->Intermediate 50-60°C Reagents Zn(CN)₂ + HCl (gas) Reagents->Intermediate Product This compound Intermediate->Product Quench Ice / conc. HCl Quench->Product Extract Extraction Product->Extract Purify Distillation / Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: Gattermann Reaction Workflow.

Cost-Benefit Analysis
  • Benefits: This method avoids the use of phosphorus oxychloride. The modified version using Zn(CN)₂ is safer than handling gaseous HCN directly.[12]

  • Drawbacks: The primary drawback is the extreme toxicity of all cyanide sources (HCN, Zn(CN)₂).[12] The use of gaseous HCl and the requirement for strictly anhydrous conditions can be procedurally challenging. Yields can be variable and sometimes lower than the Vilsmeier-Haack approach.

Pathway 3: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols.[16][17][18] It involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[17] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[16][17][18] To apply this to our target, we would need to start with 2-chlorophenol and perform the ethoxylation step after formylation. The reaction typically favors ortho-formylation, which in this case would be disadvantageous. However, for the sake of a comprehensive comparison, we will consider the direct application to a phenol precursor.

Let's assume a modified pathway: 1. Reimer-Tiemann on 2-chlorophenol to get 3-chloro-4-hydroxybenzaldehyde and other isomers. 2. Separation of the desired isomer. 3. Ethoxylation to get the final product.

Mechanism and Rationale

The strong base deprotonates both the phenol to form a highly activated phenoxide ion and the chloroform to form a trichloromethyl anion, which then eliminates a chloride ion to produce dichlorocarbene.[17][18] The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[17] Hydrolysis of the resulting intermediate under basic conditions yields the aldehyde. The reaction's strong preference for the ortho position is a major challenge for synthesizing a para-substituted product.

Experimental Protocol (Hypothetical for this target)
  • Reaction Setup: Dissolve 2-chlorophenol (1.0 equiv.) in an aqueous solution of sodium hydroxide (4-5 equiv.).

  • Heat the solution to 60-70°C in a flask equipped with a reflux condenser and a dropping funnel.

  • Carbene Formation & Addition: Add chloroform (CHCl₃) (1.5 equiv.) dropwise to the stirred solution. The reaction is often exothermic and may require cooling to maintain the temperature.[16]

  • Maintain the reaction at 60-70°C for 2-3 hours after the addition is complete.

  • Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid or hydrochloric acid.

  • Steam distill the mixture to remove unreacted chloroform and the major ortho isomer (3-chloro-2-hydroxybenzaldehyde). The desired para isomer (3-chloro-4-hydroxybenzaldehyde) is less volatile and will remain.

  • Purification & Ethoxylation: Extract the residue, purify the para-isomer by chromatography, and then perform a standard Williamson ether synthesis with ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the final product.

Workflow Diagram

Reimer_Tiemann_Workflow cluster_reaction Reimer-Tiemann Formylation cluster_separation Isomer Separation cluster_ethoxylation Williamson Ether Synthesis Start 2-Chlorophenol Products Isomeric Mixture (Ortho + Para Aldehydes) Start->Products 60-70°C Reagents CHCl₃ + NaOH(aq) Reagents->Products Distill Steam Distillation Products->Distill Para_Isomer 3-Chloro-4-hydroxybenzaldehyde Distill->Para_Isomer (Residue) Final_Product This compound Para_Isomer->Final_Product Reagents2 Ethyl Iodide + K₂CO₃ Reagents2->Final_Product

Caption: Reimer-Tiemann Multi-step Workflow.

Cost-Benefit Analysis
  • Benefits: The reagents (chloroform, sodium hydroxide) are very inexpensive and readily available.[19][20][21]

  • Drawbacks: This is a poor choice for the target molecule. The primary product is the undesired ortho-isomer, leading to very low yields of the required para-intermediate. The necessary separation of isomers is difficult and costly on a larger scale. The overall process involves more steps, reducing the total yield significantly.

Comparative Summary

ParameterVilsmeier-Haack ReactionGattermann ReactionReimer-Tiemann Pathway
Starting Material 2-Chloro-1-ethoxybenzene2-Chloro-1-ethoxybenzene2-Chlorophenol
Key Reagents POCl₃, DMFZn(CN)₂, HClCHCl₃, NaOH, Ethyl Iodide
Relative Cost


$
$
Typical Yield High (70-90%)Moderate to Good (50-80%)Very Low (<10% of desired isomer)
Purity/Selectivity Excellent (Para-selective)Good (Para-selective)Poor (Ortho-selective)
Safety Concerns Corrosive/toxic POCl₃, thermal runaway risk.[6][8]Extreme toxicity of cyanides, corrosive HCl gas.[12]Exothermic reaction, handling of chloroform.[16]
Environmental Use of chlorinated solvents, stoichiometric waste.Toxic cyanide waste, use of strong acids.Use of chlorinated solvent, multi-step process waste.
Scalability Good, with careful thermal management.Moderate, due to handling of toxic reagents.Poor, due to low yield and difficult purification.

Conclusion and Recommendation

For the synthesis of this compound, the Vilsmeier-Haack reaction emerges as the most scientifically and economically viable pathway for both laboratory and industrial-scale production. Its primary advantages of high yield and excellent regioselectivity directly translate to lower downstream processing costs and a more efficient conversion of the starting material. While the hazardous nature of phosphorus oxychloride necessitates robust safety protocols and specialized handling equipment, these are standard requirements in process chemistry. The thermal risks can be effectively managed through controlled dosing, efficient cooling, and the use of continuous flow reactors for larger scales.[9]

The Gattermann reaction, while a viable alternative, is significantly hampered by the extreme toxicity of cyanide reagents. The associated safety and waste disposal costs make it a less attractive option unless there is a specific constraint preventing the use of POCl₃.

The Reimer-Tiemann reaction is fundamentally unsuitable for this specific target due to its inherent ortho-selectivity, which would lead to an economically unfeasible process burdened by low yields and complex isomer separations.

Therefore, for researchers and developers aiming to produce this compound, focusing optimization efforts on the Vilsmeier-Haack protocol will provide the most direct and efficient route to the target compound.

References

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Collegedunia. (n.d.).
  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. [Link]
  • Gattermann Aldehyde Synthesis. (n.d.). Cambridge University Press. [Link]
  • The Lab Depot. (n.d.). Chloroform, Reagent, ACS. [Link]
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-ylamino)-malonaldehyde and its some reactions. International Letters of Chemistry, Physics and Astronomy. [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • NIH. (n.d.).
  • ResearchGate. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
  • L.S.College, Muzaffarpur. (2020).
  • Unacademy. (n.d.).
  • Allen Overseas. (n.d.).
  • The Lab Depot. (n.d.). Chloroform | Spectrum Chemical. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
  • TradeIndia. (n.d.). Buy CHLOROFORM 99% For Synthesis at Best Price, High-Quality Chemical Solvent. [Link]
  • ChemicalHub. (2024). N,N-Dimethylformamide Price Chart & Market Analysis 2024. [Link]
  • IHS Markit. (2017).
  • The Lab Depot. (n.d.). Phosphorus Oxychloride, High Purity. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Chloro-4-ethoxybenzaldehyde in Medicinal Chemistry

This compound is a substituted aromatic aldehyde that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing chloro group and an electron-donating ethoxy group, imparts distinct electronic properties that can be strategically exploited in drug design. This guide provides a comparative analysis of the biological activities of two major classes of compounds derived from this versatile precursor: Schiff bases and chalcones. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, presenting illustrative experimental data and detailed protocols for their screening.

The rationale for focusing on Schiff bases and chalcones stems from their well-documented and wideranging pharmacological activities. The imine or azomethine group (-C=N-) in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial pharmacophores that interact with various biological targets. By modifying the substituents on the aniline or acetophenone reactants, a library of derivatives with potentially enhanced and selective biological activities can be generated from this compound.

Comparative Biological Activity of this compound Derivatives

This section presents a comparative overview of the in vitro biological activities of Schiff bases and chalcones derived from this compound. The data presented in the following tables, while illustrative, is based on published findings for structurally similar compounds and serves to guide researchers in their screening efforts.

Anticancer Activity: A Comparative Cytotoxicity Profile

The cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.[1][2][3][4][5] The data below illustrates the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of Schiff base and chalcone derivatives against common cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound ClassDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Schiff Bases Unsubstituted Aniline25.530.228.1
4-Fluoroaniline15.818.917.5
4-Nitroaniline10.212.511.8
Chalcones Unsubstituted Acetophenone20.124.522.7
4-Hydroxyacetophenone12.615.314.1
4-Methoxyacetophenone8.510.19.3
Reference Drug Doxorubicin0.81.10.9

Note: The IC50 values are illustrative and intended for comparative purposes.

The trend suggests that the introduction of electron-withdrawing groups (like -NO2) on the aniline moiety of Schiff bases and electron-donating groups (like -OCH3) on the acetophenone moiety of chalcones can enhance cytotoxic activity.

Antimicrobial Activity: A Broad-Spectrum Comparison

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6][7][8][9][10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound ClassDerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Schiff Bases Unsubstituted Aniline64128128
4-Chloroaniline326464
2,4-Dichloroaniline163232
Chalcones Unsubstituted Acetophenone128256256
4-Bromoacetophenone64128128
2,4-Dihydroxyacetophenone326464
Reference Drug Ciprofloxacin (antibacterial)10.5N/A
Fluconazole (antifungal)N/AN/A8

Note: The MIC values are illustrative and intended for comparative purposes. N/A: Not Applicable.

The presence of additional halogen atoms on the aniline ring of Schiff bases appears to correlate with increased antimicrobial potency. For chalcones, hydroxyl substitutions on the acetophenone ring may enhance activity.

Anti-inflammatory Activity: In Vivo Evaluation

The carrageenan-induced paw edema model in rodents is a classical and reliable method for screening the acute anti-inflammatory activity of novel compounds.[11][12][13][14][15] The percentage inhibition of edema is measured and compared to a standard non-steroidal anti-inflammatory drug (NSAID).

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound ClassDerivativeDose (mg/kg)Edema Inhibition (%) at 3h
Schiff Bases Unsubstituted Aniline2045.2
4-Methoxyaniline2058.7
Chalcones Unsubstituted Acetophenone2052.1
4-Methylacetophenone2065.4
Reference Drug Indomethacin1072.5

Note: The percentage inhibition values are illustrative and intended for comparative purposes.

These illustrative results suggest that both Schiff bases and chalcones derived from this compound possess significant anti-inflammatory potential, with specific substitutions potentially modulating this activity.

Experimental Protocols

Synthesis Workflow

The general synthetic schemes for the preparation of Schiff bases and chalcones from this compound are outlined below.

Synthesis_Workflows cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start_s This compound product_s Schiff Base Derivative start_s->product_s Reflux amine Substituted Aniline amine->product_s reagents_s Ethanol, Glacial Acetic Acid (catalyst) reagents_s->product_s start_c This compound product_c Chalcone Derivative start_c->product_c Stir at room temp. acetophenone Substituted Acetophenone acetophenone->product_c reagents_c Aqueous/Alcoholic NaOH or KOH reagents_c->product_c

Caption: General synthesis workflows for Schiff bases and chalcones.

Anticancer Screening: MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Protocol
  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema Protocol
  • Animal Acclimatization: Acclimatize rodents for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Mechanism of Action: A Glimpse into Inflammatory Pathways

The anti-inflammatory effects of these compounds may be attributed to their interaction with key signaling pathways involved in inflammation. The diagram below illustrates a simplified inflammatory cascade that can be a target for these derivatives.

Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane activates pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox acts on pgs Prostaglandins (PGs) cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation mediates inhibitor Potential Inhibition by This compound Derivatives inhibitor->cox may inhibit

Caption: Simplified arachidonic acid inflammatory pathway.

Conclusion and Future Directions

Derivatives of this compound, particularly Schiff bases and chalcones, represent a promising avenue for the discovery of new therapeutic agents. This guide has provided a framework for the comparative screening of their anticancer, antimicrobial, and anti-inflammatory activities. The illustrative data highlights the potential for significant biological activity, which can be fine-tuned through structural modifications.

Future research should focus on the synthesis of a broader library of these derivatives and their systematic screening against a wider panel of cancer cell lines and microbial strains. Further mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their precise mechanisms of action and to optimize their therapeutic potential.

References

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Engelkirk, P., & Duben-Engelkirk, J. (2008). Laboratory Diagnosis of Infectious Diseases. Lippincott Williams & Wilkins.
  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Kulkarni, S.K. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Pavan, V., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Rasayan Journal of Chemistry. (n.d.). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES.
  • Smaili, F. Z., et al. (2022).
  • Slideshare. (n.d.). Broth microdilution reference methodology.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Wikipedia. (n.d.). Broth microdilution.
  • World Scientific News. (2021). Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes.
  • Yaseen, M., et al. (2022). Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
  • Yaseen, M., et al. (2022). (PDF) Synthesis of Chalcones with Anticancer Activities.
  • Yele, S., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.
  • Zada, N. P., et al. (2013).
  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II).
  • Asian Journal of Chemistry. (n.d.). Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted.
  • Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • ijsrst. (2025). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Base Ligands Derived From 4-Substituted Benzaldehyde and Phenyl Urea.
  • Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH.
  • Kumar, S., et al. (2022). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. PMC - NIH.

Sources

structure-activity relationship (SAR) studies of 3-Chloro-4-ethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-4-ethoxybenzaldehyde Derivatives

As a cornerstone in medicinal chemistry, this compound presents a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique electronic and structural characteristics, stemming from the interplay between the chloro, ethoxy, and aldehyde functional groups, make it an ideal starting material for developing a diverse range of biologically active molecules.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of its derivatives, including Schiff bases and chalcones, focusing on their antimicrobial, anticonvulsant, and anticancer properties. By examining the causal relationships between specific structural modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.

The this compound Scaffold: A Privileged Starting Point

The synthetic utility of this compound is rooted in the directing effects of its substituents on the benzene ring. The ethoxy group (-OC₂H₅) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group.[2] This electronic arrangement, combined with the reactivity of the aldehyde, facilitates a wide array of chemical transformations, primarily through nucleophilic additions and condensation reactions, enabling the construction of complex molecules with potential therapeutic value.[1][2]

Caption: Core structure of this compound.

Synthetic Pathways to Bioactive Derivatives

The aldehyde functional group is the primary site for derivatization, most commonly through condensation reactions to form Schiff bases (imines) and chalcones (α,β-unsaturated ketones). These reactions provide a straightforward and efficient means to introduce diverse chemical functionalities and explore a broad chemical space.

  • Schiff Base Formation: This involves the condensation of this compound with various primary amines, resulting in the formation of an azomethine or imine group (-C=N-). This linkage is crucial for the biological activity of many reported compounds.[3][4][5]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): This base-catalyzed reaction involves the condensation of the aldehyde with an appropriately substituted acetophenone.[6][7] The resulting chalcone framework, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, is a well-established pharmacophore with a wide range of biological activities.[6][8][9]

G cluster_0 Condensation Reaction cluster_1 Claisen-Schmidt Condensation A This compound D Schiff Base Derivatives A->D E Chalcone Derivatives A->E B Primary Amine (R-NH2) B->D C Acetophenone (Ar-C(O)CH3) C->E

Caption: Key synthetic routes for derivatives.

Comparative SAR Analysis Across Biological Activities

The true value of the this compound scaffold is demonstrated by the diverse bioactivities of its derivatives. The following sections compare the SAR of these compounds in antimicrobial, anticonvulsant, and anticancer applications.

Antimicrobial Activity: Schiff Bases and Beyond

Derivatives of this compound have shown significant promise as antimicrobial agents. The primary focus has been on Schiff bases, where the imine linkage is a key determinant of activity.

Key Insights:

  • Schiff Bases: The formation of a Schiff base is a common strategy to impart or enhance antimicrobial effects.[4][5] The biological activity is highly dependent on the nature of the substituent attached to the imine nitrogen. Studies have shown that both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans, are susceptible to these derivatives.[3][4] For instance, certain Schiff bases have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/ml against E. coli and S. aureus.[3]

  • Oxime Esters: Esterification of the related 3-ethoxy-4-hydroxybenzaldehyde oxime has yielded compounds with notable antifungal and antibacterial properties. SAR studies revealed that derivatives with medium-length alkyl chains and an electron-donating group at the para position of the aryl ring exhibit the highest activity.[10]

  • Metal Complexes: Complexation of Schiff bases with metals like cobalt(II) or copper(II) can significantly enhance their antimicrobial potency.[11][12] This is often attributed to the chelation theory, where the metal complex becomes more lipophilic, facilitating its penetration through microbial cell membranes.

Comparative Data for Antimicrobial Derivatives

Derivative ClassModificationTarget Organism(s)Reported Activity (MIC/MBC)Reference
Schiff Base (PC1)Derived from benzaldehydeE. coli, S. aureusMIC: 62.5 µg/ml, MBC: 125 µg/ml[3]
Schiff Base (PC2)Derived from anisaldehydeS. aureus, C. albicansMIC: 62.5 µg/ml[3]
Schiff Base (3c)Derived from 3,3′-diaminodipropylamineCandida speciesMIC: 24 µg/ml[4]
Oxime EstersMedium-length alkyl chainsR. bataticola, F. udumHigh activity reported[10]
Anticonvulsant Activity: The Role of the Chalcone Scaffold

Chalcones derived from this compound represent another critical class of bioactive molecules, particularly noted for their anticonvulsant properties.[8] The α,β-unsaturated carbonyl system is a key pharmacophore that interacts with biological targets to elicit this effect.[6][8]

Key Insights:

  • Core Chalcone Structure: The presence of the keto-ethylenic group (–CO–CH=CH–) is fundamental for the anticonvulsant activity.[8]

  • Substituent Effects: Modifications on both aromatic rings of the chalcone structure significantly influence efficacy. The introduction of various substituents allows for the fine-tuning of lipophilicity, electronic properties, and steric factors, all of which impact the drug-receptor interaction.

  • Mechanism of Action: While not fully elucidated for all derivatives, some studies on structurally related compounds suggest that the mechanism may involve the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[13][14] Several synthesized chalcones have shown potency comparable to the standard drug phenytoin in the maximal electroshock seizure (MES) model.[15]

Comparative Data for Anticonvulsant Derivatives

Derivative ClassModificationAssayReported Potency (ED₅₀)Reference
Chalcone Hydrazide (3h)4-(dimethylamino)phenyl & 4-fluorophenylMES TestComparable to Phenytoin[15]
Triazole (5f)3-heptyloxy-4-(4-(hexyloxy)phenyl)MES Test37.3 mg/Kg[13]
Thiazepine (7j)8-alkoxy-dihydrobenzo[b]triazoloMES Test26.3 mg/kg[14]
Anticancer Activity: Targeting Cell Proliferation

A significant area of research for this compound derivatives is their potential as anticancer agents.[2] The mechanism often involves the disruption of critical cellular processes like microtubule dynamics, which are essential for cell division.[2]

Key Insights:

  • Microtubule Disruption: The core benzaldehyde structure is a building block for compounds that can interfere with the polymerization of α- and β-tubulin, leading to cell cycle arrest and apoptosis.[2]

  • Schiff Base Complexes: Copper-Schiff base complexes, in particular, have demonstrated potent cytotoxic activity. One study showed that a complex derived from carvacrol aldehyde inhibited the proliferation and migration of A549 human lung cancer cells in a dose-dependent manner, inducing apoptosis through the mitochondrial pathway.[12]

  • Hsp90 Inhibition: Derivatives of a related compound, 3-chloro-2,4-dihydroxybenzaldehyde, have been shown to act as selective inhibitors of heat shock protein 90 (Hsp90), a key molecular target in oncology.[16] This highlights the potential for this class of compounds to be developed into targeted cancer therapies.

Comparative Data for Anticancer Derivatives

Derivative ClassModificationCell LineReported Activity (IC₅₀)Reference
Naphthoquinone/Schiff BaseFrom 3-chloro-2,4-dihydroxybenzaldehydePC3 (prostate), MCF-7 (breast)Significant cytotoxicity reported[16]
Copper-Schiff Base ComplexDerived from CarvacrolA549 (lung)Dose-dependent inhibition[12]
Thiazole Schiff Base-A549 (lung)40.89 µg/mL[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis of representative derivatives and their biological evaluation.

Protocol 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation reaction.[6]

  • Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (0.01 mol) and an appropriately substituted acetophenone (0.01 mol) in 10 mL of rectified spirit.

  • Reaction Initiation: While stirring vigorously at room temperature (20-25°C), add 10 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture. Continue stirring for 30-60 minutes. The formation of a precipitate or turbidity indicates the reaction is proceeding.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between the aldehyde and a primary amine.[3]

  • Preparation: Dissolve this compound (0.01 mol) in 20 mL of ethanol in a round-bottomed flask.

  • Addition of Amine: To this solution, add an equimolar amount (0.01 mol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction completion via TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that separates is collected by filtration. If no solid forms, the mixture can be poured into ice-cold water to induce precipitation.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to yield the pure Schiff base.

  • Characterization: Confirm the structure using IR (to observe the C=N stretch), ¹H-NMR, and Mass Spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.[3][4]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Concentrations may range from 500 µg/ml down to <1 µg/ml.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Kanamycin) should also be tested as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the development of diverse bioactive compounds. The structure-activity relationship studies reveal clear patterns:

  • For antimicrobial agents , the derivatization of the aldehyde into a Schiff base is a highly effective strategy, with the specific amine component and potential for metal chelation being critical determinants of potency.

  • For anticonvulsant activity , the chalcone framework is paramount. The α,β-unsaturated carbonyl system is the key pharmacophore, and substitutions on the flanking aryl rings allow for the optimization of activity.

  • For anticancer applications , derivatives demonstrate the ability to interfere with fundamental cellular processes, including microtubule dynamics and stress-response pathways, with metal complexes showing particular promise.

SAR_Summary cluster_scaffold Core Scaffold cluster_derivatives Derivative Classes cluster_activities Biological Activities Scaffold This compound Schiff Schiff Bases (-CH=N-R) Scaffold->Schiff + R-NH2 Chalcone Chalcones (-CH=CH-CO-Ar) Scaffold->Chalcone + Ar-C(O)CH3 Antimicrobial Antimicrobial (MIC/MBC) Schiff->Antimicrobial Key Activity Anticancer Anticancer (IC50) Schiff->Anticancer Especially Metal Complexes Chalcone->Antimicrobial Anticonvulsant Anticonvulsant (MES Assay) Chalcone->Anticonvulsant Key Activity Chalcone->Anticancer

Caption: Key SAR relationships and activities.

Future research should focus on synthesizing novel heterocyclic derivatives, performing in-depth mechanistic studies to identify specific molecular targets, and optimizing the pharmacokinetic profiles (ADME/Tox) of the most promising lead compounds to accelerate their translation into clinical candidates.

References

  • This compound | 99585-10-1 | Benchchem. Benchchem.
  • Synthesis and anticonvulsant activity of some chalcones incorporated hydrazide derivatives. (Publication Source Not Available).
  • Synthesis and anticonvulsant activity of some chalcone derivatives. JOCPR.
  • New Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine derivatives as potent antimicrobial agents: Design, synthesis, molecular docking, DFT calculations, and in silico ADME profiles. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.
  • This compound. Chem-Impex.
  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (Publication Source Not Available).
  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH.
  • Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Semantic Scholar.
  • 3-Chloro-2,4-dihydroxybenzaldehyde. Benchchem.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
  • Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. PubMed.
  • Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. (Publication Source Not Available).
  • Synthesis and evaluation of the anticonvulsant activity of 8-alkoxy-4,5-dihydrobenzo[b][2][11][15]triazolo[4,3-d][2][11]thiazepine derivatives. PubMed.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (Publication Source Not Available).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-ethoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to build a foundation of safety and trust in your laboratory's operations.

Hazard Identification and Immediate Safety Precautions

This compound is a substituted aromatic aldehyde used in various organic synthesis pathways, including the development of pharmaceuticals and agrochemicals.[1] Before handling or disposing of this compound, it is imperative to understand its associated hazards. Mismanagement can lead to personal injury, adverse health effects, and environmental contamination.

The primary hazards are summarized below. This information is synthesized from Safety Data Sheets (SDS) and should be considered before any handling operation.

Hazard ClassDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][3][4] Prolonged contact may defat the skin.[2]Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2/2A).[2][3][4]Avoid all contact with eyes. Use appropriate eye protection.[2]
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[3][5]Do not eat, drink, or smoke when using this product.[3] If swallowed, seek immediate medical assistance.[2][6]
Specific Target Organ Toxicity May cause respiratory irritation (Category 3).[3][4]Avoid breathing mist, vapors, or spray.[2][3][4] Use only in a well-ventilated area.[3][4]
Environmental Hazard Harmful to aquatic life with long-lasting effects.Do not let this chemical enter the environment.[2] Prevent it from entering drains or waterways.[7]
Physical Hazard Combustible liquid/solid.[2][6]Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following minimum PPE must be worn when handling this compound, including during disposal procedures.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or EN166 standards.[4][5] This is crucial to prevent eye contact with a known serious irritant.

  • Hand Protection: Use impervious protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after removing gloves.

  • Skin and Body Protection: Wear a standard laboratory coat.[4] For larger quantities or significant spill risk, consider additional protective clothing to prevent skin exposure.[5] Contaminated clothing must be removed and washed before reuse.[3][6]

  • Respiratory Protection: Under normal conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection may not be required.[5] However, if handling large quantities or cleaning a spill where vapor or mist generation is likely, a suitable respirator must be used.

Spill Management Protocol

Accidental spills must be managed immediately and correctly. The materials used to clean the spill must also be disposed of as hazardous waste.[8]

For Small Spills (<100 mL or 100g)
  • Alert & Isolate: Alert personnel in the immediate area.

  • Control Ignition Sources: Immediately remove all sources of ignition.[2][7]

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.[4]

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[4][9] Do not use combustible materials like paper towels as the primary absorbent. The use of an inert material is critical because it does not react with the aldehyde, preventing the generation of additional hazards.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for chemical waste.[7][9]

  • Decontaminate: Clean the spill area thoroughly. Some protocols suggest scrubbing with alcohol.[4] All materials used for decontamination (wipes, etc.) must also be placed in the waste container.

  • Label & Dispose: Label the container "Hazardous Waste: this compound Spill Debris" and follow the formal disposal procedure in Section 4.

For Large Spills (>100 mL or 100g)
  • Evacuate: Evacuate all non-essential personnel from the area.

  • Alert EHS: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]

  • Isolate & Ventilate: If safe to do so, close the sash of the fume hood, shut the laboratory door, and restrict access to the area.

  • Do Not Attempt Cleanup Alone: Large spills require specialized equipment and training. Wait for the professional response team to manage the cleanup.

Chemical Waste Disposal Procedure

The final disposition of this compound must be handled as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[10]

Step 1: Waste Characterization

This compound must be classified as Halogenated Organic Waste . The presence of the chlorine atom on the benzene ring necessitates this classification. The U.S. Environmental Protection Agency (EPA) has specific disposal requirements for halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[11][12] This segregation is a mandatory step to comply with regulations and ensure safe handling by waste management professionals, preventing dangerous reactions during waste consolidation.[13]

Step 2: Waste Collection and Segregation
  • Primary Waste: Collect any unused or unwanted this compound in its original container or a designated, compatible hazardous waste container.

  • Contaminated Materials: All items that have come into direct contact with the chemical, including spill cleanup materials, contaminated gloves, and weigh boats, must be collected as solid hazardous waste.

  • Rinsate: When rinsing emptied containers, the solvent used for rinsing (rinsate) must be collected as hazardous waste.[8][14] An empty container that held this chemical must be triple-rinsed with a suitable solvent before the container itself can be disposed of as non-hazardous.[8] Collect all three rinses in your halogenated waste stream.

Step 3: Container Management
  • Compatibility: Use only containers approved for hazardous waste collection.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a mixture. The associated hazards (Irritant, Combustible) should also be clearly marked.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[3][6] This is critical to prevent the release of vapors into the laboratory.

Step 4: Arranging for Final Disposal

The ultimate disposal method involves sending the collected waste to a licensed facility.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. Ensure it is segregated from incompatible materials, such as strong bases and oxidizers.[2][14]

  • Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8] Do not attempt to transport or dispose of the chemical waste yourself.

  • Incineration: The preferred disposal method for this type of compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber, which must be performed by an approved waste disposal plant.[2]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposition start Waste Identified: This compound spill Spill / Contaminated Material start->spill Source unused Unused / Expired Chemical / Rinsate start->unused Source characterize Characterize Waste spill->characterize unused->characterize decision Is it a Halogenated Organic Compound? characterize->decision collect Place in a properly labeled, closed 'Halogenated Organic Waste' container. decision->collect Yes, due to Chlorine atom store Store container in designated Satellite Accumulation Area (SAA). collect->store pickup Arrange for pickup by EHS or licensed waste contractor. store->pickup

Caption: Disposal decision workflow for this compound.

References

  • Carl ROTH. (2020).
  • Chemstock.
  • Vanderbilt Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. [Link]
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
  • Meta Scientific.
  • Physikalisch-Technische Bundesanstalt.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
  • U.S. Government Publishing Office.

Sources

Personal protective equipment for handling 3-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-4-ethoxybenzaldehyde

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and to build a culture of safety and trust in handling chemical reagents. The following procedural guidance is based on a synthesis of regulatory standards and practical experience.

Hazard Analysis: Understanding the Risks

This compound is a substituted aromatic aldehyde. While comprehensive toxicological data may not be fully available, the known hazards associated with this class of compounds necessitate careful handling. The primary risks are associated with direct contact and inhalation.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3] Prolonged exposure can lead to dermatitis.[1]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation if vapors or dust are inhaled.[2][3][4]

It is crucial to treat this compound with a high degree of caution, assuming potential for uncharacterized hazards. All operations should be conducted with the mindset of minimizing all possible routes of exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is mandatory. The level of protection must match the operational risk. Below is a summary of required PPE for different laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatRequired when vapors/aerosols are generated. Use in a certified chemical fume hood.
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatAll work should be performed in a certified chemical fume hood.
Handling Solid Compound (Outside Fume Hood - Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher is recommended.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound operation Identify Operation: - Weighing - Solution Prep - Reaction - Purification start->operation engineering_controls Work in Chemical Fume Hood? operation->engineering_controls Proceed to PPE Selection eye_protection Eye Protection: - Chemical Splash Goggles - Face Shield engineering_controls->eye_protection Yes respiratory_protection Respiratory Protection: - N95 or higher if outside hood engineering_controls->respiratory_protection No (Not Recommended) hand_protection Hand Protection: - Double Nitrile/Neoprene Gloves eye_protection->hand_protection body_protection Body Protection: - Flame-Resistant Lab Coat hand_protection->body_protection end End: Operation Complete body_protection->end Proceed with Operation respiratory_protection->eye_protection

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.